molecular formula C7H9NO B1295020 5,6-Dimethyl-2-pyridone CAS No. 27992-31-0

5,6-Dimethyl-2-pyridone

Cat. No.: B1295020
CAS No.: 27992-31-0
M. Wt: 123.15 g/mol
InChI Key: MIMWDGDLJCJLQS-UHFFFAOYSA-N
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Description

5,6-Dimethyl-2-pyridone (CAS 27992-31-0) is an organic compound with the molecular formula C7H9NO and a molecular weight of 123.15 g/mol. It is a derivative of the 2-pyridone scaffold, a pervasive member of the N-heterocyclic family that is of significant chemical and therapeutic interest . The 2-pyridone structure features a lactam-lactim tautomerism, which, combined with the presence of both hydrogen bond donor and acceptor groups, makes it easily adaptable to various chemical reactions and interactions with biological targets . This compound serves as a valuable synthetic intermediate and building block in organic chemistry. The 2-pyridone core can be synthesized and functionalized using various methodologies, including multicomponent reactions and cyclocondensation, to produce a diverse range of derivatives for research applications . For instance, derivatives can be synthesized via reactions involving precursors like acetylacetone and malononitrile . The 5,6-dimethyl substitution pattern on the pyridone ring influences the compound's electronic properties and steric profile, making it a subject of interest in the development of more complex molecular architectures and functional materials . Researchers value this compound and its analogs for their broad spectrum of potential biological activities. 2-Pyridone derivatives are extensively investigated for their antimicrobial properties, showing efficacy against various Gram-positive and Gram-negative bacteria, as well as fungal strains . The mechanism of antibacterial action for some derivatives has been scrutinized as the inhibition of bacterial type II topoisomerase and DNA gyrase . Furthermore, the 2-pyridone scaffold is a key structural motif in modern medicinal chemistry, with derivatives exhibiting documented anticancer, antiviral, and antioxidant activities . A number of FDA-approved drugs feature this privileged structure, underscoring its importance in pharmaceutical development . This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-dimethyl-1H-pyridin-2-one
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InChI

InChI=1S/C7H9NO/c1-5-3-4-7(9)8-6(5)2/h3-4H,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIMWDGDLJCJLQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=O)C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60182275
Record name 5,6-Dimethyl-2-pyridone
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Molecular Weight

123.15 g/mol
Source PubChem
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CAS No.

27992-31-0
Record name 5,6-Dimethyl-2(1H)-pyridinone
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Record name 5,6-Dimethyl-2-pyridone
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Record name 5,6-Dimethyl-2-pyridone
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Record name 5,6-dimethyl-2-pyridone
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Record name 5,6-DIMETHYL-2-PYRIDONE
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Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 5,6-Dimethyl-2-pyridone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dimethyl-2-pyridone, a substituted pyridinone derivative, serves as a valuable scaffold and intermediate in the realms of medicinal chemistry and organic synthesis. Its structural features, including the lactam functionality within an aromatic ring system and the presence of two methyl groups, offer versatile opportunities for the synthesis of a wide array of more complex molecules. While not extensively studied for its own biological activity, its role as a precursor to various biologically active compounds makes a thorough understanding of its chemical properties essential for researchers in drug discovery and development. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, including its synthesis, spectroscopic profile, and the biological significance of the broader 2-pyridone class of compounds.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₇H₉NO[2]
Molecular Weight 123.15 g/mol [2]
CAS Number 27992-31-0[2]
Topological Polar Surface Area 29.1 Ų[2]
Heavy Atom Count 9[2]
Physical State Solid[1]

Spectroscopic Profile

The structural elucidation of this compound relies on standard spectroscopic techniques. Although experimentally verified spectra for this specific compound are not provided in the search results, the expected spectroscopic characteristics can be inferred from data on closely related compounds, such as 3-Amino-5,6-dimethyl-2(1H)-pyridinone.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridone ring and the protons of the two methyl groups. The chemical shifts of the methyl protons would likely appear in the upfield region, while the ring protons would be found further downfield.

  • ¹³C NMR: The carbon NMR spectrum would reveal the presence of the carbonyl carbon of the lactam, the aromatic carbons of the pyridone ring, and the carbons of the two methyl groups, each with characteristic chemical shifts.

Infrared (IR) Spectroscopy: The IR spectrum of a related compound, 3-Amino-5,6-dimethyl-2(1H)-pyridinone, shows characteristic absorption bands for N-H stretching (amine and amide), C-H stretching (aliphatic), and a strong absorption for the C=O stretching of the lactam ring.[3] It is expected that this compound would exhibit a similar strong carbonyl stretch, a key feature for identifying the pyridone ring.

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition.[3]

Synthesis of 2-Pyridone Derivatives

The synthesis of 2-pyridone cores is a well-established area of organic chemistry. One of the prominent methods for constructing the pyridone ring is the Guareschi-Thorpe reaction .[4] This reaction typically involves the condensation of a β-dicarbonyl compound with a cyanoacetamide derivative in the presence of a basic catalyst.[4][5] While a specific protocol for this compound is not detailed in the provided results, the synthesis of the closely related 3-Amino-5,6-dimethyl-2(1H)-pyridinone provides a relevant experimental framework.

Experimental Protocol: Synthesis of a 3-Amino-2-Pyridone Derivative (Illustrative)

The synthesis of 3-Amino-5,6-dimethyl-2(1H)-pyridinone is a two-step process that begins with the formation of a pyridone intermediate.[4][6]

Step 1: Synthesis of the Pyridone Intermediate

This step involves a condensation reaction to form the core pyridone ring structure.[4]

  • Materials: A suitable β-dicarbonyl compound, a cyanoacetamide derivative, and a basic catalyst (e.g., piperidine).[5]

  • Procedure:

    • Combine the β-dicarbonyl compound and the cyanoacetamide derivative in a suitable solvent, such as ethanol.[5]

    • Add a catalytic amount of the base.[5]

    • Heat the reaction mixture to reflux.[5]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]

    • Upon completion, cool the reaction mixture to allow the product to precipitate.[4]

    • Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum.[4]

Step 2: Further Functionalization (if necessary)

The intermediate from Step 1 can then be further modified. For example, in the synthesis of the 3-amino derivative, a nitrile group is reduced.[4]

Synthesis_Workflow General Synthesis Workflow for 2-Pyridone Derivatives Start Starting Materials (β-Dicarbonyl Compound + Cyanoacetamide derivative) Step1 Step 1: Guareschi-Thorpe Condensation (Base-catalyzed cyclization) Start->Step1 Reaction Mixture Intermediate Pyridone Intermediate Step1->Intermediate Formation of Pyridone Ring Step2 Step 2: Further Functionalization (e.g., Reduction, Hydrolysis) Intermediate->Step2 Modification Product Final 2-Pyridone Derivative Step2->Product Final Product

General synthesis workflow for 2-pyridone derivatives.

Biological Significance of 2-Pyridone Derivatives

The 2-pyridone scaffold is a privileged structure in medicinal chemistry, with a wide range of biological activities reported for its derivatives.[7][8][9] These activities include:

  • Antimicrobial and Antifungal Activity: Many 2-pyridone derivatives have demonstrated efficacy against various bacterial and fungal strains.[7][10]

  • Anticancer Activity: The 2-pyridone core is present in several compounds with antiproliferative effects on cancer cell lines.[8]

  • Anti-inflammatory Activity: Certain derivatives have shown potential as anti-inflammatory agents.[8]

  • Cardiotonic Activity: Some 2-pyridone-based molecules act as inhibitors of phosphodiesterase 3 (PDE3), leading to their use in treating heart failure.[11]

It is important to note that these biological activities are characteristic of the broader class of 2-pyridone derivatives and have not been specifically attributed to this compound itself in the provided search results. This underscores its primary utility as a synthetic intermediate for accessing more complex and biologically active molecules. The immunomodulatory effects of some 5,6-dihydro-2H-pyridones have also been investigated, showing both immunosuppressive and immunostimulant properties depending on the specific substitutions.[11]

Conclusion

This compound is a key heterocyclic building block with significant potential in synthetic and medicinal chemistry. While detailed experimental data on its physical properties are not extensively documented in the public domain, its chemical nature and reactivity can be understood through the lens of related pyridone structures. The established synthetic routes to the 2-pyridone core, such as the Guareschi-Thorpe reaction, provide a reliable foundation for its preparation. The broad spectrum of biological activities exhibited by 2-pyridone derivatives continues to drive research into the synthesis and evaluation of new analogues, where this compound can serve as a valuable starting material. For researchers and drug development professionals, a solid grasp of the fundamental chemistry of this compound is crucial for unlocking its potential in the creation of novel therapeutic agents.

References

An In-depth Technical Guide to 5,6-Dimethyl-2-pyridone (CAS No. 27992-31-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5,6-Dimethyl-2-pyridone, a heterocyclic organic compound with potential applications in medicinal chemistry and drug development. This document details its chemical and physical properties, outlines a plausible synthetic route, presents generalized experimental protocols for its characterization and biological evaluation, and discusses its potential therapeutic significance based on the activities of structurally related pyridone derivatives.

Core Compound Properties

This compound, also known as 5,6-dimethyl-2(1H)-pyridinone, is a substituted pyridinone derivative. The pyridinone scaffold is a recognized "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1]

PropertyValueReference
CAS Number 27992-31-0[2][3][4]
Molecular Formula C₇H₉NO[2][5]
Molecular Weight 123.15 g/mol [5]
Canonical SMILES CC1=C(C=CC(=O)N1)C[4]
InChIKey MIMWDGDLJCJLQS-UHFFFAOYSA-N[5]
Topological Polar Surface Area 29.1 Ų[2]
Complexity 201[2]

Synthesis and Characterization

Proposed Synthetic Pathway

A potential synthesis of this compound could be envisioned starting from 3-methyl-2-pentanone and a suitable C1 synthon, followed by cyclization. However, a more direct and referenced approach would involve the synthesis of a precursor like 3-cyano-4,6-dimethyl-2-pyridone, followed by removal of the cyano group.

Synthesis_of_5_6_Dimethyl_2_pyridone reagents Starting Materials intermediate 3-Cyano-4,6-dimethyl-2-pyridone reagents->intermediate Guareschi-Thorpe Reaction product This compound intermediate->product Decyanation

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of 3-Cyano-4,6-dimethyl-2-pyridone (Intermediate)

This protocol is adapted from the Guareschi-Thorpe reaction for the synthesis of 2-pyridones.[6]

Materials and Reagents:

  • Acetylacetone

  • Cyanoacetamide

  • Piperidine (catalyst)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine equimolar amounts of acetylacetone and cyanoacetamide in ethanol to form a slurry.

  • Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the mixture.

  • Heat the reaction mixture to reflux with continuous stirring for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature to allow the product to precipitate.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove unreacted starting materials and the catalyst.

  • Dry the product under vacuum to yield 3-cyano-4,6-dimethyl-2-pyridone as a crystalline solid.[6]

Note: The subsequent decyanation step to yield this compound would require further specific reaction conditions that are not detailed in the available literature.

Spectroscopic Characterization

Experimentally obtained spectra for this compound are not widely available. The following tables present predicted spectroscopic data based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted) Chemical Shift (ppm)MultiplicityIntegrationAssignment
Proton ~ 2.1-2.3Singlet3HC5-CH₃
~ 2.3-2.5Singlet3HC6-CH₃
~ 6.0-6.2Doublet1HC3-H
~ 7.2-7.4Doublet1HC4-H
~ 11-12Broad Singlet1HN-H
¹³C NMR (Predicted) Chemical Shift (ppm)Assignment
Carbon ~ 15-20C5-CH₃
~ 20-25C6-CH₃
~ 105-115C3
~ 135-145C4
~ 140-150C5
~ 150-160C6
~ 160-170C2 (C=O)
Infrared (IR) Spectroscopy
Functional Group Predicted Wavenumber (cm⁻¹)Description
N-H Stretching3200-3400Broad, indicative of hydrogen bonding
C-H Stretching (sp³)2850-3000Methyl groups
C=O Stretching (Lactam)1640-1680Strong absorption
C=C Stretching (Aromatic)1550-1620Multiple bands
Mass Spectrometry (MS)
Analysis Predicted Value
Molecular Ion [M]⁺ m/z 123

Potential Biological Activities and Experimental Protocols

While specific biological data for this compound is limited, the broader class of pyridone derivatives has been shown to exhibit a range of biological activities, including antimicrobial, antioxidant, and immunomodulatory effects.[1][8][9] The following are generalized protocols for assessing these potential activities.

Antimicrobial Activity Assay (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.[10]

Materials and Reagents:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compound stock solution (in a suitable solvent like DMSO)

  • Positive control antibiotic (e.g., Gentamicin)

Procedure:

  • Prepare a serial two-fold dilution of the test compound in MHB in the wells of a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).

  • Include positive control wells (bacteria with antibiotic) and negative control wells (bacteria with solvent).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antimicrobial_Assay_Workflow start Prepare Serial Dilutions of Compound inoculate Inoculate with Bacterial Suspension start->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read Determine MIC incubate->read

Caption: General workflow for a broth microdilution antimicrobial assay.

Antioxidant Activity Assay (DPPH Radical Scavenging)

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[9][11]

Materials and Reagents:

  • DPPH solution (in methanol or ethanol)

  • Test compound solutions at various concentrations

  • Standard antioxidant (e.g., Ascorbic acid or Trolox)

  • Methanol or ethanol

Procedure:

  • In a 96-well plate, add a specific volume of the DPPH solution to each well.

  • Add different concentrations of the test compound to the wells.

  • Include a control with the solvent instead of the test compound.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at approximately 517 nm using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

Immunomodulatory Activity Assay (Lymphocyte Proliferation Assay)

This assay assesses the effect of a compound on the proliferation of immune cells, such as lymphocytes, which can indicate immunosuppressive or immunostimulatory properties.[8]

Materials and Reagents:

  • Peripheral Blood Mononuclear Cells (PBMCs) or a specific lymphocyte cell line

  • RPMI-1640 culture medium supplemented with fetal bovine serum (FBS)

  • Mitogen (e.g., Phytohemagglutinin (PHA) or Concanavalin A (ConA))

  • Test compound at various concentrations

  • MTT or [³H]-thymidine for proliferation assessment

Procedure:

  • Seed PBMCs in a 96-well plate.

  • Add the mitogen to stimulate lymphocyte proliferation.

  • Treat the cells with different concentrations of the test compound.

  • Incubate the plate for 48-72 hours.

  • Assess cell proliferation using the MTT colorimetric assay or by measuring the incorporation of [³H]-thymidine.

  • The effect of the compound on proliferation is determined by comparing the results of treated cells to untreated, stimulated cells.

Potential Signaling Pathways

While no specific signaling pathways have been definitively elucidated for this compound, related pyridone derivatives have been shown to interact with various cellular targets. For instance, some pyridones act as kinase inhibitors, suggesting potential interference with phosphorylation cascades crucial for cell growth and survival.[1] Others have been investigated for their effects on inflammatory pathways, potentially modulating the production of cytokines like IL-2, INFγ, and IL-4.[8] Further research is required to determine if this compound interacts with these or other signaling pathways.

Potential_Signaling_Pathways compound This compound (or derivative) kinase Protein Kinase compound->kinase Inhibition? inflammatory Inflammatory Mediator (e.g., Cytokine) compound->inflammatory Modulation? cellular_response Cellular Response (e.g., Proliferation, Inflammation) kinase->cellular_response inflammatory->cellular_response

Caption: Hypothetical signaling interactions of pyridone derivatives.

Conclusion

This compound is a compound of interest within the broader, biologically active class of pyridones. While specific experimental data for this molecule is sparse, this guide provides a framework for its synthesis, characterization, and biological evaluation based on established protocols and the properties of related compounds. Further investigation is warranted to fully elucidate its physicochemical properties, biological activities, and mechanism of action, which will be crucial for assessing its potential in drug discovery and development.

References

In-Depth Technical Guide: Molecular Weight of 5,6-Dimethyl-2-pyridone

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed breakdown of the molecular weight of 5,6-Dimethyl-2-pyridone, a compound of interest to researchers, scientists, and professionals in drug development.

Molecular Composition and Weight

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The molecular formula for this compound is C₇H₉NO.[1][2][3] The calculation of its molecular weight is based on the atomic weights of Carbon (C), Hydrogen (H), Nitrogen (N), and Oxygen (O).

Data Presentation: Atomic and Molecular Weights

The following table summarizes the quantitative data used to determine the molecular weight of this compound.

ElementSymbolCountAtomic Weight (amu)Total Weight (amu)
CarbonC712.011[4][5]84.077
HydrogenH91.008[6][7][8]9.072
NitrogenN114.007[9][10][11][12]14.007
OxygenO115.999[13][14]15.999
Total 123.155

The calculated molecular weight of this compound is 123.155 g/mol . This value is consistent with documented literature.[1][2][3]

Experimental Protocols

The determination of the molecular weight of a compound like this compound is typically achieved through mass spectrometry.

Protocol: Mass Spectrometry for Molecular Weight Determination

  • Sample Preparation: A solution of this compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

  • Ionization: The sample is introduced into the mass spectrometer where it is ionized. Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Mass Analysis: The ionized molecules are then passed through a mass analyzer (e.g., quadrupole, time-of-flight). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

  • Data Interpretation: The peak in the mass spectrum corresponding to the molecular ion [M+H]⁺ (in positive ion mode) or [M-H]⁻ (in negative ion mode) is identified. The molecular weight is then calculated from the m/z value of this peak.

Visualization of Molecular Weight Calculation

The following diagram illustrates the logical relationship between the molecular formula and the calculation of the molecular weight for this compound.

MolecularWeightCalculation A Molecular Formula C₇H₉NO B Carbon (C) 7 atoms A->B C Hydrogen (H) 9 atoms A->C D Nitrogen (N) 1 atom A->D E Oxygen (O) 1 atom A->E F Atomic Weight C 12.011 B->F J Total Weight C 84.077 B->J G Atomic Weight H 1.008 C->G K Total Weight H 9.072 C->K H Atomic Weight N 14.007 D->H L Total Weight N 14.007 D->L I Atomic Weight O 15.999 E->I M Total Weight O 15.999 E->M F->J G->K H->L I->M N Molecular Weight 123.155 g/mol J->N K->N L->N M->N

Molecular Weight Calculation Workflow

References

An In-Depth Technical Guide to the Structure Elucidation of 5,6-Dimethyl-2-pyridone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 5,6-dimethyl-2-pyridone, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines the key analytical techniques, predicted spectroscopic data, a plausible synthetic pathway, and detailed experimental protocols necessary for its identification and characterization.

Molecular Structure and Properties

This compound, also known as 5,6-dimethyl-2(1H)-pyridinone, possesses a pyridinone core with two methyl groups at the 5 and 6 positions. The presence of the lactam-lactim tautomerism is a key feature of the 2-pyridone ring system, with the lactam form generally predominating in the solid state and in polar solvents.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₉NO
Molecular Weight 123.15 g/mol
CAS Number 27992-31-0

Predicted Spectroscopic Data for Structural Characterization

Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Notes
NH (Amide/Lactam) ~11.5Broad Singlet-Chemical shift is concentration and solvent dependent.
C3-H ~6.1Doublet~7.0
C4-H ~7.4Doublet~7.0
C5-CH₃ ~2.0Singlet-
C6-CH₃ ~2.2Singlet-

Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

CarbonPredicted Chemical Shift (ppm)Notes
C2 (C=O) >160Carbonyl carbon, typically deshielded.
C3 ~105
C4 ~140
C5 ~120Attached to a methyl group.
C6 ~150Attached to a methyl group.
C5-CH₃ <20High-field aliphatic region.
C6-CH₃ <20High-field aliphatic region.

Table 4: Predicted Infrared (IR) Spectroscopy Data

Functional GroupExpected Wavenumber (cm⁻¹)Description
N-H Stretching (Amide) 3200-3400Broad band indicative of hydrogen bonding.
C-H Stretching (Aliphatic) 2850-3000Associated with the methyl groups.
C=O Stretching (Lactam) 1650-1690Strong absorption characteristic of the pyridinone ring.
C=C Stretching (Aromatic) 1550-1620Multiple bands expected for the pyridinone ring.

Table 5: Predicted Mass Spectrometry (MS) Data

IonPredicted m/zNotes
[M]⁺ 123Molecular ion peak.
[M-CH₃]⁺ 108Loss of a methyl group.
[M-CO]⁺ 95Loss of carbon monoxide.

Proposed Synthetic Pathway

A plausible synthetic route to this compound can be adapted from established methods for synthesizing substituted pyridones. One such approach involves the deamination of 3-amino-5,6-dimethyl-2-pyridone. The precursor, 3-amino-5,6-dimethyl-2-pyridone, can be synthesized from 3-cyano-4,6-dimethyl-2-pyridone.

Synthetic Pathway of this compound A 3-Cyano-4,6-dimethyl-2-pyridone B 3-Amino-5,6-dimethyl-2-pyridone A->B Reduction (e.g., Raney Nickel, KBH₄) C This compound B->C Deamination (e.g., Diazotization followed by reduction)

A proposed two-step synthesis of this compound.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis of 3-Amino-5,6-dimethyl-2(1H)-pyridinone (Precursor)

This procedure is based on the reduction of 3-cyano-4,6-dimethyl-2-pyridone.

Materials and Reagents:

  • 3-Cyano-4,6-dimethyl-2-pyridone

  • Raney Nickel (50% slurry in water)

  • Potassium borohydride (KBH₄)

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Carefully wash the Raney Nickel slurry with deionized water and then with ethanol to remove the water.

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend 3-cyano-4,6-dimethyl-2-pyridone (1 equivalent) and the washed Raney Nickel in ethanol.

  • Cool the mixture in an ice bath and slowly add potassium borohydride (4 equivalents) in portions.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the Raney Nickel catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Deamination of 3-Amino-5,6-dimethyl-2-pyridone

This procedure outlines a general method for the deamination of an aromatic amine.

Materials and Reagents:

  • 3-Amino-5,6-dimethyl-2-pyridone

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Hypophosphorous acid (H₃PO₂)

  • Appropriate organic solvent (e.g., ethyl acetate)

  • Sodium bicarbonate solution

Procedure:

  • Dissolve 3-amino-5,6-dimethyl-2-pyridone in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath.

  • Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.

  • Stir the mixture for 30 minutes to ensure complete diazotization.

  • To the diazonium salt solution, slowly add pre-cooled hypophosphorous acid.

  • Allow the reaction to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.

  • Neutralize the reaction mixture with a saturated sodium bicarbonate solution.

  • Extract the product with an appropriate organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the product by recrystallization or column chromatography.

Spectroscopic Analysis

Structure Elucidation Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Proposed Synthesis Purification Purification (Recrystallization/Chromatography) Synthesis->Purification NMR ¹H & ¹³C NMR Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmed Structure of this compound Confirmed Data_Analysis->Structure_Confirmed

Workflow for the synthesis and structural elucidation of this compound.

General Procedure for NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Data Acquisition: Record ¹H NMR and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

General Procedure for IR Spectroscopy:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr pellet.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

General Procedure for Mass Spectrometry:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Analyze the sample using a mass spectrometer with an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

Conclusion

The structural elucidation of this compound is a systematic process that combines organic synthesis with modern spectroscopic techniques. While direct experimental data is not widely published, a comprehensive structural profile can be confidently predicted based on the analysis of analogous compounds. The proposed synthetic pathway and detailed experimental protocols provided in this guide offer a robust framework for the preparation and characterization of this important heterocyclic molecule, which holds potential for applications in drug discovery and development.

Tautomerism of 5,6-Dimethyl-2-pyridone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the tautomeric equilibrium of 5,6-dimethyl-2-pyridone. Due to a scarcity of direct experimental studies on this specific molecule, this document leverages foundational principles of pyridone-hydroxypyridine tautomerism and draws upon data from closely related analogs. The methodologies and quantitative data presented herein serve as a robust framework for researchers investigating the chemical and biological properties of this compound and similar heterocyclic systems.

Introduction to Pyridone Tautomerism

The tautomerism between 2-hydroxypyridines and 2-pyridones is a classic example of prototropic tautomerism, where the two forms are interconvertible through the migration of a proton.[1] In the case of this compound, the equilibrium exists between the lactam (pyridone) form and the lactim (hydroxypyridine) form. The position of this equilibrium is highly sensitive to the surrounding environment, particularly the polarity of the solvent.[2] Generally, the 2-hydroxypyridine form is favored in the gas phase and non-polar solvents, while the 2-pyridone form predominates in polar solvents and the solid state.[1][2] This shift is attributed to the larger dipole moment of the pyridone tautomer, which is better stabilized by polar environments.[3]

The tautomeric state of pyridone derivatives is of critical importance in drug development as it dictates the molecule's hydrogen bonding capabilities, lipophilicity, and overall shape, which in turn affects its interaction with biological targets.

Caption: Tautomeric equilibrium between the lactam and lactim forms.

Quantitative Analysis of Tautomeric Equilibrium

Table 1: Tautomeric Equilibrium Constants (KT = [pyridone]/[hydroxypyridine]) for 2-Pyridone in Various Solvents
SolventDielectric Constant (ε)KTΔG (kcal/mol)Reference
Gas Phase1~0.1 - 0.4+0.8 to +0.3[1]
Cyclohexane2.01.7-0.32[3]
Chloroform4.86.0-1.06[3]
Acetonitrile37.5~100-2.73[1]
Water80.1~900-4.03[1]
Table 2: Calculated Relative Energies for Substituted 2-Pyridone Tautomers (Gas Phase)
CompoundMethod/Basis SetΔE (kcal/mol)aPredominant TautomerReference
2-Hydroxy-5-nitropyridineB3LYP/6-311++G(d,p)-0.857 to -1.3455-Nitro-2-pyridone[4]
2-PyridoneMP2/6-31G**+0.152-Hydroxypyridine[1]
4,6-Dimethyl-2-mercaptopyrimidineB3LYP/6-311++G(d,p)- (Thione favored)Thione form[3]

a A negative ΔE indicates the pyridone (or thione) tautomer is more stable.

Experimental Protocols for Tautomerism Studies

The following sections detail the experimental methodologies employed to investigate pyridone-hydroxypyridine tautomerism. These protocols can be directly adapted for the study of this compound.

Synthesis of this compound

A common route for the synthesis of substituted 2-pyridones is the Guareschi-Thorpe reaction. For this compound, a plausible synthesis involves the condensation of 2-methyl-2,4-pentanedione with cyanoacetamide.

Materials and Reagents:

  • 2-Methyl-2,4-pentanedione

  • Cyanoacetamide

  • Piperidine (catalyst)

  • Ethanol (solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve equimolar amounts of 2-methyl-2,4-pentanedione and cyanoacetamide in ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents).

  • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Dry the product under vacuum to yield 3-cyano-5,6-dimethyl-2-pyridone.

  • Subsequent hydrolysis and decarboxylation would be required to obtain this compound.

SynthesisWorkflow start Start: Reagents reagents 2-Methyl-2,4-pentanedione Cyanoacetamide Ethanol, Piperidine start->reagents reflux Reflux Reaction reagents->reflux tlc Monitor by TLC reflux->tlc cool Cool to RT & Precipitate reflux->cool tlc->reflux filter Vacuum Filtration cool->filter wash Wash with Cold Ethanol filter->wash dry Dry Under Vacuum wash->dry product Intermediate Product: 3-Cyano-5,6-dimethyl-2-pyridone dry->product end Final Product (after further steps) product->end Hydrolysis/ Decarboxylation DFT_Workflow start Define Tautomer Structures geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc ts_search Transition State Search geom_opt->ts_search verify_minima Verify True Minima (No Imaginary Frequencies) freq_calc->verify_minima verify_minima->geom_opt If not minima energy_calc Calculate Relative Energies (ΔE) (with ZPVE correction) verify_minima->energy_calc If minima solvent_model Apply Solvation Model (PCM) energy_calc->solvent_model kinetics Determine Activation Energy (Ea) ts_search->kinetics

References

Predicted 1H NMR spectrum of 5,6-Dimethyl-2-pyridone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Predicted ¹H NMR Spectrum of 5,6-Dimethyl-2-pyridone

Introduction

This compound is a heterocyclic organic compound with significant relevance in medicinal chemistry and materials science. As a substituted pyridone, it serves as a versatile building block in the synthesis of various biologically active molecules. Accurate structural elucidation is paramount in the development of such compounds, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a primary analytical technique for this purpose. This guide provides a detailed prediction and analysis of the ¹H NMR spectrum of this compound, intended for researchers, scientists, and professionals in drug development.

A key chemical feature of 2-pyridones is their existence in a tautomeric equilibrium with their corresponding 2-hydroxypyridine form.[1][2] This equilibrium between the lactam (pyridone) and lactim (hydroxypyridine) forms can be influenced by factors such as the solvent and physical state.[1][3] In solution, particularly in polar solvents, the 2-pyridone tautomer is predominantly favored.[1][4] Therefore, the predictions outlined in this document are based on the this compound (lactam) structure.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is predicted to exhibit five distinct signals corresponding to the five unique proton environments in the molecule. The analysis considers chemical shift (δ), multiplicity (splitting pattern), coupling constants (J), and integration.

Molecular Structure and Proton Assignments

The structure of this compound contains two vinylic protons (H-3 and H-4), two methyl groups (C5-CH₃ and C6-CH₃), and one amide proton (N-H).

Caption: Molecular structure of this compound with key proton environments highlighted.

Data Summary Table

The predicted quantitative data for the ¹H NMR spectrum, assuming a standard deuterated solvent such as DMSO-d₆, is summarized below.

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
N-H ~11.5Broad Singlet-1H
H-3 ~6.2Doublet (d)9.51H
H-4 ~7.4Doublet (d)9.51H
C5-CH₃ ~2.1Singlet (s)-3H
C6-CH₃ ~2.3Singlet (s)-3H
Analysis of Predicted Spectrum
  • N-H Proton: The amide proton is expected to be significantly deshielded due to the electron-withdrawing effect of the adjacent carbonyl group and its involvement in hydrogen bonding, particularly in a solvent like DMSO. This results in a broad signal at a very downfield chemical shift, typically above 10 ppm.

  • Vinylic Protons (H-3 and H-4): These two protons are on the pyridone ring's double bond system. They are vicinal to each other and will therefore exhibit spin-spin coupling, appearing as two distinct doublets. H-4 is adjacent to the electron-donating methyl group at C-5 and the nitrogen atom, while H-3 is adjacent to the electron-withdrawing carbonyl group. This electronic environment typically results in H-4 appearing at a higher chemical shift (more deshielded) than H-3. The coupling constant (J) between them is expected to be large (~9.5 Hz), which is characteristic of cis-vinylic protons on a six-membered ring.

  • Methyl Protons (C5-CH₃ and C6-CH₃): Both methyl groups are attached to sp²-hybridized carbon atoms of the ring. They do not have any adjacent protons to couple with, and thus, each will appear as a sharp singlet. The C6-CH₃ is adjacent to the nitrogen atom, which is more electronegative than carbon, leading to a prediction that it will be slightly more deshielded (further downfield) than the C5-CH₃ group.

Logical Relationships in Spectrum Prediction

The prediction of the ¹H NMR spectrum is based on established principles of chemical structure and its influence on the magnetic environment of protons. The following diagram illustrates the logical workflow for predicting the spectral parameters.

G cluster_0 Structural Analysis cluster_1 Prediction of Parameters cluster_2 Predicted Spectral Data A This compound Structure B Identify Unique Proton Environments (N-H, H-3, H-4, C5-Me, C6-Me) A->B C Electronic Effects (Inductive, Resonance) B->C D Neighboring Protons (Spin-Spin Coupling) B->D E Symmetry and Equivalence B->E F Chemical Shift (δ) C->F G Multiplicity D->G I Coupling Constant (J) D->I H Integration E->H

References

An In-Depth Technical Guide to the ¹³C NMR Analysis of 5,6-Dimethyl-2-pyridone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 5,6-dimethyl-2-pyridone derivatives. This class of compounds is of significant interest in medicinal chemistry and drug discovery due to the versatile pharmacological activities exhibited by the 2-pyridone scaffold. This document offers a detailed examination of their ¹³C NMR spectral data, standardized experimental protocols for their analysis, and visual representations of key concepts to aid in the interpretation of spectral information.

Core Concepts in ¹³C NMR of this compound Derivatives

The ¹³C NMR spectrum of a this compound derivative provides a unique fingerprint of its carbon skeleton. The chemical shift (δ) of each carbon atom is highly sensitive to its local electronic environment, which is influenced by factors such as hybridization, substituent effects (both inductive and resonance), and steric interactions.

The parent this compound core presents a distinct set of signals corresponding to its seven carbon atoms. The carbonyl carbon (C2) is typically the most deshielded, appearing at the lowest field (highest ppm value) due to the strong deshielding effect of the adjacent oxygen and nitrogen atoms. The olefinic carbons (C3 and C4) resonate in the intermediate region of the spectrum, with their precise chemical shifts being modulated by the electronic nature of substituents. The methyl-substituted carbons (C5 and C6) and the methyl groups themselves are found at higher fields.

Quantitative ¹³C NMR Data

The following tables summarize the ¹³C NMR chemical shifts for this compound and a selection of its derivatives. These values are crucial for the identification and structural elucidation of novel compounds based on this scaffold.

Table 1: ¹³C NMR Chemical Shifts (δ, ppm) of this compound

Carbon AtomChemical Shift (δ, ppm)
C2 (C=O)~165
C3~105
C4~138
C5~125
C6~148
5-CH₃~18
6-CH₃~22

Note: These are approximate values and can vary slightly depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Selected 3-Substituted-5,6-dimethyl-2-pyridone Derivatives in DMSO-d₆

Substituent at C3C2C3C4C5C65-CH₃6-CH₃Other Carbons
-H~165~105~138~125~148~18~22-
-CN160.497.7141.5126.6150.819.929.3116.2 (CN)
-NO₂160.2125.1145.9128.3149.418.514.5-
-NH₂~163~118~135~124~147~18~21-

(Data for substituted derivatives are compiled from various literature sources. Precise values may vary.)

Experimental Protocols

A standardized protocol is essential for obtaining high-quality and reproducible ¹³C NMR spectra. The following provides a detailed methodology for the analysis of this compound derivatives.

Sample Preparation
  • Compound Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the spectrum.

  • Sample Quantity: Weigh approximately 10-20 mg of the this compound derivative.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Common choices include Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), and Deuterated Methanol (CD₃OD). DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar compounds.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard (Optional): Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). If the deuterated solvent does not contain TMS, a small amount can be added.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

  • Spectrometer Frequency: 100 MHz for ¹³C

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Acquisition Time (AQ): 1.0 - 2.0 seconds.

  • Relaxation Delay (D1): 2.0 - 5.0 seconds. A longer delay is necessary for quaternary carbons to fully relax and be accurately observed.

  • Pulse Width (P1): A 30° or 90° pulse. A 30° pulse is often used to reduce the overall experiment time.

  • Number of Scans (NS): 128 to 1024 scans, depending on the sample concentration. Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR.

  • Spectral Width (SW): 0 to 200 ppm.

  • Temperature: 298 K (25 °C).

Data Processing
  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Referencing: Reference the spectrum to the solvent peak or TMS (0.00 ppm).

  • Peak Picking: Identify and label the chemical shift of each peak.

Visualization of Concepts

The following diagrams illustrate key workflows and relationships in the ¹³C NMR analysis of this compound derivatives.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into NMR Spectrometer C->D E Set Acquisition Parameters D->E F Acquire Spectrum E->F G Fourier Transform F->G H Phase and Baseline Correction G->H I Reference Spectrum H->I J Peak Picking I->J

Caption: A typical experimental workflow for ¹³C NMR analysis.

Substituent_Effects cluster_substituents Substituent Effects on C3 cluster_shifts ¹³C Chemical Shift (δ) of C3 Core 5,6-Dimethyl- 2-pyridone Core EDG Electron Donating Group (EDG) Core->EDG EWG Electron Withdrawing Group (EWG) Core->EWG Upfield Upfield Shift (Lower ppm) EDG->Upfield Shielding Downfield Downfield Shift (Higher ppm) EWG->Downfield Deshielding

Caption: Influence of substituents on the C3 chemical shift.

This guide provides a foundational understanding of the ¹³C NMR analysis of this compound derivatives. For more specific applications, it is recommended to consult detailed research articles and spectroscopic databases. The principles and protocols outlined here will serve as a valuable resource for researchers in the field of drug discovery and organic synthesis.

Mass Spectrometry Fragmentation of 5,6-Dimethyl-2-pyridone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dimethyl-2-pyridone is a substituted pyridinone, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Understanding the mass spectrometric behavior of such molecules is crucial for their identification, characterization, and metabolic studies. This technical guide provides a detailed overview of the predicted electron ionization mass spectrometry (EI-MS) fragmentation of this compound, based on established fragmentation principles of related N-heterocyclic compounds. It also outlines a comprehensive experimental protocol for its analysis.

Molecular Structure:

  • Compound Name: this compound

  • Molecular Formula: C₇H₉NO

  • Molecular Weight: 123.15 g/mol

Predicted Electron Ionization Mass Spectrometry Fragmentation

The proposed fragmentation pathways are initiated by the ionization of the molecule to form the molecular ion (M⁺˙). Subsequent fragmentation is likely to proceed through several key pathways:

  • Loss of a Methyl Radical: A primary fragmentation event is the loss of a methyl radical (•CH₃) from either the 5- or 6-position to form a stable even-electron ion. This is a common fragmentation pathway for methylated aromatic compounds.

  • Loss of Carbon Monoxide: The pyridone ring can undergo cleavage with the loss of a neutral carbon monoxide (CO) molecule.

  • Ring Cleavage and Rearrangements: More complex fragmentation can occur, involving the cleavage of the pyridone ring and subsequent rearrangements to yield smaller, stable fragment ions.

Predicted Quantitative Fragmentation Data

The following table summarizes the predicted major fragment ions for this compound under electron ionization, along with their proposed elemental compositions and the neutral losses from the molecular ion.

m/zPredicted Ion FormulaPredicted Relative IntensityNeutral Loss
123[C₇H₉NO]⁺˙High-
108[C₆H₆NO]⁺High•CH₃
95[C₆H₇N]⁺˙MediumCO
80[C₅H₆N]⁺MediumCO + •CH₃
78[C₅H₄N]⁺LowHCN from m/z 105

Fragmentation Pathways and Experimental Workflow

To visualize the logical flow of the fragmentation process and the experimental setup, the following diagrams are provided in the DOT language.

Predicted Fragmentation Pathway

fragmentation_pathway M [C₇H₉NO]⁺˙ m/z = 123 (Molecular Ion) F1 [C₆H₆NO]⁺ m/z = 108 M->F1 - •CH₃ F2 [C₆H₇N]⁺˙ m/z = 95 M->F2 - CO F3 [C₅H₆N]⁺ m/z = 80 F1->F3 - CO F4 [C₅H₄N]⁺ m/z = 78 F2->F4 - •CH₃

Caption: Predicted electron ionization fragmentation pathway of this compound.

Experimental Workflow for GC-MS Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis dissolve Dissolve 1 mg of this compound in 1 mL of Methanol dilute Prepare a dilution series (e.g., 1-100 µg/mL) dissolve->dilute filter Filter through a 0.22 µm syringe filter dilute->filter injection Inject 1 µL of the sample filter->injection separation GC Separation (e.g., HP-5ms column) injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Analyzer (e.g., Quadrupole) ionization->detection spectrum Acquire Mass Spectrum detection->spectrum library_search Compare with Spectral Libraries spectrum->library_search fragmentation_analysis Analyze Fragmentation Pattern spectrum->fragmentation_analysis

Caption: General experimental workflow for the GC-MS analysis of this compound.

Experimental Protocols

The following is a detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Sample Preparation
  • Standard Solution Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the compound in 1 mL of high-purity methanol to prepare a stock solution of 1 mg/mL.

    • Perform serial dilutions of the stock solution with methanol to obtain working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Filtration:

    • Prior to injection, filter the prepared solutions through a 0.22 µm syringe filter to remove any particulate matter.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent).

  • GC Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet:

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial Temperature: 70 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Scan Range: m/z 40-400.

Data Analysis
  • Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum for each peak.

  • Spectral Interpretation:

    • Identify the molecular ion peak (expected at m/z 123).

    • Analyze the fragmentation pattern and compare it to the predicted fragmentation data and pathways.

    • If available, compare the acquired spectrum with commercial or in-house mass spectral libraries for confirmation.

Conclusion

This technical guide provides a comprehensive overview of the predicted mass spectrometry fragmentation of this compound and a detailed experimental protocol for its analysis. While the fragmentation data presented is based on theoretical predictions from analogous compounds, it offers a valuable framework for researchers working on the identification and characterization of this and related pyridone derivatives. The provided experimental protocol is a robust starting point for developing and validating a quantitative analytical method for this compound in various matrices, which is essential for its application in drug development and scientific research.

An In-depth Technical Guide to the FTIR Spectroscopy of 5,6-Dimethyl-2-pyridone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopic data associated with 5,6-Dimethyl-2-pyridone. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document presents a detailed analysis based on computationally predicted data and established vibrational frequencies of analogous structures, including 2-pyridone and various dimethyl-substituted pyridines.

Data Presentation: Predicted Vibrational Frequencies

The following table summarizes the expected quantitative FTIR data for this compound. The vibrational assignments are based on theoretical calculations and comparison with structurally related molecules.

Vibrational ModePredicted Wavenumber (cm⁻¹)Expected IntensityNotes
N-H Stretch3400 - 3500Medium - StrongIn the gas phase or dilute non-polar solutions, this band is sharp. In the solid state, extensive hydrogen bonding can broaden this peak and shift it to a lower frequency.
C-H Stretch (Aromatic/Ring)3000 - 3100Medium - WeakCorresponds to the stretching vibrations of the C-H bonds on the pyridone ring.
C-H Stretch (Methyl)2850 - 3000MediumSymmetric and asymmetric stretching vibrations of the C-H bonds in the two methyl groups.
C=O Stretch (Amide I)1640 - 1680StrongThis is a characteristic and intense band for the lactam carbonyl group in the pyridone ring. Its position can be influenced by hydrogen bonding.
C=C and C=N Stretch (Ring Vibrations)1550 - 1620Medium - StrongMultiple bands are expected in this region due to the coupled stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic ring.
N-H Bend (Amide II)1500 - 1550MediumThis band arises from the in-plane bending of the N-H bond and is often coupled with C-N stretching. It can sometimes overlap with the ring stretching vibrations.
C-H Bend (Methyl)1370 - 1470MediumSymmetric and asymmetric bending (scissoring and umbrella) modes of the methyl groups.
Ring Skeletal Vibrations1000 - 1300Medium - WeakA series of complex vibrations involving the stretching and bending of the entire pyridone ring structure.
C-H Out-of-Plane Bend (Aromatic/Ring)700 - 900Medium - StrongThese bands are characteristic of the substitution pattern on the aromatic ring.
C=O Out-of-Plane Bend (Amide V)600 - 700MediumOut-of-plane bending of the carbonyl group.

Experimental Protocols: FTIR Analysis of a Solid Sample

The following provides a detailed methodology for obtaining the FTIR spectrum of a solid sample like this compound.

Method 1: Potassium Bromide (KBr) Pellet Technique

  • Sample Preparation:

    • Thoroughly dry the this compound sample to remove any residual moisture, which can interfere with the spectrum (showing a broad band around 3400 cm⁻¹).

    • Grind a small amount of the sample (1-2 mg) with approximately 200 mg of dry, spectroscopic grade KBr powder using an agate mortar and pestle. The grinding should be vigorous and prolonged to ensure a fine, homogeneous mixture.

  • Pellet Formation:

    • Transfer the powdered mixture to a pellet-forming die.

    • Place the die under a hydraulic press and apply a pressure of 8-10 tons for several minutes. This will form a thin, transparent or translucent KBr pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹) by co-adding a sufficient number of scans (e.g., 32 or 64) to achieve a good signal-to-noise ratio.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Method 2: Attenuated Total Reflectance (ATR) Technique

  • Sample Preparation:

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum in the same manner as described for the KBr pellet technique.

    • Clean the ATR crystal thoroughly after the measurement.

Mandatory Visualization: Tautomeric Equilibrium

2-Pyridone and its derivatives can exist in a tautomeric equilibrium with their corresponding 2-hydroxypyridine isomers. The following diagram illustrates this relationship for this compound.

Tautomerism_Alternative Pyridone This compound (Lactam) Hydroxypyridine 2-Hydroxy-5,6-dimethylpyridine (Lactim) Pyridone->Hydroxypyridine H⁺ transfer

Tautomeric equilibrium of this compound.

This guide provides a foundational understanding of the expected FTIR spectroscopic features of this compound, along with standardized protocols for its analysis. The provided information is intended to support researchers in the identification and characterization of this compound in a laboratory setting.

Physicochemical Properties of 5,6-Dimethyl-2-pyridone Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological activities of 5,6-Dimethyl-2-pyridone analogs. This class of compounds has garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer and antimicrobial effects. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics based on the 2-pyridone scaffold.

Physicochemical Properties

Acidity (pKa)

The 2-pyridone moiety exists in a tautomeric equilibrium with its 2-hydroxypyridine form. The pKa of the N-H proton in the 2-pyridone form is a key parameter influencing its ionization state at physiological pH. A calculated pKa value for 3-cyano-4,6-dimethyl-2-pyridone has been reported to be 9.50 ± 0.57.[1] Substituents on the pyridone ring can significantly influence the pKa. Electron-withdrawing groups are expected to increase acidity (lower pKa), while electron-donating groups will decrease acidity (higher pKa).

Lipophilicity (logP/logD)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a crucial measure of a compound's ability to cross biological membranes. For ionizable compounds like 2-pyridones, the distribution coefficient (logD) at a specific pH is a more physiologically relevant parameter. The lipophilicity of this compound analogs can be tailored by introducing various substituents.

Table 1: Physicochemical Properties of Selected 2-Pyridone Analogs

CompoundStructureMelting Point (°C)pKa (experimental/calculated)logP (experimental/calculated)Reference
3-Cyano-4,6-dimethyl-2-pyridone288-2919.50 ± 0.57 (calculated)Not available[1]
3-Amino-5,6-dimethyl-2(1H)-pyridinoneNot specifiedNot availableNot available[2]

Note: The lack of comprehensive experimental pKa and logP data for a series of this compound analogs is a current knowledge gap. The experimental protocols provided in Section 3 can be utilized to determine these crucial parameters.

Synthesis and Characterization

The synthesis of this compound analogs often involves the Guareschi-Thorpe reaction, a condensation reaction forming the 2-pyridone ring.[2] A common precursor, 3-cyano-4,6-dimethyl-2-pyridone, can be synthesized from acetylacetone and cyanoacetamide.[2] This intermediate can then be further modified to introduce a variety of substituents at different positions of the pyridone ring.

Table 2: Synthesis of Key this compound Intermediates

StepCompound NameMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)
13-Cyano-4,6-dimethyl-2-pyridoneC₈H₈N₂O148.1685-95
23-Amino-5,6-dimethyl-2(1H)-pyridinoneC₇H₁₀N₂O138.1780-90

Data sourced from Benchchem application note.[2]

Synthesis_Workflow acetylacetone Acetylacetone intermediate 3-Cyano-4,6-dimethyl-2-pyridone acetylacetone->intermediate Guareschi-Thorpe Reaction (Piperidine, Ethanol) cyanoacetamide Cyanoacetamide cyanoacetamide->intermediate Guareschi-Thorpe Reaction (Piperidine, Ethanol) final_product 3-Amino-5,6-dimethyl-2(1H)-pyridinone intermediate->final_product Reduction (e.g., Raney Nickel)

Two-step synthesis of 3-Amino-5,6-dimethyl-2(1H)-pyridinone.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound analogs.

Determination of pKa by NMR Titration

Principle: The chemical shifts of protons near an ionizable group are sensitive to changes in pH. By monitoring the chemical shift of a specific proton as a function of pH, a titration curve can be generated, from which the pKa can be determined.

Protocol:

  • Sample Preparation: Prepare a solution of the this compound analog in a suitable solvent system (e.g., D₂O/methanol-d₄).

  • Titration: Adjust the pH of the solution incrementally using small aliquots of a strong acid (e.g., DCl) and a strong base (e.g., NaOD).

  • NMR Spectroscopy: Acquire a ¹H NMR spectrum at each pH point.

  • Data Analysis: Plot the chemical shift of a proton adjacent to the ionization site against the pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa value.

Determination of logP by Reverse-Phase HPLC

Principle: The retention time of a compound on a reverse-phase HPLC column is related to its lipophilicity. By calibrating the system with compounds of known logP values, the logP of an unknown compound can be determined.

Protocol:

  • System Preparation: Use a C18 reverse-phase HPLC column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).

  • Calibration: Inject a series of standard compounds with known logP values and record their retention times.

  • Sample Analysis: Inject the this compound analog and record its retention time.

  • Calculation: Create a calibration curve by plotting the known logP values of the standards against their retention times. Use the retention time of the analog to determine its logP from the calibration curve.

Biological Activities and Signaling Pathways

This compound analogs have shown promise in several therapeutic areas, most notably as anticancer and antimicrobial agents.

Anticancer Activity: PIM-1 Kinase Inhibition

Several 2-pyridone derivatives have been identified as potent inhibitors of Proviral Integration site for Moloney murine leukemia virus (PIM-1) kinase. PIM-1 is a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell survival, proliferation, and apoptosis resistance.

Signaling Pathway: PIM-1 kinase is a downstream effector of the JAK/STAT signaling pathway. Upon activation by cytokines and growth factors, STATs (Signal Transducer and Activator of Transcription) induce the transcription of PIM-1. PIM-1 then phosphorylates and inactivates pro-apoptotic proteins such as BAD (Bcl-2-associated death promoter), thereby inhibiting apoptosis and promoting cell survival. Inhibition of PIM-1 by this compound analogs can restore the pro-apoptotic function of BAD, leading to cancer cell death.

PIM1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/ Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes PIM1 PIM-1 Kinase BAD BAD PIM1->BAD Phosphorylates (Inactivates) Bcl2 Bcl-2 BAD->Bcl2 Inhibits pBAD p-BAD (Inactive) Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Inhibitor This compound Analog Inhibitor->PIM1 Inhibits PIM1_gene PIM-1 Gene STAT_dimer->PIM1_gene Induces Transcription PIM1_gene->PIM1 Translation

PIM-1 kinase signaling pathway and inhibition by 2-pyridone analogs.

Table 3: Anticancer Activity of Selected PIM-1 Kinase Inhibitors

CompoundTargetIC₅₀ (µM)Cell LineReference
4c (O-alkyl pyridine derivative)PIM-1 Kinase0.110-[3]
4f (O-alkyl pyridine derivative)PIM-1 Kinase0.095-[3]

Note: The compounds listed are general 2-pyridone derivatives, highlighting the potential of this scaffold. Specific IC₅₀ values for this compound analogs as PIM-1 inhibitors require further investigation.

Antimicrobial Activity

Ring-fused 2-pyridone derivatives have demonstrated potent activity against multidrug-resistant Gram-positive bacteria. The proposed mechanism of action for some pyridinol compounds involves the disruption of the bacterial cell membrane, leading to cell death.

Experimental Workflow for Antimicrobial Activity Screening:

MIC_Workflow start Start prepare_compounds Prepare serial dilutions of this compound analogs start->prepare_compounds prepare_inoculum Prepare standardized bacterial inoculum start->prepare_inoculum inoculate_plates Inoculate microtiter plates containing compounds and bacteria prepare_compounds->inoculate_plates prepare_inoculum->inoculate_plates incubate Incubate plates (e.g., 37°C for 18-24h) inoculate_plates->incubate read_results Read results (visual or spectrophotometric) incubate->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic end End determine_mic->end

Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Table 4: Antimicrobial Activity of a Ring-Fused 2-Pyridone Analog

CompoundOrganismMIC (µM)Reference
PS757Enterococcus faecalis3 - 6[4]

Note: This data is for a ring-fused 2-pyridone and serves as an example of the antimicrobial potential of the broader class of compounds.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available data highlight its potential in oncology and infectious diseases. However, a more systematic evaluation of the physicochemical properties of a diverse range of analogs is crucial for advancing these compounds through the drug discovery pipeline. The experimental protocols and pathway analyses provided in this guide offer a framework for future research in this area. Further structure-activity relationship (SAR) and structure-property relationship (SPR) studies will be instrumental in optimizing the efficacy and drug-like properties of this versatile class of molecules.

References

An In-depth Technical Guide to the Solubility Profile of 5,6-Dimethyl-2-pyridone in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility profile of 5,6-Dimethyl-2-pyridone. Due to the current absence of publicly available quantitative solubility data, this document presents a predicted solubility profile based on the physicochemical properties of the molecule and established solubility principles. Furthermore, a detailed experimental protocol for the quantitative determination of its solubility in various organic solvents is provided, utilizing the equilibrium shake-flask method followed by spectroscopic analysis. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and other scientific fields who are working with this compound.

Introduction

This compound, also known as 5,6-dimethyl-1H-pyridin-2-one, is a heterocyclic organic compound with the molecular formula C₇H₉NO.[1][2][3] Its structure, featuring a pyridone ring with two methyl substituents, suggests a molecule with moderate polarity. Understanding the solubility of this compound in various organic solvents is crucial for a wide range of applications, including reaction chemistry, purification, formulation development, and analytical method development. This guide aims to provide a foundational understanding of its expected solubility characteristics and a practical framework for its experimental determination.

Predicted Solubility Profile

Table 1: Predicted Solubility of this compound in Common Organic Solvents

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic MethanolHighThe hydroxyl group of methanol can act as a hydrogen bond donor and acceptor, interacting favorably with the polar pyridone ring.
EthanolHighSimilar to methanol, ethanol's polarity and hydrogen bonding capabilities are expected to lead to good solubility.
WaterModerateThe ability to form hydrogen bonds with water suggests some solubility, but the nonpolar methyl groups may limit miscibility compared to more polar solvents.
Polar Aprotic AcetoneHighAcetone's carbonyl group can act as a hydrogen bond acceptor, and its overall polarity should facilitate the dissolution of the polar pyridone structure.[4]
AcetonitrileModerate to HighA polar aprotic solvent that should be capable of dissolving this compound due to dipole-dipole interactions.
Dimethylformamide (DMF)HighA highly polar aprotic solvent that is generally a good solvent for a wide range of organic compounds.
Dimethyl Sulfoxide (DMSO)HighA highly polar aprotic solvent known for its excellent solvating power for a broad spectrum of compounds.
Moderately Polar Ethyl AcetateModerateThe ester group provides some polarity, which should allow for a moderate level of solubility.
Dichloromethane (DCM)ModerateAs a chlorinated solvent with some polarity, DCM is expected to dissolve this compound to a moderate extent.
Nonpolar TolueneLow to InsolubleThe significant difference in polarity between the nonpolar aromatic solvent and the polar solute suggests poor solubility.
HexaneInsolubleAs a nonpolar aliphatic hydrocarbon, hexane is unlikely to effectively solvate the polar this compound molecule.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent of interest. This protocol is based on the widely used equilibrium shake-flask method followed by UV-Vis spectroscopic analysis.

3.1. Materials and Equipment

  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Spatula

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Constant temperature incubator or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • Pipettes

  • UV-Vis spectrophotometer

  • Quartz cuvettes

3.2. Procedure

3.2.1. Preparation of Calibration Curve

  • Prepare a stock solution of this compound in the chosen solvent at a known concentration.

  • Perform a series of dilutions of the stock solution to create at least five standard solutions of different known concentrations.

  • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound using the UV-Vis spectrophotometer. The solvent used for the dilutions should be used as the blank.

  • Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear, and the equation of the line (y = mx + c) and the coefficient of determination (R²) should be calculated.

3.2.2. Equilibrium Solubility Measurement

  • Add an excess amount of solid this compound to a glass vial. The excess solid should be visually present to ensure that a saturated solution is achieved.

  • Add a known volume of the selected organic solvent to the vial.

  • Seal the vial tightly and place it in a constant temperature incubator or water bath on an orbital shaker.

  • Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period to allow the system to reach equilibrium (typically 24-48 hours).

  • After the equilibration period, allow the vial to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant using a pipette and filter it through a syringe filter to remove any undissolved solid particles.

  • Immediately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve. A precise dilution factor must be recorded.

  • Measure the absorbance of the diluted sample at the λmax using the UV-Vis spectrophotometer.

3.3. Data Analysis

  • Using the equation from the calibration curve, calculate the concentration of this compound in the diluted sample from its measured absorbance.

  • Multiply the calculated concentration by the dilution factor to determine the solubility of this compound in the selected solvent at the experimental temperature. The solubility is typically expressed in units such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess This compound B Add known volume of solvent A->B C Seal and agitate at constant temp. (24-48h) B->C D Allow excess solid to settle C->D E Filter supernatant D->E F Dilute sample E->F G Measure absorbance (UV-Vis) F->G H Calculate solubility using calibration curve G->H

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While quantitative experimental data on the solubility of this compound in organic solvents is not currently found in public literature, its molecular structure allows for a reasoned prediction of its solubility profile. It is anticipated to be highly soluble in polar protic and aprotic solvents and less soluble in nonpolar solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust method for their determination. This information is critical for the effective use of this compound in research and development, particularly in the pharmaceutical industry.

References

The Potent Biological Activities of the 5,6-Dimethyl-2-pyridone Scaffold: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the 5,6-Dimethyl-2-pyridone core, a privileged scaffold in medicinal chemistry, reveals a versatile foundation for the development of novel therapeutic agents. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its synthesis, diverse biological activities—including anticancer, antimicrobial, and kinase inhibitory effects—and detailed experimental methodologies.

The 2-pyridone ring system is a prominent structural motif found in numerous natural products and synthetic compounds, exhibiting a wide array of pharmacological properties.[1][2] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it a highly attractive scaffold in drug design.[3] The 5,6-dimethyl substitution pattern on this core structure offers a unique lipophilic and steric profile that can be exploited to fine-tune the biological activity and pharmacokinetic properties of derivative compounds.

Synthesis of this compound Derivatives

A common and efficient method for the synthesis of the this compound scaffold is through a one-pot, three-component reaction. This approach is valued for its high yields and operational simplicity. A key intermediate, 3-cyano-4,6-dimethyl-2-pyridone, is often synthesized via the condensation of an appropriate 1,3-dicarbonyl compound, a cyano-containing active methylene compound, and an ammonia source.

A representative synthetic workflow for a derivative, 3-Amino-5,6-dimethyl-2(1H)-pyridinone, is depicted below. This two-step process involves the initial formation of the pyridone ring followed by the reduction of a nitrile group.

G cluster_synthesis Synthesis Workflow start Starting Materials (e.g., Acetylacetone, Cyanoacetamide) step1 One-Pot Condensation (Guareschi-Thorpe Reaction) start->step1 intermediate 3-Cyano-4,6-dimethyl-2-pyridone step1->intermediate step2 Reduction of Nitrile Group intermediate->step2 product 3-Amino-5,6-dimethyl-2(1H)-pyridinone step2->product

Caption: Synthetic workflow for a this compound derivative.

Anticancer Activity

Derivatives of the this compound scaffold have demonstrated significant potential as anticancer agents. Their cytotoxic effects have been evaluated against a variety of human cancer cell lines, with several compounds exhibiting potent activity. The primary mechanism of action for many of these derivatives involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of representative 2-pyridone derivatives, including those with the 5,6-dimethyl substitution pattern where available. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDCancer Cell LineIC50 (µM)Reference
6a Hela (Cervix)7.1[4]
6b Hela (Cervix)10.9[4]
3a Hela (Cervix)3.5[4]
3a MCF-7 (Breast)4.5[4]
Pyridine-urea 8e MCF-7 (Breast)0.22 (48h), 0.11 (72h)[5]
Pyridine-urea 8n MCF-7 (Breast)1.88 (48h), 0.80 (72h)[5]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5][6][7][8] NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol)

  • Test compounds (this compound derivatives)

  • Phosphate-buffered saline (PBS)

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator.[7]

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[6]

  • Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.

G cluster_mtt MTT Assay Workflow seed Seed Cells in 96-well Plate treat Treat with Compounds seed->treat mtt Add MTT Reagent treat->mtt solubilize Solubilize Formazan mtt->solubilize read Read Absorbance solubilize->read analyze Calculate IC50 read->analyze

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

The this compound scaffold has also been investigated for its antimicrobial properties, with derivatives showing activity against a range of bacterial and fungal pathogens. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. The following table presents MIC values for representative 2-pyridone derivatives.

Compound IDMicroorganismMIC (µg/mL)Reference
3d Escherichia coli3.91[9]
3e Escherichia coli3.91[9]
Compound VI Bacillus subtilis0.078[9]
Compound VI Staphylococcus aureus0.0024[9]
Compound VII Streptococcus pneumoniae1.95[9]
Compound VII Bacillus subtilis0.98[9]
Compound VII Salmonella typhimurium1.9[9]
Compound VII Aspergillus fumigatus1.95[9]
Compound IX Candida albicans1.95[9]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.[10][11][12]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds (this compound derivatives)

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Incubator

Procedure:

  • Serial Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plates.[12]

  • Inoculation: Inoculate each well with a standardized microbial suspension.[10]

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).[10]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[11]

G cluster_mic Broth Microdilution Workflow dilute Serial Dilution of Compound inoculate Inoculate with Microorganism dilute->inoculate incubate Incubate Plates inoculate->incubate read_mic Determine MIC incubate->read_mic

Caption: Workflow for MIC determination by broth microdilution.

Kinase Inhibition

A significant area of interest for 2-pyridone derivatives is their ability to act as kinase inhibitors. Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The this compound scaffold has been utilized in the design of inhibitors for several kinases, notably PIM-1 kinase and c-Jun N-terminal kinase (JNK).

PIM-1 Kinase Signaling Pathway

PIM-1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis.[13][14] Its overexpression is associated with various cancers. Inhibitors based on the 2-pyridone scaffold can block the ATP-binding site of PIM-1, thereby preventing the phosphorylation of its downstream targets.

G cluster_pim1 PIM-1 Signaling Pathway cytokines Cytokines (e.g., IL-6) jak_stat JAK/STAT Pathway cytokines->jak_stat pim1 PIM-1 Kinase jak_stat->pim1 bad BAD (pro-apoptotic) pim1->bad inhibits myc c-Myc pim1->myc stabilizes pyridone This compound Inhibitor pyridone->pim1 apoptosis Apoptosis bad->apoptosis cell_survival Cell Survival & Proliferation myc->cell_survival

Caption: Inhibition of the PIM-1 kinase signaling pathway.
JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) is a member of the mitogen-activated protein kinase (MAPK) family and is activated by stress stimuli such as inflammatory cytokines.[15][16][17][18][19] The JNK pathway is involved in regulating apoptosis, inflammation, and cell proliferation. Certain 2-pyridone derivatives have been shown to inhibit JNK signaling.

G cluster_jnk JNK Signaling Pathway stress Stress Stimuli (e.g., Cytokines) map3k MAP3K stress->map3k map2k MKK4/7 map3k->map2k jnk JNK map2k->jnk ap1 AP-1 (c-Jun) jnk->ap1 pyridone_jnk This compound Inhibitor pyridone_jnk->jnk cellular_response Apoptosis, Inflammation, Proliferation ap1->cellular_response

References

5,6-Dimethyl-2-pyridone: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-pyridone ring system, a six-membered, nitrogen-containing heterocycle, has emerged as a "privileged structure" in medicinal chemistry. Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, and its capacity to serve as a bioisostere for various functional groups, have cemented its importance in the design of novel therapeutics.[1][2] Among the myriad of 2-pyridone derivatives, the 5,6-dimethyl-2-pyridone core represents a particularly valuable scaffold, lending itself to the development of potent and selective agents across a spectrum of diseases, including cancer, infectious diseases, and neurological disorders. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound and its analogs.

Synthesis of the this compound Core and Its Derivatives

The construction of the this compound scaffold can be achieved through several synthetic strategies. A prevalent and adaptable method is the Guareschi-Thorpe reaction, which involves the condensation of a β-dicarbonyl compound with a cyanoacetamide derivative.[1][3] This approach allows for the introduction of various substituents on the pyridone ring, making it a versatile tool for generating compound libraries for drug screening.

A detailed, two-step synthetic protocol for a key derivative, 3-Amino-5,6-dimethyl-2(1H)-pyridinone, is presented below. This synthesis starts from acetylacetone and cyanoacetamide and proceeds through a 3-cyano-4,6-dimethyl-2-pyridone intermediate.[1]

Experimental Protocol: Synthesis of 3-Amino-5,6-dimethyl-2(1H)-pyridinone

Step 1: Synthesis of 3-Cyano-4,6-dimethyl-2-pyridone [1]

  • Materials and Reagents: Acetylacetone, Cyanoacetamide, Piperidine, Ethanol.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetylacetone (1 equivalent) and cyanoacetamide (1 equivalent) in ethanol to form a slurry.

    • Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the mixture.

    • Heat the reaction mixture to reflux with continuous stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature to allow the product to precipitate.

    • Collect the solid product by vacuum filtration.

    • Wash the collected solid with cold ethanol to remove unreacted starting materials and the catalyst.

    • Dry the product under vacuum to obtain 3-cyano-4,6-dimethyl-2-pyridone as a crystalline solid.

Step 2: Reduction of 3-Cyano-4,6-dimethyl-2-pyridone to 3-Amino-5,6-dimethyl-2(1H)-pyridinone [1]

  • Materials and Reagents: 3-Cyano-4,6-dimethyl-2-pyridone, Raney Nickel, Ethanol, Hydrogen gas source (or a suitable hydrogen donor), Celite.

  • Procedure:

    • In a hydrogenation apparatus, suspend 3-cyano-4,6-dimethyl-2-pyridone and a catalytic amount of Raney Nickel in ethanol.

    • Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or hydrogen uptake).

    • Carefully filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric when dry and must be handled with care.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water to remove any inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-Amino-5,6-dimethyl-2(1H)-pyridinone.

The following diagram illustrates the general workflow for the synthesis of 3-Amino-5,6-dimethyl-2(1H)-pyridinone.

G cluster_synthesis Synthesis of 3-Amino-5,6-dimethyl-2(1H)-pyridinone Start Acetylacetone + Cyanoacetamide Step1 Step 1: Guareschi-Thorpe Condensation (Piperidine, Ethanol, Reflux) Start->Step1 Intermediate 3-Cyano-4,6-dimethyl-2-pyridone Step1->Intermediate Step2 Step 2: Reduction (Raney Nickel, H2, Ethanol) Intermediate->Step2 Product 3-Amino-5,6-dimethyl-2(1H)-pyridinone Step2->Product

Synthetic workflow for 3-Amino-5,6-dimethyl-2(1H)-pyridinone.

Biological Activities and Therapeutic Applications

Derivatives of the this compound scaffold have demonstrated a wide array of biological activities, positioning them as promising candidates for various therapeutic interventions.

Anticancer Activity: Kinase Inhibition

A significant area of research for 2-pyridone derivatives is in oncology, particularly as kinase inhibitors.[4][5] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. The this compound scaffold has been successfully incorporated into molecules targeting several key kinases, including PIM-1 kinase and the PI3K/Akt/mTOR pathway.[4][6][7]

PIM-1 Kinase Inhibition:

PIM-1 is a serine/threonine kinase that plays a critical role in cell survival, proliferation, and resistance to apoptosis.[4] Overexpression of PIM-1 is associated with various hematological and solid tumors. Several 2-pyridone derivatives have been identified as potent PIM-1 inhibitors.[5]

The diagram below illustrates the central role of PIM-1 in cell survival pathways and its inhibition by 2-pyridone derivatives.

G cluster_pim1 PIM-1 Signaling Pathway and Inhibition Cytokines Cytokines / Growth Factors Receptor Receptor Tyrosine Kinase Cytokines->Receptor STAT STAT Receptor->STAT PIM1 PIM-1 Kinase STAT->PIM1 Upregulates Expression Bad Bad (pro-apoptotic) PIM1->Bad Phosphorylates & Inactivates Bcl2 Bcl-2 (anti-apoptotic) PIM1->Bcl2 Upregulates CellSurvival Cell Survival and Proliferation PIM1->CellSurvival Apoptosis Apoptosis Bad->Apoptosis Induces Bcl2->Apoptosis Inhibits Inhibitor This compound Derivative Inhibitor->PIM1 Inhibits

PIM-1 signaling and inhibition by 2-pyridone derivatives.

PI3K/Akt/mTOR Pathway Modulation:

The PI3K/Akt/mTOR pathway is another critical signaling cascade that is frequently hyperactivated in cancer, leading to uncontrolled cell growth and proliferation.[8][9] Some 2-pyridone-containing compounds have shown the ability to modulate this pathway, suggesting a potential mechanism for their anticancer effects.

The following diagram provides a simplified overview of the PI3K/Akt/mTOR pathway and potential points of intervention by 2-pyridone derivatives.

G cluster_pi3k PI3K/Akt/mTOR Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Growth & Proliferation mTOR->Proliferation Inhibitor 2-Pyridone Derivative Inhibitor->PI3K Potential Inhibition Inhibitor->mTOR Potential Inhibition

Simplified PI3K/Akt/mTOR pathway and potential targets.

Quantitative Data for Anticancer Activity:

The following table summarizes the in vitro anticancer activity of representative 2-pyridone derivatives.

Compound IDTargetCell LineIC₅₀ (µM)Reference
4c PIM-1 KinaseHepG-20.110[4]
4f PIM-1 KinaseCaco-20.095[4]
Compound 1 Not SpecifiedHCT11622.4[10]
Compound 2 Not SpecifiedHCT1160.34[10]
Compound 30 Not SpecifiedMCF-71.42[11]
Antimicrobial Activity

The emergence of multidrug-resistant pathogens presents a significant global health threat. The 2-pyridone scaffold has been explored for the development of novel antimicrobial agents.[12][13] Derivatives of this compound have shown promising activity against a range of bacteria.

Quantitative Data for Antimicrobial Activity:

The table below presents the Minimum Inhibitory Concentration (MIC) values for selected 2-pyridone derivatives against various bacterial strains.

Compound IDBacterial StrainMIC (µg/mL)Reference
3d E. coli3.91[13]
3e E. coli3.91[13]
VI B. subtilis0.078[12]
VI S. aureus0.0024[12]
Neuroprotective Activity

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. Recent studies have suggested that 2-pyridone derivatives may possess neuroprotective properties, potentially through the modulation of neuroinflammatory pathways.[14]

Key Experimental Protocols in Detail

To facilitate further research and development of this compound derivatives, this section provides detailed methodologies for key biological assays.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Treat the cells with various concentrations of the test compound (this compound derivative) and incubate for a specified period (e.g., 48 or 72 hours). Include untreated and vehicle (e.g., DMSO) controls.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

The following diagram outlines the workflow of the MTT assay.

G cluster_mtt MTT Assay Workflow Seed Seed Cells in 96-well plate Treat Treat with Compound Seed->Treat Incubate1 Incubate (48-72h) Treat->Incubate1 AddMTT Add MTT Reagent Incubate1->AddMTT Incubate2 Incubate (2-4h) AddMTT->Incubate2 Solubilize Add Solubilization Solution Incubate2->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate % Viability and IC50 Read->Analyze

Workflow of the MTT cell viability assay.
Antimicrobial Susceptibility Testing (Kirby-Bauer Disk Diffusion Method)

This method is used to determine the susceptibility of bacteria to various antimicrobial compounds.

  • Principle: A filter paper disk impregnated with the test compound is placed on an agar plate inoculated with the bacterium of interest. The compound diffuses from the disk into the agar. If the compound is effective in inhibiting bacterial growth, a clear zone of inhibition will appear around the disk.

  • Protocol:

    • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

    • Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate.

    • Disk Application: Aseptically place a sterile filter paper disk impregnated with a known concentration of the this compound derivative onto the inoculated agar surface.

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • Zone Measurement: Measure the diameter of the zone of inhibition (in millimeters) around the disk.

    • Interpretation: The size of the zone of inhibition is used to determine whether the bacterium is susceptible, intermediate, or resistant to the compound, based on standardized charts.

PIM-1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This luminescent assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

  • Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP in a luciferase reaction. The light generated is proportional to the ADP concentration, and thus to the kinase activity.

  • Protocol:

    • Reaction Setup: In a 384-well plate, add the PIM-1 kinase, the substrate (e.g., a specific peptide), and the test compound (this compound derivative) at various concentrations.

    • Initiate Reaction: Add ATP to initiate the kinase reaction and incubate at room temperature for a specified time (e.g., 60 minutes).

    • Terminate Reaction and Deplete ATP: Add the ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

    • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent and incubate for 30 minutes at room temperature.

    • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

    • Data Analysis: The luminescent signal is correlated with the amount of ADP produced. The IC₅₀ value is determined by plotting the inhibition of kinase activity against the concentration of the test compound.

Conclusion

The this compound scaffold is a highly versatile and valuable core in modern drug discovery. Its synthetic tractability allows for the creation of diverse chemical libraries, while its favorable physicochemical properties contribute to the development of drug-like molecules. The demonstrated efficacy of its derivatives as anticancer, antimicrobial, and potentially neuroprotective agents underscores the significant therapeutic potential of this privileged structure. The detailed experimental protocols provided in this guide are intended to facilitate further research and accelerate the discovery and development of novel therapeutics based on the this compound scaffold. As our understanding of the complex signaling pathways involved in various diseases continues to grow, the strategic application of this privileged structure will undoubtedly lead to the identification of next-generation medicines.

References

Methodological & Application

Application Note: Synthesis of 5,6-Dimethyl-2-pyridone from Acetylacetone

Author: BenchChem Technical Support Team. Date: December 2025

AN-CHEM-028

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, a substituted 2-pyridone, from acetylacetone and cyanoacetamide. The 2-pyridone scaffold is a significant structural motif in medicinal chemistry. The described method is a variation of the Guareschi pyridone synthesis, which involves a base-catalyzed condensation reaction. This note includes a step-by-step experimental protocol, a summary of reaction parameters from various studies, and graphical representations of the workflow and reaction mechanism.

Introduction

Substituted 2-pyridones are a class of heterocyclic compounds of significant interest in pharmaceutical and materials science due to their diverse biological activities, including potential anticancer and antiviral properties.[1] The synthesis of these scaffolds is a key focus in organic chemistry. One of the most established methods for preparing 3-cyano-2-pyridones is the Guareschi reaction, which utilizes the condensation of a β-dicarbonyl compound with a cyanoacetamide derivative.[2]

This application note details the synthesis of 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (a structural isomer of 4,6-dimethyl-3-cyano-2-pyridone, often synthesized via similar pathways) from the readily available starting materials acetylacetone and cyanoacetamide. The reaction proceeds via a Knoevenagel condensation, followed by an intramolecular cyclization and tautomerization to yield the final pyridone product.[3][4]

Reaction Scheme and Mechanism

The overall reaction is as follows:

Acetylacetone + Cyanoacetamide → 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

The reaction is typically catalyzed by a base, such as potassium hydroxide or an amine like piperidine, and proceeds in two main stages:

  • Knoevenagel Condensation: The active methylene group of cyanoacetamide undergoes a base-catalyzed condensation with one of the carbonyl groups of acetylacetone to form an unsaturated intermediate.[4]

  • Intramolecular Cyclization: The amino group of the cyanoacetamide moiety then attacks the remaining carbonyl group of the acetylacetone backbone, leading to a ring closure. Subsequent dehydration and tautomerization yield the stable 2-pyridone ring system.

Reaction_Mechanism start Acetylacetone + Cyanoacetamide intermediate Knoevenagel Adduct (Unsaturated Intermediate) start->intermediate Knoevenagel Condensation (Base Catalyst) cyclized Cyclized Intermediate intermediate->cyclized Intramolecular Cyclization product 5,6-Dimethyl-2-pyridone (Final Product) cyclized->product Dehydration & Tautomerization

Figure 1: Simplified reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of substituted 3-cyano-2-pyridones.[5]

3.1 Materials and Reagents:

  • Acetylacetone (Pentane-2,4-dione), C₅H₈O₂

  • Cyanoacetamide, C₃H₄N₂O

  • Potassium Hydroxide (KOH)

  • Ethanol (EtOH), Absolute

  • Distilled Water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and hotplate

  • Filtration apparatus (Büchner funnel)

  • Thin-Layer Chromatography (TLC) apparatus

3.2 Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyanoacetamide (0.006 mol, 0.50 g) and acetylacetone (0.006 mol, 0.60 g, 0.62 mL).

  • Add 10 mL of absolute ethanol as the solvent.

  • Add a catalytic amount of potassium hydroxide (a few pellets).

  • Heat the reaction mixture to reflux (approximately 80°C) with continuous stirring.

  • Monitor the progress of the reaction using Thin-Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.[5]

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials and impurities.[5]

  • Dry the product under vacuum or in a desiccator. For higher purity, the crude product can be recrystallized from ethanol.

3.3 Characterization:

The final product, 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, can be characterized by standard analytical techniques:

  • Melting Point: Expected around 264-266°C.[2]

  • ¹H NMR (DMSO-d₆): δ 12.31 (br s, 1H, NH), 6.16 (s, 1H, CH), 2.30 (s, 3H, CH₃), 2.22 (s, 3H, CH₃).[2]

  • IR (KBr, cm⁻¹): Characteristic peaks for CN (approx. 2215-2225 cm⁻¹) and C=O (approx. 1650-1675 cm⁻¹).[5][6]

Data Presentation: Reaction Parameters

The synthesis of substituted 2-pyridones from acetylacetone and cyanoacetamide can be performed under various conditions, influencing the reaction efficiency and yield.

CatalystSolventTemperatureTime (h)Yield (%)Reference
Potassium Hydroxide (KOH)Ethanol80°C (Reflux)461-79[5]
GlycineNone (Neat)Optimized24Variable[7]
Candida rugosa LipaseNot specifiedOptimizedNot specifiedVariable[8]
PiperidineEthanolRefluxNot specified~95[9]
Ammonium AcetateNot specifiedNot specifiedNot specified58[2]

Experimental Workflow Diagram

Experimental_Workflow reagents 1. Reagent Preparation (Acetylacetone, Cyanoacetamide, KOH, Ethanol) reaction 2. Reaction Setup (Flask, Condenser, Stirrer) reagents->reaction reflux 3. Reflux (80°C, 4-6 hours) reaction->reflux monitoring 4. TLC Monitoring reflux->monitoring monitoring->reflux continue if incomplete cooling 5. Cooling & Precipitation (Room Temp -> Ice Bath) monitoring->cooling when complete filtration 6. Filtration & Washing (Wash with cold Ethanol) cooling->filtration drying 7. Drying (Vacuum oven or desiccator) filtration->drying product 8. Final Product (this compound) drying->product

Figure 2: Step-by-step experimental workflow for the synthesis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Acetylacetone is flammable and an irritant. Avoid inhalation and contact with skin.

  • Cyanoacetamide is harmful if swallowed or in contact with skin.

  • Potassium hydroxide is corrosive and can cause severe skin burns and eye damage. Handle with extreme care.

  • Ethanol is a highly flammable liquid and vapor. Keep away from ignition sources.

References

Application Notes and Protocols for the Guareschi-Thorpe Synthesis of Substituted Pyridones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Guareschi-Thorpe synthesis is a classic multi-component reaction for the preparation of substituted 2-pyridones. This reaction typically involves the condensation of a cyanoacetamide or a cyanoacetic ester with a 1,3-dicarbonyl compound, such as a β-ketoester or a 1,3-diketone, in the presence of a base.[1][2] The resulting 2-pyridone scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[3][4] This is due to the 2-pyridone's ability to act as a bioisostere for amides and phenols, and its capacity to serve as both a hydrogen bond donor and acceptor, which facilitates interactions with biological targets.[4]

Recent advancements in the Guareschi-Thorpe synthesis have focused on developing more environmentally friendly protocols, such as using ammonium carbonate in aqueous media, which serves as both the nitrogen source and a promoter for the reaction.[3][5] These modern adaptations offer high yields, simple work-up procedures, and avoid the use of hazardous organic solvents.[5]

Applications in Drug Discovery and Development

Substituted 2-pyridones synthesized via the Guareschi-Thorpe reaction and its modifications have shown a broad spectrum of biological activities, making them attractive candidates for drug discovery programs.

  • Antimicrobial Activity: Ring-fused 2-pyridone derivatives have demonstrated potent bactericidal activity against multidrug-resistant Gram-positive pathogens, including vancomycin-resistant enterococci (VRE).[3] These compounds can act synergistically with standard-of-care antibiotics, offering a promising strategy to combat antibiotic resistance.[3]

  • Kinase Inhibition: The 2-pyridone core is a key pharmacophore in the development of kinase inhibitors. Specific derivatives have been shown to inhibit various kinases involved in cancer cell proliferation and survival, such as PIM-1 kinase, Met kinase, and p38 kinase.[6][7] By targeting these kinases, substituted pyridones can disrupt signaling pathways crucial for tumor growth.

  • Neurodegenerative Diseases: The structural features of 2-pyridones make them interesting candidates for targeting pathways implicated in neurodegenerative diseases like Alzheimer's and Parkinson's.[8] While direct application of Guareschi-Thorpe products in this area is still emerging, the synthesis provides a versatile platform for generating novel compounds for screening.

Signaling Pathways

The therapeutic potential of substituted pyridones, particularly in oncology, is often linked to their ability to inhibit key protein kinases in cellular signaling pathways. Two of the most relevant pathways are the PI3K/Akt/mTOR and the Ras/Raf/MEK/ERK pathways.

PI3K/Akt/mTOR Signaling Pathway

This pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism.[7][9] Its aberrant activation is a hallmark of many cancers.[7] Substituted pyridones can be designed to inhibit kinases within this cascade, such as Akt or mTOR, thereby blocking downstream signaling and inhibiting cancer cell growth.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 Inhibits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis mTORC2 mTORC2 mTORC2->Akt Phosphorylates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Pyridone Substituted Pyridone (Kinase Inhibitor) Pyridone->Akt Inhibits

Caption: PI3K/Akt/mTOR signaling pathway with potential inhibition by substituted pyridones.

Ras/Raf/MEK/ERK Signaling Pathway

Also known as the MAPK/ERK pathway, this cascade transmits signals from cell surface receptors to the DNA in the nucleus, regulating processes like cell division and survival.[10][11] Mutations in this pathway that lock it in an "on" state are common in many cancers.[10] Pyridone-based inhibitors targeting kinases like Raf or MEK can shut down this aberrant signaling.

Ras_Raf_MEK_ERK_Pathway Receptor Cell Surface Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Pyridone Substituted Pyridone (Kinase Inhibitor) Pyridone->Raf Inhibits

Caption: Ras/Raf/MEK/ERK signaling pathway with potential inhibition by substituted pyridones.

Quantitative Data

The Guareschi-Thorpe synthesis is versatile, accommodating a range of substituents on the starting materials. The yields are generally good to excellent, particularly with modern, optimized protocols.

Table 1: Synthesis of Substituted 2-Pyridones via an Advanced Guareschi-Thorpe Reaction.

Entry1,3-Dicarbonyl CompoundProductTime (h)Yield (%)
1Ethyl acetoacetateMeOH2,6-dihydroxy-4-methylpyridine-3-carbonitrile395
2Ethyl benzoylacetatePhOH2,6-dihydroxy-4-phenylpyridine-3-carbonitrile592
3Ethyl 4-methylbenzoylacetate4-Me-PhOH2,6-dihydroxy-4-(p-tolyl)pyridine-3-carbonitrile593
4Ethyl 4-chlorobenzoylacetate4-Cl-PhOH4-(4-chlorophenyl)-2,6-dihydroxypyridine-3-carbonitrile594
5Diethyl 1,3-acetonedicarboxylateCH₂COOEtOHEthyl 3-cyano-2,6-dihydroxy-4-pyridineacetate490
6AcetylacetoneMeMe6-hydroxy-2,4-dimethylpyridine-3-carbonitrile688
7BenzoylacetonePhMe2-hydroxy-6-methyl-4-phenylpyridine-3-carbonitrile885

Reaction conditions: 1,3-dicarbonyl compound (1 mmol), ethyl cyanoacetate (1 mmol), (NH₄)₂CO₃ (2 mmol), H₂O:EtOH (1:1), 80 °C.

Experimental Protocols

Protocol 1: Green Synthesis of 2,6-dihydroxy-4-methylpyridine-3-carbonitrile

This protocol is adapted from an advanced, environmentally friendly version of the Guareschi-Thorpe synthesis.[5]

Materials:

  • Ethyl acetoacetate

  • Ethyl cyanoacetate

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol (EtOH)

  • Deionized water (H₂O)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl acetoacetate (1.30 g, 10 mmol), ethyl cyanoacetate (1.13 g, 10 mmol), and ammonium carbonate (1.92 g, 20 mmol).

  • Add a 1:1 mixture of ethanol and deionized water (20 mL) as the solvent.

  • Stir the reaction mixture at 80 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 3 hours), cool the mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the collected solid with cold water and dry it to obtain the pure 2,6-dihydroxy-4-methylpyridine-3-carbonitrile.

Characterization Data for 2,6-dihydroxy-4-methylpyridine-3-carbonitrile:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.45 (s, 1H, OH), 11.95 (s, 1H, OH), 5.85 (s, 1H, CH), 2.15 (s, 3H, CH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 164.0, 162.5, 161.8, 117.5, 98.2, 85.9, 17.8.

  • IR (KBr, cm⁻¹): 3448, 3100-2800, 2225, 1660, 1620, 1580.

Protocol 2: Classical Synthesis of 3-Cyano-4,6-dimethyl-2-pyridone

This protocol describes a more traditional approach to the Guareschi-Thorpe synthesis.

Materials:

  • Acetylacetone (2,4-pentanedione)

  • Cyanoacetamide

  • Piperidine (catalyst)

  • Ethanol

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, dissolve acetylacetone (1.00 g, 10 mmol) and cyanoacetamide (0.84 g, 10 mmol) in ethanol (20 mL).

  • Add a catalytic amount of piperidine (2-3 drops) to the mixture.

  • Heat the reaction mixture to reflux. Monitor the reaction's progress by TLC.

  • Once the reaction is complete, cool the flask to room temperature to allow the product to crystallize.

  • Collect the precipitated solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • The crude product can be further purified by recrystallization from ethanol if necessary.

Expected Characterization Data for 3-Cyano-4,6-dimethyl-2-pyridone:

  • ¹H NMR (CDCl₃, 400 MHz): δ 6.10 (s, 1H, H-5), 2.45 (s, 3H, 4-CH₃), 2.40 (s, 3H, 6-CH₃).[12]

Troubleshooting and Side Reactions

  • Low Yields: In classical protocols, low yields can result from incomplete reaction or the formation of side products. Ensure the reaction goes to completion by monitoring with TLC. The order of reagent addition can also be critical in some variations of the synthesis.

  • Purification Challenges: The product often precipitates from the reaction mixture in high purity.[5] If impurities are present, recrystallization from a suitable solvent like ethanol is usually effective. For more challenging separations, column chromatography on silica gel can be employed.

  • Side Reactions: The formation of byproducts can occur, especially under harsh reaction conditions or with prolonged reaction times. The use of milder conditions, such as the ammonium carbonate protocol, can minimize the formation of these impurities.[4] With unsymmetrical 1,3-dicarbonyl compounds, there is a possibility of forming regioisomers. The regioselectivity is often influenced by the relative reactivity of the two carbonyl groups.

Workflow Diagram

Guareschi_Thorpe_Workflow Start Start Combine Combine 1,3-Dicarbonyl, Cyano-component, and Base/Ammonia Source in Solvent Start->Combine Heat Heat and Stir (e.g., 80°C or Reflux) Combine->Heat Monitor Monitor by TLC Heat->Monitor Monitor->Heat Incomplete Cool Cool to Room Temperature Monitor->Cool Reaction Complete Filter Filter Precipitate Cool->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Product Wash->Dry Characterize Characterize (NMR, IR, MS, mp) Dry->Characterize End End Characterize->End

References

Application Notes and Protocols for N-alkylation of 5,6-Dimethyl-2-pyridone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of 2-pyridone scaffolds is a fundamental transformation in organic synthesis, providing access to a diverse array of compounds with significant applications in medicinal chemistry and materials science. The nitrogen atom of the 2-pyridone ring system can be alkylated to introduce various substituents, thereby modulating the biological activity and physicochemical properties of the parent molecule. 5,6-Dimethyl-2-pyridone is a common starting material, and its N-alkylation is a key step in the synthesis of numerous target compounds.

This document provides detailed application notes and experimental protocols for the N-alkylation of this compound, covering a range of reaction conditions. A critical challenge in the alkylation of 2-pyridones is the potential for competing O-alkylation. The reaction conditions outlined herein are selected to favor the desired N-alkylation product.

Reaction Parameters and Data Presentation

The success of the N-alkylation of this compound is highly dependent on the choice of base, solvent, alkylating agent, and reaction temperature. Below is a summary of various reaction conditions reported for the N-alkylation of 2-pyridones, which are applicable to the 5,6-dimethyl substituted analog.

Table 1: Conventional Heating Methods for N-Alkylation of 2-Pyridones

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Benzyl bromideK₂CO₃AcetoneReflux4~90 (O-alkylation)¹[1]
Alkyl halidest-BuOKDMF803High (Solid Phase)
Benzyl bromideCs₂CO₃DMF605High (up to 98%)²[2]
Alkyl halidesK₂CO₃DMFRT - 703 - 6040 - 94[3]

¹This protocol was reported for O-alkylation; however, modification of conditions such as solvent and base can favor N-alkylation. ²Reported for primary benzylamines and anilines, but the conditions are often applicable to N-alkylation of pyridones.

Table 2: Microwave-Assisted N-Alkylation of 2-Pyridones

Alkylating AgentBase/CatalystSolventPower (W)Time (min)Yield (%)Reference
VariousPiperidineEthanol25010 - 1515 - 40[1][4]
Alkyl halidesK₂CO₃ / Cs₂CO₃DMF / NMPMediumFew minutesModerate to High[5]
IodoalkanesNoneNone-5Good to Excellent[6]

Experimental Protocols

Protocol 1: Conventional N-Alkylation using Potassium Carbonate in DMF

This protocol describes a general and widely used method for the N-alkylation of this compound using an alkyl halide and potassium carbonate in dimethylformamide (DMF).

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, methyl iodide, ethyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 equiv.) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equiv.).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 equiv.) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to afford the pure N-alkylated this compound.

Protocol 2: Microwave-Assisted N-Alkylation

This protocol provides a rapid and efficient method for the N-alkylation of this compound using microwave irradiation.[1][4]

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) (a few drops)

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine this compound (1.0 equiv.), the alkyl halide (1.1 equiv.), and potassium carbonate or cesium carbonate (1.3 equiv.).

  • Add a few drops of DMF or NMP to create a slurry.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a suitable power level (e.g., 100-250 W) for a short duration (typically 5-15 minutes), monitoring the internal temperature and pressure.

  • After the reaction is complete (as determined by TLC analysis of a cooled aliquot), cool the vessel to room temperature.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the desired N-alkylated product.

Mandatory Visualizations

The following diagrams illustrate the general workflow and the chemical transformation involved in the N-alkylation of this compound.

G cluster_workflow Experimental Workflow start Start reagents Combine this compound, base, and solvent start->reagents stir Stir at room temperature reagents->stir add_alkyl_halide Add alkyl halide stir->add_alkyl_halide heat Heat / Microwave Irradiation add_alkyl_halide->heat monitor Monitor reaction by TLC heat->monitor workup Aqueous workup and extraction monitor->workup Reaction complete purify Purification by chromatography workup->purify product N-alkylated product purify->product

Caption: General experimental workflow for the N-alkylation of this compound.

G pyridone This compound plus1 + alkyl_halide Alkyl Halide (R-X) arrow Base, Solvent Heat or Microwave product N-Alkyl-5,6-dimethyl-2-pyridone

Caption: General reaction scheme for the N-alkylation of this compound.

References

Application Notes and Protocols: 5,6-Dimethyl-2-pyridone as a Versatile Scaffold for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5,6-dimethyl-2-pyridone core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the development of potent and selective kinase inhibitors. Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The unique structural features of the 2-pyridone ring, including its ability to act as both a hydrogen bond donor and acceptor, make it an ideal motif for engaging with the ATP-binding site of various kinases. This document provides detailed application notes, experimental protocols, and data for the utilization of this compound derivatives as inhibitors of key oncogenic kinases: c-Src, PIM-1, and Met.

Target Kinase Signaling Pathways

Understanding the signaling cascades in which these kinases operate is crucial for elucidating the mechanism of action of inhibitors and predicting their cellular effects.

c-Src Signaling Pathway

c-Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, migration, and angiogenesis. Its activation is often associated with the progression of solid tumors. Upon activation by various upstream signals, such as receptor tyrosine kinases (RTKs) and integrins, c-Src phosphorylates a multitude of downstream substrates, triggering multiple signaling cascades.

c_Src_Signaling_Pathway RTKs RTKs (e.g., EGFR, PDGFR) c_Src c-Src RTKs->c_Src Activation Integrins Integrins Integrins->c_Src Activation FAK FAK c_Src->FAK PI3K PI3K c_Src->PI3K RAS RAS c_Src->RAS STAT3 STAT3 c_Src->STAT3 Paxillin Paxillin FAK->Paxillin Migration Migration & Invasion Paxillin->Migration AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation Angiogenesis Angiogenesis STAT3->Angiogenesis

Figure 1: Simplified c-Src signaling cascade.
PIM-1 Kinase Signaling Pathway

PIM-1 is a constitutively active serine/threonine kinase that is a downstream effector of the JAK/STAT signaling pathway. It plays a crucial role in cell cycle progression, apoptosis, and cell survival. Overexpression of PIM-1 is observed in various hematological malignancies and solid tumors. PIM-1 exerts its effects by phosphorylating a range of downstream targets, including proteins involved in cell cycle control and apoptosis.

PIM1_Signaling_Pathway Cytokines Cytokines (e.g., IL-6) Cytokine_Receptor Cytokine Receptor Cytokines->Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT STAT3/5 JAK->STAT Phosphorylation PIM1 PIM-1 STAT->PIM1 Transcription p21 p21Cip1/WAF1 PIM1->p21 Phosphorylation (Inhibition) p27 p27Kip1 PIM1->p27 Phosphorylation (Inhibition) BAD BAD PIM1->BAD Phosphorylation (Inhibition) c_Myc c-Myc PIM1->c_Myc Phosphorylation (Stabilization) Cell_Cycle Cell Cycle Progression p21->Cell_Cycle p27->Cell_Cycle Apoptosis Apoptosis Inhibition BAD->Apoptosis Transcription Increased Transcription c_Myc->Transcription

Figure 2: PIM-1 kinase signaling pathway.
Met Kinase Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in embryonic development, wound healing, and tissue regeneration.[1] However, aberrant activation of the HGF/c-Met signaling pathway is a key driver of tumor growth, invasion, and metastasis in a variety of cancers.[2][3]

Met_Signaling_Pathway HGF HGF c_Met c-Met Receptor HGF->c_Met Dimerization Dimerization & Autophosphorylation c_Met->Dimerization Binding GAB1 GAB1 Dimerization->GAB1 GRB2 GRB2 Dimerization->GRB2 STAT3 STAT3 Dimerization->STAT3 PI3K PI3K GAB1->PI3K RAS RAS GRB2->RAS AKT AKT PI3K->AKT Proliferation Proliferation & Survival AKT->Proliferation Invasion Invasion & Metastasis AKT->Invasion RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Invasion STAT3->Proliferation Angiogenesis Angiogenesis STAT3->Angiogenesis

Figure 3: HGF/c-Met signaling cascade.

Experimental Protocols

General Synthesis of 3-Amino-5,6-dimethyl-2(1H)-pyridinone

This two-step protocol describes the synthesis of a key intermediate, 3-amino-5,6-dimethyl-2(1H)-pyridinone, which serves as a versatile starting material for the generation of a library of kinase inhibitors.

Step 1: Synthesis of 3-Cyano-4,6-dimethyl-2-pyridone

This synthesis is based on the Guareschi-Thorpe reaction.

  • Materials:

    • Acetylacetone

    • Cyanoacetamide

    • Piperidine

    • Ethanol

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine acetylacetone (1.0 eq) and cyanoacetamide (1.0 eq) in ethanol.

    • Add a catalytic amount of piperidine (0.1 eq).

    • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

    • Cool the reaction to room temperature, and collect the precipitated product by filtration.

    • Wash the solid with cold ethanol and dry to yield 3-cyano-4,6-dimethyl-2-pyridone.

Step 2: Reduction to 3-Amino-5,6-dimethyl-2(1H)-pyridinone

  • Materials:

    • 3-Cyano-4,6-dimethyl-2-pyridone

    • Raney Nickel

    • Hydrogen gas

    • Ethanol or Methanol

  • Procedure:

    • Suspend 3-cyano-4,6-dimethyl-2-pyridone in ethanol or methanol in a hydrogenation vessel.

    • Add a catalytic amount of Raney Nickel.

    • Pressurize the vessel with hydrogen gas (typically 50 psi).

    • Stir the reaction at room temperature until the uptake of hydrogen ceases.

    • Carefully filter the catalyst through a pad of Celite®. Caution: Raney Nickel is pyrophoric when dry.

    • Concentrate the filtrate under reduced pressure to obtain 3-amino-5,6-dimethyl-2(1H)-pyridinone.

General Workflow for Kinase Inhibitor Synthesis

The 3-amino-5,6-dimethyl-2(1H)-pyridinone can be further functionalized to generate a diverse range of kinase inhibitors. A common approach is the formation of an amide bond with a variety of carboxylic acids.

Synthesis_Workflow Start 3-Amino-5,6-dimethyl- 2(1H)-pyridinone Coupling Amide Coupling (e.g., HATU, EDCI) Start->Coupling Reagent Carboxylic Acid (R-COOH) Reagent->Coupling Product Kinase Inhibitor Library Coupling->Product

Figure 4: General synthesis workflow.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol provides a general method for determining the in vitro potency of synthesized compounds against target kinases using a luminescent-based assay that measures ADP production.

  • Materials:

    • Recombinant human kinase (c-Src, PIM-1, or Met)

    • Kinase-specific substrate

    • ATP

    • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • 384-well white plates

    • Test compounds dissolved in DMSO

  • Procedure:

    • Compound Preparation: Prepare a 10-point serial dilution of the test compounds in DMSO.

    • Assay Plate Preparation: Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Kinase Reaction:

      • Prepare a solution of the kinase and its substrate in kinase assay buffer.

      • Add 2 µL of the kinase/substrate solution to each well.

      • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

      • Initiate the reaction by adding 2 µL of ATP solution (at a concentration near the Kₘ for the specific kinase).

    • Incubation: Incubate the plate at room temperature for 60 minutes.

    • Detection:

      • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes.

      • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Data Acquisition: Measure luminescence using a plate reader.

    • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Quantitative Data

The following tables summarize the inhibitory activities of various 2-pyridone derivatives against c-Src and PIM-1 kinases.

Table 1: Inhibitory Activity of 2-Pyridone Derivatives against c-Src Kinase

Compound IDStructure/Descriptionc-Src IC₅₀ (µM)Reference
1 1-[2-(dimethylamino)ethyl]-5-(2-hydroxy-4-methoxybenzoyl)pyridin-2(1H)-one12.5[4]
2 A series of eighteen 2-pyridone derivatives were synthesized. Eight compounds exhibited c-Src kinase inhibitory activity with IC₅₀ values of less than 25µM.<25[4]

Table 2: Inhibitory Activity of Pyridine-Based Compounds against PIM-1 Kinase

Compound IDStructure/DescriptionPIM-1 IC₅₀ (nM)Reference
3 2-((3-Cyano-4,6-dimethylpyridin-2-yl)oxy)-N'-morpholinoacetohydrazide14.3[5]
4 N-(4-aminophenyl)-2-((3-cyano-4,6-dimethylpyridin-2-yl)oxy)acetamide19.4[5]
5 2-((3-Cyano-4,6-dimethylpyridin-2-yl)oxy)-N'-(piperidin-1-yl)acetohydrazide19.8[5]
6 2-((3-cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide derivative42.3[5]

Conclusion

The this compound scaffold represents a highly valuable starting point for the design and synthesis of novel kinase inhibitors. The straightforward synthetic accessibility and the ability to introduce diverse functionalities allow for the generation of compound libraries with the potential to target a wide range of kinases with high potency and selectivity. The protocols and data presented herein provide a solid foundation for researchers to explore this promising chemical space in the ongoing quest for new and effective targeted therapies.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling with 5,6-Dimethyl-2-pyridone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction for the synthesis of aryl-substituted 5,6-dimethyl-2-pyridone derivatives. This class of compounds is of significant interest in medicinal chemistry and drug discovery. The following sections detail the reaction mechanism, experimental protocols, and quantitative data derived from analogous reactions in the literature.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1] This palladium-catalyzed reaction involves the coupling of an organoboron compound (typically a boronic acid or its ester) with a halide or triflate.[2] For the synthesis of substituted 5,6-dimethyl-2-pyridones, a halo-substituted this compound derivative serves as the electrophilic partner, reacting with an arylboronic acid to yield the desired arylated product. The reaction is known for its mild conditions, tolerance of a wide range of functional groups, and generally good to excellent yields.[1]

Catalytic Cycle of the Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the halo-pyridone to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the aryl group from the boronic acid is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The coupled product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxidativeAddition Oxidative Addition Pd0->OxidativeAddition R¹-X (Halo-pyridone) PdII_complex R¹-Pd(II)Ln-X OxidativeAddition->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation R²-B(OH)₂ (Arylboronic Acid) + Base PdII_aryl_complex R¹-Pd(II)Ln-R² Transmetalation->PdII_aryl_complex ReductiveElimination Reductive Elimination PdII_aryl_complex->ReductiveElimination ReductiveElimination->Pd0 Regeneration Product R¹-R² ReductiveElimination->Product caption Catalytic cycle of the Suzuki-Miyaura coupling.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocols

A general experimental workflow for the Suzuki-Miyaura coupling of a halo-5,6-dimethyl-2-pyridone derivative with an arylboronic acid is outlined below. This protocol is based on established procedures for similar pyridine and pyridone systems and should be optimized for specific substrates.[3][4]

Experimental_Workflow start Start reagents Combine Halo-pyridone, Arylboronic Acid, Base, and Solvent in a Reaction Vessel start->reagents degas Degas the Mixture (e.g., with Argon or Nitrogen) reagents->degas catalyst Add Palladium Catalyst and Ligand degas->catalyst heat Heat the Reaction Mixture (e.g., 80-110 °C) catalyst->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purification (e.g., Column Chromatography) workup->purify characterize Characterize the Product (NMR, MS) purify->characterize end End characterize->end

Caption: General experimental workflow for Suzuki-Miyaura coupling.

General Protocol

Materials:

  • Halo-5,6-dimethyl-2-pyridone derivative (e.g., 3-bromo-5,6-dimethyl-2-pyridone) (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos, PPh₃) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)

Procedure:

  • To an oven-dried reaction vessel, add the halo-5,6-dimethyl-2-pyridone derivative (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent(s) via syringe.

  • Degas the solution by bubbling the inert gas through it for 10-15 minutes.

  • Add the palladium catalyst and ligand (if used) to the reaction mixture under a positive pressure of the inert gas.

  • Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired aryl-5,6-dimethyl-2-pyridone derivative.

  • Characterize the purified product by appropriate analytical methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

Quantitative Data

The following tables summarize reaction conditions and yields for Suzuki-Miyaura coupling reactions of related halo-pyridine and halo-pyridone derivatives, which can serve as a starting point for the optimization of reactions with this compound substrates.

Table 1: Suzuki-Miyaura Coupling of 3,4,5-tribromo-2,6-dimethylpyridine with ortho-substituted Phenylboronic Acids [5]

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (min)Product(s) and Yield (%)
12-methoxyphenylboronic acid (1 equiv)Pd(OAc)₂ (5)SPhos (5)K₃PO₄ (3)Toluene5060Mono- (26), Di- (28), Tri- (13) substituted
22-chlorophenylboronic acid (1 equiv)Pd(OAc)₂ (5)SPhos (5)K₃PO₄ (3)Toluene5060Mono- (35), Di- (45), Tri- (trace) substituted

Table 2: General Conditions for Suzuki-Miyaura Coupling of Halo-pyridines [3][4]

Halo-pyridineArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Yield (%)
2-Bromopyridine derivative4-Anisylboronic acidPd₂(dba)₃ (1.5) / Ligand 1 (3)KF (3)Dioxane10074[3]
2,4,6-trichloropyrido[2,3-d]pyrimidine4-methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)TolueneReflux83 (mono-arylated)[4]
5-bromo-2-methylpyridin-3-amineVarious arylboronic acidsPd(PPh₃)₄K₃PO₄1,4-dioxane/water85-95Moderate to good[1]

Key Reaction Parameters and Optimization

The success of the Suzuki-Miyaura coupling is dependent on several factors that can be optimized for a specific this compound substrate.

Reaction_Parameters params Key Reaction Parameters Catalyst and Ligand Base Solvent Temperature Boronic Acid Derivative optimization Optimization for Higher Yield and Purity params:f0->optimization Choice affects catalytic activity params:f1->optimization Crucial for transmetalation params:f2->optimization Influences solubility and reactivity params:f3->optimization Affects reaction rate params:f4->optimization Stability and reactivity can vary

Caption: Key parameters for reaction optimization.

  • Catalyst and Ligand: The choice of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is critical. Electron-rich and bulky ligands like SPhos and XPhos often improve catalytic activity for heteroaryl couplings.[3]

  • Base: An appropriate base is required to facilitate the transmetalation step. Common bases include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[4]

  • Solvent: A variety of solvents can be employed, often a mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water. The choice of solvent can influence the solubility of the reagents and the reaction rate.

  • Temperature: Reaction temperatures typically range from 80 to 110 °C. Higher temperatures may be required for less reactive substrates.

  • Boronic Acid Derivative: While boronic acids are commonly used, their corresponding pinacol esters or trifluoroborate salts can also be effective coupling partners and may offer enhanced stability.[6]

Troubleshooting

  • Low Yield: If the reaction yield is low, consider screening different catalysts, ligands, bases, and solvents. Increasing the reaction temperature or the equivalents of the boronic acid may also improve the yield.

  • Homocoupling: The formation of biaryl products from the boronic acid (homocoupling) can be a side reaction. This can sometimes be minimized by carefully controlling the reaction conditions, particularly the catalyst and base.

  • Protodeboronation: The cleavage of the C-B bond of the boronic acid by a proton source can be a competing reaction. Using anhydrous solvents and ensuring a thoroughly inert atmosphere can help to mitigate this issue.

By carefully selecting and optimizing the reaction conditions, the Suzuki-Miyaura cross-coupling provides an efficient and versatile method for the synthesis of a wide range of aryl-substituted this compound derivatives for applications in research and drug development.

References

Synthesis of 3-amino-5,6-dimethyl-2(1H)-pyridinone: A Detailed Protocol and Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 3-amino-5,6-dimethyl-2(1H)-pyridinone, a valuable heterocyclic building block in medicinal chemistry and drug development. Two reliable synthetic routes are presented, each involving a two-step process commencing with the formation of a pyridinone ring, followed by the transformation of a nitrile group to the desired primary amine.

Data Summary

The following table summarizes the key quantitative data for the two primary synthetic protocols.

StepCompound NameMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
Route 1: Intermediate 3-Cyano-4,6-dimethyl-2-pyridoneC₈H₈N₂O148.1685-95288-291[1]
Route 1: Final Product 3-Amino-5,6-dimethyl-2(1H)-pyridinoneC₇H₁₀N₂O138.1780-90Not specified
Route 2: Intermediate 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamideC₈H₁₀N₂O₂166.18Not specifiedNot specified
Route 2: Final Product 3-Amino-5,6-dimethyl-2(1H)-pyridinoneC₇H₁₀N₂O138.17Not specifiedNot specified

Synthetic Pathways

Two common methods for the synthesis of 3-amino-5,6-dimethyl-2(1H)-pyridinone are the reduction of a nitrile intermediate and the Hofmann rearrangement of a carboxamide intermediate. Both routes begin with a Guareschi-Thorpe condensation to form the initial pyridinone ring structure.

Route 1: Synthesis via Nitrile Reduction

This pathway involves the initial synthesis of a 3-cyano-2-pyridone intermediate, which is subsequently reduced to the target 3-amino-2-pyridinone.

G A Acetylacetone + Cyanoacetamide B Guareschi-Thorpe Reaction (Piperidine, Ethanol, Reflux) A->B Step 1 C 3-Cyano-4,6-dimethyl-2-pyridone B->C D Reduction (Raney Nickel, KBH4, Ethanol) C->D Step 2 E 3-Amino-5,6-dimethyl-2(1H)-pyridinone D->E

Caption: Synthetic workflow for 3-amino-5,6-dimethyl-2(1H)-pyridinone via nitrile reduction.

Route 2: Synthesis via Hofmann Rearrangement

This alternative route also starts with a 3-cyano-2-pyridone intermediate, which is first hydrolyzed to a carboxamide and then undergoes a Hofmann rearrangement to yield the final product.

G A 3,4-Pentanedione + Cyanoacetamide B Guareschi-Thorpe Condensation (KOH, Ethanol, Reflux) A->B Step 1 C 3-Cyano-5,6-dimethyl-2(1H)-pyridinone B->C D Hydrolysis (Conc. H2SO4, 60-70°C) C->D Step 2a E 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide D->E F Hofmann Rearrangement (NaOH, Br2, 70-75°C) E->F Step 2b G 3-Amino-5,6-dimethyl-2(1H)-pyridinone F->G

Caption: Synthetic workflow for 3-amino-5,6-dimethyl-2(1H)-pyridinone via Hofmann rearrangement.

Experimental Protocols

Route 1: Protocol via Nitrile Reduction

Step 1: Synthesis of 3-Cyano-4,6-dimethyl-2-pyridone [1]

This procedure is based on the Guareschi-Thorpe reaction.

  • Materials and Reagents:

    • Acetylacetone

    • Cyanoacetamide

    • Piperidine

    • Ethanol

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetylacetone (1 equivalent) and cyanoacetamide (1 equivalent) in ethanol to form a slurry.[1]

    • To this mixture, add a catalytic amount of piperidine (approximately 0.1 equivalents).[1]

    • Heat the reaction mixture to reflux with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion (typically after 2-4 hours), cool the mixture to room temperature, allowing the product to precipitate.[1]

    • Collect the solid product by vacuum filtration and wash with cold ethanol.[1]

    • Dry the product under vacuum to obtain 3-cyano-4,6-dimethyl-2-pyridone as a crystalline solid.[1]

Step 2: Synthesis of 3-Amino-5,6-dimethyl-2(1H)-pyridinone [1]

  • Materials and Reagents:

    • 3-Cyano-4,6-dimethyl-2-pyridone

    • Raney Nickel (washed)

    • Potassium borohydride (KBH₄)

    • Ethanol

    • Celite

    • Ethyl acetate

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend 3-cyano-4,6-dimethyl-2-pyridone (1 equivalent) and washed Raney Nickel in ethanol.

    • Cool the mixture in an ice bath and slowly add potassium borohydride (4 equivalents) in portions.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric when dry. [1]

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-amino-5,6-dimethyl-2(1H)-pyridinone.[1]

Route 2: Protocol via Hofmann Rearrangement

Step 1: Synthesis of 3-Cyano-5,6-dimethyl-2(1H)-pyridinone [2]

  • Materials and Reagents:

    • 3,4-Pentanedione

    • Cyanoacetamide

    • Potassium hydroxide (KOH)

    • Ethanol

    • Dilute hydrochloric acid

  • Procedure:

    • In a round-bottom flask, dissolve cyanoacetamide (0.1 mol) in ethanol (100 mL).

    • Add a solution of potassium hydroxide (0.1 mol) in water (20 mL).

    • Slowly add 3,4-pentanedione (0.1 mol) to the reaction mixture with continuous stirring.

    • Heat the mixture to reflux for 4-6 hours, monitoring by TLC.

    • After completion, cool the reaction mixture to room temperature and then in an ice bath.

    • Acidify the mixture with dilute hydrochloric acid until a precipitate forms.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry.

Step 2a: Hydrolysis to 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide [2]

  • Materials and Reagents:

    • 3-Cyano-5,6-dimethyl-2(1H)-pyridinone

    • Concentrated Sulfuric Acid

    • Ice

    • Saturated sodium carbonate solution

  • Procedure:

    • In a flask maintained in an ice bath, slowly add 3-cyano-5,6-dimethyl-2(1H)-pyridinone (0.05 mol) to concentrated sulfuric acid (50 mL) with stirring.[2]

    • Allow the mixture to warm to room temperature and then heat to 60-70°C for 2-3 hours.[2]

    • Carefully pour the reaction mixture onto crushed ice with stirring.

    • Neutralize the solution with a saturated solution of sodium carbonate until a precipitate forms.[2]

    • Collect the solid product by vacuum filtration, wash with cold water, and dry.[2]

Step 2b: Hofmann Rearrangement to 3-Amino-5,6-dimethyl-2(1H)-pyridinone [2]

  • Materials and Reagents:

    • 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide

    • Sodium hydroxide (NaOH)

    • Bromine

    • Dichloromethane or other suitable organic solvent

    • Anhydrous sodium sulfate

  • Procedure:

    • Prepare a solution of sodium hypobromite in situ by dissolving sodium hydroxide (0.12 mol) in water (150 mL) in an ice-salt bath. Slowly add bromine (0.06 mol) with vigorous stirring.[2]

    • Once the hypobromite solution is at or below 0°C, add finely powdered 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide (0.05 mol) all at once with continued vigorous stirring.[2]

    • After stirring for 15-20 minutes in the cold bath, remove the ice bath and warm the reaction mixture to 70-75°C for about 45 minutes.[2]

    • Cool the solution to room temperature and extract the product with a suitable organic solvent.

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

    • The crude product can be purified by recrystallization or column chromatography.[2]

References

Application Notes and Protocols for the Use of 5,6-Dimethyl-2-pyridone in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the proposed use of 5,6-Dimethyl-2-pyridone as a key building block in multicomponent reactions (MCRs) for the synthesis of novel heterocyclic scaffolds. While direct literature precedents for MCRs utilizing this compound are limited, the protocols and data presented herein are based on analogous reactions with structurally similar 4-hydroxy-2-pyridones.[1][2] These notes are intended to serve as a starting point for the exploration of new chemical space and the development of diverse molecular libraries for drug discovery.

Introduction to this compound in Multicomponent Reactions

The 2-pyridone moiety is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[3][4] Multicomponent reactions, which allow for the formation of complex molecules from three or more starting materials in a single synthetic operation, represent an efficient and atom-economical approach to generate libraries of such compounds.[1][4]

This document outlines a proposed three-component reaction involving this compound, an aromatic aldehyde, and an active methylene compound, such as malononitrile. This reaction is anticipated to proceed via a domino Knoevenagel condensation/Michael addition/cyclization sequence to afford novel fused dihydropyridine derivatives. The structural diversity of the resulting compounds can be readily expanded by varying the aromatic aldehyde component.

Proposed Three-Component Reaction of this compound

The proposed reaction involves the condensation of an aromatic aldehyde with malononitrile to form an electron-deficient alkene (Knoevenagel adduct). The nucleophilic C3 position of this compound is then expected to undergo a Michael addition to this intermediate, followed by an intramolecular cyclization and tautomerization to yield the final dihydropyridine product.

Table 1: Proposed Synthesis of Dihydropyridine Derivatives from this compound
Product IDAromatic Aldehyde (ArCHO)Proposed Product StructureHypothetical Yield (%)
DP-1 Benzaldehyde2-Amino-4-phenyl-5,6-dimethyl-7,8-dihydro-1,8-naphthyridin-7-one-3-carbonitrile75
DP-2 4-Chlorobenzaldehyde2-Amino-4-(4-chlorophenyl)-5,6-dimethyl-7,8-dihydro-1,8-naphthyridin-7-one-3-carbonitrile82
DP-3 4-Methoxybenzaldehyde2-Amino-4-(4-methoxyphenyl)-5,6-dimethyl-7,8-dihydro-1,8-naphthyridin-7-one-3-carbonitrile78
DP-4 3-Nitrobenzaldehyde2-Amino-4-(3-nitrophenyl)-5,6-dimethyl-7,8-dimethyl-7,8-dihydro-1,8-naphthyridin-7-one-3-carbonitrile70
DP-5 2-Naphthaldehyde2-Amino-4-(naphthalen-2-yl)-5,6-dimethyl-7,8-dihydro-1,8-naphthyridin-7-one-3-carbonitrile73

Experimental Protocols

Note: The following protocol is a proposed methodology based on similar reactions reported in the literature for 4-hydroxy-2-pyridones.[1][2] Optimization of reaction conditions (e.g., catalyst, solvent, temperature) may be necessary to achieve the desired outcomes.

Protocol 1: Synthesis of 2-Amino-4-aryl-5,6-dimethyl-7,8-dihydro-1,8-naphthyridin-7-one-3-carbonitriles

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Malononitrile

  • Triethylamine (Et₃N)

  • Ethanol (EtOH), absolute

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • To a 50 mL round-bottom flask, add this compound (1.0 mmol, 1.0 eq.), the desired aromatic aldehyde (1.0 mmol, 1.0 eq.), and malononitrile (1.0 mmol, 1.0 eq.).

  • Add 15 mL of absolute ethanol to the flask, followed by triethylamine (0.45 mmol, 0.45 eq.) as a catalyst.

  • Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.

  • Heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is anticipated to be complete within 1-2 hours.

  • Upon completion, remove the heat source and allow the reaction mixture to cool to room temperature.

  • A precipitate is expected to form upon cooling. If no precipitate forms, the solvent volume can be reduced under reduced pressure.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and catalyst.

  • Dry the product under vacuum to obtain the final dihydropyridine derivative.

  • Characterize the product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Visualizations

Proposed Reaction Mechanism

G cluster_knoevenagel Knoevenagel Condensation cluster_michael Michael Addition cluster_cyclization Intramolecular Cyclization & Tautomerization aldehyde ArCHO knoevenagel_adduct ArCH=C(CN)₂ aldehyde->knoevenagel_adduct Et₃N, EtOH malononitrile CH₂(CN)₂ malononitrile->knoevenagel_adduct michael_intermediate Michael Adduct knoevenagel_adduct->michael_intermediate pyridone This compound pyridone->michael_intermediate cyclized_intermediate Cyclized Intermediate michael_intermediate->cyclized_intermediate final_product Final Dihydropyridine Product cyclized_intermediate->final_product Tautomerization G start Start reactants Combine this compound, Aldehyde, and Malononitrile in EtOH start->reactants catalyst Add Et₃N catalyst reactants->catalyst reflux Reflux for 1-2 hours catalyst->reflux cool Cool to Room Temperature reflux->cool filter Filter the Precipitate cool->filter wash Wash with Cold EtOH filter->wash dry Dry Under Vacuum wash->dry end Final Product dry->end

References

Application Notes: Kinase Inhibition Assays Utilizing Pyridone Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Protein kinases are a crucial class of enzymes that regulate the majority of cellular signaling pathways by catalyzing the phosphorylation of specific protein substrates.[1] The dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, which has established them as one of the most significant families of drug targets.[1] Within the landscape of kinase inhibitor development, pyridone-based compounds have emerged as a "privileged scaffold".[2][3] The unique structural and chemical properties of the pyridone ring system provide a versatile foundation for designing potent and selective inhibitors against a wide range of kinases, including Proviral Integration Moloney (PIM) kinases, Src family kinases, and Phosphoinositide 3-kinases (PI3Ks).[3][4][5]

These application notes provide detailed protocols for both biochemical and cell-based assays designed to evaluate the inhibitory activity of novel pyridone-based compounds. Furthermore, representative data and visualizations are included to guide researchers in the fields of medicinal chemistry and drug development.

Data Presentation: Inhibitory Activity of Pyridone Derivatives

The inhibitory potency of compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce a specific kinase's activity by 50%.[2] The following tables summarize the reported inhibitory activities of various pyridone-based scaffolds against a panel of protein kinases.

Table 1: Biochemical IC50 Values for Representative Pyridone-Based Kinase Inhibitors

Kinase TargetInhibitor Scaffold/CompoundIC50 (nM)
MetPyrrolopyridine-pyridone (Compound 2)1.8[6]
Flt-3Pyrrolopyridine-pyridone (Compound 2)4[6]
VEGFR-2Pyrrolopyridine-pyridone (Compound 2)27[6]
c-Src2-Pyridone (Compound 36)12,500[4]
CLK1Furo[3,2-b]pyridine Derivative15[2]
CLK2Furo[3,2-b]pyridine Derivative25[2]
CLK3Furo[3,2-b]pyridine Derivative50[2]
CLK4Furo[3,2-b]pyridine Derivative10[2]
PIM-1O-alkyl pyridine (Compound 4f)95[7]
PIM-1O-alkyl pyridine (Compound 4c)110[7]
VRK1Aminopyridine (Compound 26)~150[8]
DYRK1AFuro[3,2-b]pyridine Derivative150[2]
PI3Kα4-aryl-3-cyano-6-morpholino-pyridine (9b)290[5]
GSK3βFuro[3,2-b]pyridine Derivative>1000[2]

Visualizations

Signaling Pathway

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is common in human cancers.[9][10] Pyridone-based molecules have been successfully developed as inhibitors of this pathway.[5][11] The diagram below illustrates a simplified PI3K/Akt signaling cascade and the point of intervention by a pyridone-based inhibitor.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates Akt_p p-Akt (Active) Downstream Downstream Effectors (e.g., mTOR) Akt_p->Downstream Activates Proliferation Cell Growth & Survival Downstream->Proliferation Inhibitor Pyridone Inhibitor Inhibitor->PI3K Inhibits

Simplified PI3K/Akt signaling pathway inhibited by a pyridone scaffold.
Experimental Workflow

The general workflow for screening and characterizing pyridone-based kinase inhibitors involves several key stages, from initial compound handling to final data analysis and IC50 determination.

Kinase_Assay_Workflow A Compound Preparation (Serial Dilution in DMSO) B Assay Plate Dispensing (Test Compounds, Controls) A->B C Kinase Reaction Setup (Kinase, Substrate, Buffer) B->C D Reaction Initiation (Add ATP/Mg²⁺) C->D E Incubation (e.g., 30-60 min at 30°C) D->E F Reaction Termination & Signal Generation E->F G Signal Detection (e.g., Luminescence Reader) F->G H Data Analysis (% Inhibition, IC50 Curve) G->H

General experimental workflow for a kinase inhibition assay.

Experimental Protocols

Protocol 1: Biochemical Kinase Inhibition Assay (Luminescence-Based)

1. Objective: To determine the in vitro IC50 value of a pyridone-based compound against a specific protein kinase by measuring ATP consumption.

2. Principle: This assay quantifies the enzymatic activity of a kinase by measuring the amount of ATP remaining in the reaction solution after the phosphorylation event.[1] A decrease in kinase activity due to inhibition results in less ATP being consumed, which corresponds to a higher luminescent signal generated by an ATP-detecting reagent (e.g., Kinase-Glo®).[1][5] The luminescent signal is directly proportional to the amount of ATP present.

3. Materials:

  • Test Compounds: Pyridone-based inhibitors dissolved in 100% DMSO.

  • Kinase: Purified, active enzyme of interest.

  • Substrate: Specific peptide or protein substrate for the kinase.

  • Reagents: Kinase assay buffer (e.g., HEPES, MgCl₂, BSA, DTT), ATP, DMSO.

  • Detection Reagent: Luminescence-based ATP detection kit (e.g., Kinase-Glo®).[1]

  • Plates: White, opaque, flat-bottom 96- or 384-well assay plates.[1]

  • Instrumentation: Multichannel pipettor, plate shaker, and a luminescence plate reader.

4. Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 mM).[1]

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds into the wells of the assay plate. Include wells with DMSO only for the "vehicle control" (0% inhibition) and wells for a known inhibitor as a "positive control".[1]

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase assay buffer, the kinase enzyme, and the specific substrate at their pre-optimized concentrations.

  • Reaction Initiation: Dispense the kinase reaction mixture into each well. To a separate set of wells, add a reaction mixture without the kinase enzyme to serve as the "no kinase" control (100% inhibition).[1] Initiate the kinase reaction by adding ATP.

  • Incubation: Mix the plate gently on a shaker and incubate at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes).[12]

  • Signal Generation: After incubation, allow the plate to equilibrate to room temperature. Add the ATP detection reagent to all wells, which stops the kinase reaction and initiates the luminescent signal.

  • Data Acquisition: Incubate the plate for 10 minutes at room temperature to stabilize the signal, then measure the luminescence intensity using a plate reader.[1]

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle (0% inhibition) and no kinase (100% inhibition) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Kinase Inhibition Assay (Cell Viability)

1. Objective: To assess the effect of a pyridone-based kinase inhibitor on the proliferation and viability of a cancer cell line.

2. Principle: This assay determines the number of viable cells in culture by quantifying the amount of ATP, which is an indicator of metabolically active cells.[12] A reduction in cell proliferation or induction of cell death caused by the kinase inhibitor will lead to a decrease in the overall ATP levels and a corresponding decrease in the luminescent signal.[12]

3. Materials:

  • Cell Line: A cancer cell line whose growth is dependent on the target kinase.

  • Reagents: Cell culture medium, fetal bovine serum (FBS), antibiotics, trypsin-EDTA.

  • Test Compounds: Pyridone-based inhibitors dissolved in 100% DMSO.

  • Detection Reagent: CellTiter-Glo® Luminescent Cell Viability Assay kit.[12]

  • Plates: White, opaque, 96-well clear-bottom cell culture plates.

  • Instrumentation: Standard cell culture incubator (37°C, 5% CO₂), multichannel pipettor, luminescence plate reader.

4. Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere and grow overnight in an incubator.[12]

  • Compound Treatment: The following day, treat the cells with a serial dilution of the pyridone-based inhibitor. Include a vehicle control (DMSO) and a positive control for cell death (e.g., a known cytotoxic agent).[12]

  • Incubation: Return the plates to the incubator and incubate for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Signal Generation: Remove the plates from the incubator and allow them to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percent viability for each compound concentration relative to the vehicle control (100% viability).

    • Plot the percent viability against the logarithm of the compound concentration and fit the curve to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

References

Application Notes and Protocols: 5,6-Dimethyl-2-pyridone in the Synthesis of Fused Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 5,6-dimethyl-2-pyridone and its derivatives as versatile building blocks for the construction of medicinally relevant fused heterocyclic systems. The inherent reactivity of the pyridone core, particularly when functionalized with an amino group, allows for a variety of cyclization reactions to form fused ring systems such as pyrido[2,3-b]pyridines and pyrido[2,3-d]pyrimidines. These scaffolds are of significant interest in drug discovery due to their diverse pharmacological activities.[1] This document outlines key synthetic strategies and provides detailed protocols for the synthesis of such compounds.

I. Synthesis of Pyrido[2,3-b]pyridine Derivatives

The fusion of a pyridine ring to the 2-pyridone core results in the formation of pyrido[2,3-b]pyridine scaffolds. A common and effective method to achieve this is through a multicomponent reaction involving an aldehyde and a compound with an active methylene group, such as malononitrile.[1]

Application Notes:

This one-pot, three-component reaction offers an efficient pathway to highly functionalized pyrido[2,3-b]pyridine derivatives. The reaction proceeds via an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the 3-amino-2(1H)-pyridinone, and subsequent intramolecular cyclization and aromatization.[1] This method is advantageous due to its operational simplicity and the ability to generate molecular diversity by varying the aldehyde component.[1]

Experimental Protocol: Synthesis of 7-amino-5-(4-chlorophenyl)-2,3-dimethyl-8-oxo-5,8-dihydropyrido[2,3-b]pyridine-6-carbonitrile

Materials:

  • 3-Amino-5,6-dimethyl-2(1H)-pyridinone

  • 4-Chlorobenzaldehyde

  • Malononitrile

  • Ethanol

  • Piperidine

Procedure:

  • In a round-bottom flask, dissolve 3-amino-5,6-dimethyl-2(1H)-pyridinone (1 mmol), 4-chlorobenzaldehyde (1 mmol), and malononitrile (1 mmol) in ethanol (20 mL).

  • Add a catalytic amount of piperidine (2-3 drops) to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • The precipitated solid is collected by filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or dimethylformamide (DMF).[1]

Quantitative Data:

ProductStarting MaterialReagentsSolventCatalystReaction TimeYield (%)
7-amino-5-(4-chlorophenyl)-2,3-dimethyl-8-oxo-5,8-dihydropyrido[2,3-b]pyridine-6-carbonitrile3-Amino-5,6-dimethyl-2(1H)-pyridinone4-Chlorobenzaldehyde, MalononitrileEthanolPiperidine4-6 hNot Specified[1]

Note: Specific yield data for this direct synthesis was not available in the searched literature.[1]

Reaction Workflow:

G cluster_reagents Reagents cluster_process Process cluster_steps Mechanism cluster_product Product A 3-Amino-5,6-dimethyl- 2(1H)-pyridinone D One-pot Reaction (Ethanol, Piperidine, Reflux) A->D B Aldehyde B->D C Malononitrile C->D E Knoevenagel Condensation D->E Initiates F Michael Addition E->F Followed by G Intramolecular Cyclization & Aromatization F->G Leads to H Pyrido[2,3-b]pyridine Derivative G->H

Caption: Synthesis of Pyrido[2,3-b]pyridines.[1]

II. Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

The construction of a pyrimidine ring fused to the pyridinone core leads to the formation of pyrido[2,3-d]pyrimidine systems.[1] These can be synthesized through the reaction of 3-amino-5,6-dimethyl-2(1H)-pyridinone with various reagents that provide the necessary carbon and nitrogen atoms for the new ring.[1] One common strategy involves the reaction of the aminopyridinone with a β-ketoester, such as ethyl acetoacetate.[1]

Application Notes:

This cyclocondensation reaction provides a direct route to functionalized pyrido[2,3-d]pyrimidine systems. The reaction is typically carried out at high temperatures using a strong acid catalyst. The choice of a high-boiling point solvent is crucial for achieving the necessary reaction temperature.

Experimental Protocol: Synthesis of 2,7,8-trimethyl-5-oxo-5,6-dihydropyrido[2,3-d]pyrimidin-4(3H)-one

Materials:

  • 3-Amino-5,6-dimethyl-2(1H)-pyridinone

  • Ethyl acetoacetate

  • Polyphosphoric acid (PPA) or concentrated Sulfuric acid

  • Diphenyl ether or Dowtherm A

Procedure:

  • In a round-bottom flask, dissolve 3-amino-5,6-dimethyl-2(1H)-pyridinone (1 mmol) in a suitable high-boiling solvent such as diphenyl ether.

  • Add ethyl acetoacetate (1.1 mmol) to the solution.

  • Add a catalytic amount of a strong acid, such as polyphosphoric acid (PPA) or a few drops of concentrated sulfuric acid.[1]

  • Heat the reaction mixture to a high temperature (e.g., 180-250 °C) and maintain for several hours.[1]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into a large volume of a non-polar solvent (e.g., hexane) to precipitate the product.

  • Collect the solid by filtration, wash with the non-polar solvent, and dry.

  • Further purification can be achieved by recrystallization from a suitable solvent.

Quantitative Data:

ProductStarting MaterialReagentSolventCatalystTemperature (°C)Yield (%)
2,7,8-trimethyl-5-oxo-5,6-dihydropyrido[2,3-d]pyrimidin-4(3H)-one3-Amino-5,6-dimethyl-2(1H)-pyridinoneEthyl acetoacetateDiphenyl etherPPA or H₂SO₄180-250Not Specified

Reaction Pathway:

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product A 3-Amino-5,6-dimethyl- 2(1H)-pyridinone F Pyrido[2,3-d]pyrimidine Derivative A->F B Ethyl Acetoacetate B->F C High Temperature (180-250 °C) C->F D Acid Catalyst (PPA or H₂SO₄) D->F E High-Boiling Solvent E->F

Caption: Synthesis of Pyrido[2,3-d]pyrimidines.

III. Synthesis of Pyrano[3,2-c]pyridone Derivatives

Fused heterocyclic systems incorporating a pyran ring can be synthesized from 2-pyridone derivatives. A three-component reaction of an aromatic aldehyde, malononitrile, and a 4-hydroxy-2-pyridone derivative is an effective method.[2]

Application Notes:

This multicomponent reaction, mediated by a base catalyst in a green solvent like ethanol, provides a straightforward and efficient route to pyrano[3,2-c]pyridones. The protocol is noted for its short reaction times, high yields, and broad substrate scope.[2] The synthesized compounds have shown potential as anticancer agents.[2]

Experimental Protocol: Synthesis of 2-amino-4-(aryl)-5-oxo-4,5-dihydropyrano[3,2-c]pyridine-3-carbonitriles

Materials:

  • 4-Hydroxy-1,6-dimethylpyridin-2(1H)-one

  • Aromatic aldehyde (e.g., 3-bromo-4-methoxybenzaldehyde)

  • Malononitrile

  • Triethylamine

  • Ethanol

Procedure:

  • To a solution of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one (0.8 mmol) in ethanol (3 mL), add the aromatic aldehyde (0.8 mmol) and malononitrile (0.8 mmol).

  • Add triethylamine (45 mol%) to the reaction mixture.

  • Reflux the mixture for 50 minutes.[2]

  • Cool the reaction mixture to room temperature.

  • The precipitate is filtered and washed with ethanol to afford the pure product.[2]

Quantitative Data:

R-group (Aldehyde)ProductYield (%)Anticancer Activity (IC₅₀, µM against HeLa cells)
3-Br-4-NMe₂C₆H₃4a75-980.33
3-Br-4,5-(MeO)₂C₆H₂4b75-980.58
Various aromatic aldehydes4a-l75-980.33 to >100

Data extracted from Magedov et al. as cited in a review by Rojas-Contreras et al.[2]

Experimental Workflow:

G cluster_input Inputs cluster_reaction Reaction cluster_output Output A 4-Hydroxy-1,6-dimethyl- pyridin-2(1H)-one D Mix in Ethanol A->D B Aromatic Aldehyde B->D C Malononitrile C->D E Add Triethylamine D->E F Reflux for 50 min E->F G Cool to RT F->G H Filter Precipitate G->H I Wash with Ethanol H->I J Pyrano[3,2-c]pyridone Product I->J

References

Application of 5,6-Dimethyl-2-pyridone in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5,6-dimethyl-2-pyridone scaffold is a significant heterocyclic core in medicinal chemistry, serving as a foundational structure for the development of a diverse range of therapeutic agents. While the parent molecule's biological activity is a subject of ongoing research, its true value is often realized in its derivatives, which have shown considerable promise in various disease areas. The pyridinone ring system is considered a "privileged scaffold" due to its ability to interact with multiple biological targets.[1][2][3] Its physicochemical properties, including the capacity to act as both a hydrogen bond donor and acceptor, make it an attractive moiety for drug design.[2][3]

This document provides an overview of the applications of the this compound core, focusing on its role as a key synthetic intermediate and the biological activities of its prominent derivatives, particularly in the fields of oncology and infectious diseases.

I. Role as a Key Synthetic Intermediate

The this compound structure is a versatile building block for the synthesis of more complex and biologically active molecules. A crucial derivative is 3-Amino-5,6-dimethyl-2(1H)-pyridinone, which is synthesized from precursors based on the this compound core.[4]

Synthetic Pathway Overview

The synthesis of 3-Amino-5,6-dimethyl-2(1H)-pyridinone typically proceeds through a two-step process, starting with the formation of a cyanopyridone intermediate.[4] This highlights the foundational role of the substituted 2-pyridone ring in accessing functionally diverse compounds.

G cluster_0 Step 1: Pyridone Ring Formation cluster_1 Step 2: Nitrile Reduction A Acetylacetone + Cyanoacetamide B 3-Cyano-4,6-dimethyl-2-pyridone A->B  Piperidine Catalyst, Reflux in Ethanol C 3-Amino-5,6-dimethyl-2(1H)-pyridinone B->C  Raney Nickel, H2, Ethanol

Caption: Two-step synthesis of 3-Amino-5,6-dimethyl-2(1H)-pyridinone.

Experimental Protocol: Synthesis of 3-Amino-5,6-dimethyl-2(1H)-pyridinone[4]

This protocol details the synthesis of 3-Amino-5,6-dimethyl-2(1H)-pyridinone, a key derivative of the this compound scaffold.

Step 1: Synthesis of 3-Cyano-4,6-dimethyl-2-pyridone

This step is based on the Guareschi-Thorpe reaction.[4]

  • Materials and Reagents:

    • Acetylacetone

    • Cyanoacetamide

    • Piperidine

    • Ethanol

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetylacetone (1 equivalent) and cyanoacetamide (1 equivalent) in ethanol to form a slurry.

    • Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the mixture.

    • Heat the reaction mixture to reflux with continuous stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature to allow the product to precipitate.

    • Collect the solid product by vacuum filtration and wash with cold ethanol.

    • Dry the product under vacuum to yield 3-cyano-4,6-dimethyl-2-pyridone as a crystalline solid.

Step 2: Synthesis of 3-Amino-5,6-dimethyl-2(1H)-pyridinone

This step involves the reduction of the nitrile group.[4]

  • Materials and Reagents:

    • 3-Cyano-4,6-dimethyl-2-pyridone

    • Raney Nickel (Caution: Pyrophoric when dry)

    • Hydrogen (H₂) gas

    • Ethanol

    • Celite

  • Procedure:

    • In a suitable hydrogenation vessel, dissolve 3-cyano-4,6-dimethyl-2-pyridone (1 equivalent) in ethanol.

    • Carefully add a catalytic amount of Raney Nickel to the solution.

    • Pressurize the vessel with hydrogen gas and stir the mixture at room temperature until the reaction is complete (monitored by TLC or hydrogen uptake).

    • Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the Raney Nickel catalyst.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • The residue can be further purified by recrystallization or chromatography to yield the final product, 3-Amino-5,6-dimethyl-2(1H)-pyridinone.

StepCompound NameMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
13-Cyano-4,6-dimethyl-2-pyridoneC₈H₈N₂O148.1685-95288-291
23-Amino-5,6-dimethyl-2(1H)-pyridinoneC₇H₁₀N₂O138.1780-90Not specified

II. Applications in Kinase Inhibition

Derivatives of the this compound scaffold, particularly those with an amino group at the C3 position, are valuable pharmacophores in the design of kinase inhibitors.[1] The 3-amino-2(1H)-pyridinone core can act as a "hinge-binding" motif, forming crucial hydrogen bonds with the protein's hinge region, a key interaction for potent enzyme inhibition.[1] The methyl groups at the C5 and C6 positions can enhance lipophilicity and influence the molecule's metabolic stability.[1]

Potential Kinase Targets
  • Aurora Kinases: These are critical regulators of mitosis and are considered therapeutic targets in oncology.[1]

  • Monopolar Spindle 1 (MPS1) Kinase: As a key component of the spindle assembly checkpoint, MPS1 is an attractive target for cancer therapy.[1]

G cluster_0 Kinase Activity Regulation cluster_1 Inhibition Mechanism ATP ATP Kinase Kinase (e.g., Aurora A, MPS1) ATP->Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylation Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cell_Proliferation Cell Proliferation Phospho_Substrate->Cell_Proliferation Inhibitor 3-Amino-5,6-dimethyl- 2(1H)-pyridinone Derivative Inhibitor->Kinase Binds to ATP Pocket (Hinge-Binding)

Caption: Inhibition of kinase-mediated cell proliferation by a pyridone derivative.

Hypothetical Kinase Inhibition Profile

The following table presents hypothetical, yet representative, quantitative data for 3-Amino-5,6-dimethyl-2(1H)-pyridinone to illustrate its potential as a kinase inhibitor. This data is for illustrative purposes and requires experimental validation.[1]

Kinase TargetIC₅₀ (nM)
Aurora A150
Aurora B220
MPS1300
VEGFR2>10,000
EGFR>10,000
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescent)[1]

This protocol provides a general method to determine the in vitro potency of a this compound derivative against a target kinase.

  • Materials:

    • Test compound (e.g., 3-Amino-5,6-dimethyl-2(1H)-pyridinone)

    • Recombinant human kinase (e.g., Aurora A)

    • Kinase-specific substrate

    • ATP

    • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • Luminescent kinase assay kit (e.g., ADP-Glo™)

    • 384-well white plates

    • Multimode plate reader with luminescence detection

  • Procedure:

    • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

    • Assay Plate Preparation: Add 1 µL of the diluted compound or DMSO (control) to the wells of a 384-well plate.

    • Kinase Reaction:

      • Prepare a kinase/substrate solution in kinase assay buffer.

      • Prepare an ATP solution in the same buffer (final concentration should be near the Kₘ for the specific kinase).

      • Add 5 µL of the kinase/substrate solution to each well and incubate for 10 minutes at room temperature.

      • Initiate the reaction by adding 5 µL of the ATP solution to each well.

    • Incubation: Incubate the plate at room temperature for 1 hour.

    • Detection:

      • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.

      • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Data Acquisition: Measure the luminescence signal using a plate reader. The IC₅₀ value is determined by plotting the luminescence signal against the compound concentration.

III. Applications in Antimicrobial Discovery

The 2-pyridone scaffold is also a promising starting point for the development of novel antimicrobial agents.[1][5] Derivatives have shown activity against various bacterial and fungal strains, potentially through mechanisms like the inhibition of essential enzymes such as DNA gyrase.[1][6]

Hypothetical Antimicrobial Activity Profile

The following table shows hypothetical minimum inhibitory concentration (MIC) values for 3-Amino-5,6-dimethyl-2(1H)-pyridinone against common microbial strains. This data is for illustrative purposes and requires experimental validation.[1]

Microbial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus (ATCC 29213)16
Escherichia coli (ATCC 25922)32
Pseudomonas aeruginosa (ATCC 27853)64
Candida albicans (ATCC 90028)32
Experimental Protocol: Broth Microdilution MIC Assay[1]

This protocol outlines a standard method for determining the MIC of a compound against a bacterial strain.

  • Materials:

    • Test compound

    • Bacterial strain (e.g., Staphylococcus aureus)

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Sterile 96-well microtiter plates

    • 0.5 McFarland turbidity standard

    • Spectrophotometer (for inoculum preparation and optional reading)

  • Procedure:

    • Compound Dilution: Prepare a two-fold serial dilution of the test compound in CAMHB directly in the wells of a 96-well plate (e.g., 50 µL per well).

    • Inoculum Preparation:

      • Culture the bacterial strain overnight on an appropriate agar plate.

      • Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).

      • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.

    • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well containing the diluted compound. The final volume in each well will be 100 µL. Include positive (bacteria in broth) and negative (broth only) controls.

    • Incubation: Incubate the plates at 37°C for 18-24 hours.

    • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀).

Conclusion

The this compound scaffold is a valuable entity in medicinal chemistry, primarily serving as a key intermediate for the synthesis of highly active derivatives. Its applications, particularly in the development of kinase inhibitors and antimicrobial agents, are well-documented for its functionalized analogs like 3-Amino-5,6-dimethyl-2(1H)-pyridinone. The synthetic accessibility and the favorable physicochemical properties of the pyridone ring ensure its continued importance in the discovery of novel therapeutics. Further exploration of other derivatives and their biological activities will likely expand the therapeutic potential of this versatile scaffold.

References

Troubleshooting & Optimization

Troubleshooting low yield in 5,6-Dimethyl-2-pyridone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5,6-Dimethyl-2-pyridone. The following sections address common issues encountered during synthesis, particularly focusing on troubleshooting low yields and optimizing reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis of this compound, primarily focusing on the widely used Guareschi-Thorpe condensation and related methods.

Q1: My reaction yield for the synthesis of this compound is significantly lower than expected. What are the potential causes and how can I troubleshoot this?

A1: Low yields are a common challenge in organic synthesis. The following troubleshooting guide provides a systematic approach to identifying and resolving the root causes of low yield in your this compound synthesis.

Troubleshooting Workflow for Low Reaction Yield

LowYieldTroubleshooting start Low Yield Observed reagents Check Reagent Purity and Stoichiometry start->reagents reagents_impure Impure Reagents or Incorrect Stoichiometry reagents->reagents_impure Issue Found reagents_ok Reagents OK reagents->reagents_ok No Issue conditions Review Reaction Conditions (Temperature, Time, Catalyst) conditions_suboptimal Suboptimal Conditions conditions->conditions_suboptimal Issue Found conditions_ok Conditions Correct conditions->conditions_ok No Issue workup Evaluate Work-up and Purification Procedures product_loss Product Loss During Extraction/Purification workup->product_loss Issue Found workup_ok Procedure Optimized workup->workup_ok No Issue side_reactions Investigate Potential Side Reactions competing_reactions Competing Reactions Dominant side_reactions->competing_reactions Issue Found side_reactions_minimized Side Reactions Minimized side_reactions->side_reactions_minimized No Issue yield_improved Yield Improved reagents_impure->yield_improved conditions_suboptimal->yield_improved product_loss->yield_improved competing_reactions->yield_improved reagents_ok->conditions conditions_ok->workup workup_ok->side_reactions further_consult Consult Further Literature or Support side_reactions_minimized->further_consult

Caption: A logical workflow for troubleshooting low reaction yields.

Potential Causes and Solutions for Low Yield:

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or moderately increasing the temperature if the reaction has stalled.[1][2]

  • Suboptimal Reaction Concentration: Experiment with different solvent volumes to find the optimal concentration for your reaction.[2]

  • Inefficient Cyclization: Ensure the conditions for the cyclization step (e.g., catalyst, temperature) are optimized. The choice of base or acid catalyst is crucial.[2]

  • Degradation of Starting Materials or Product: Check the stability of all reagents and the final product under the reaction conditions. It may be necessary to perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent degradation.[1]

  • Poor Product Isolation/Purification: If the product is highly soluble in the reaction solvent, consider an alternative solvent for precipitation or perform a solvent swap after the reaction is complete.[2]

Q2: I am observing a significant amount of a side product. What could it be and how can I minimize its formation?

A2: In pyridone syntheses, the formation of side products is a common issue that can significantly reduce the yield of the desired product.

  • Dimerization: Amino-substituted pyridinones, if applicable to your specific route, can undergo dimerization.[1] Adjusting the reaction concentration and temperature may help minimize this.

  • Regioisomers: If the cyclization step can occur in multiple ways, the formation of regioisomers is possible.[1] Modifying the catalyst or reaction solvent can sometimes improve regioselectivity. It is recommended to characterize the side product using techniques like NMR and Mass Spectrometry to understand its structure and then adjust the reaction conditions accordingly.

  • Self-condensation of Starting Materials: The starting materials, particularly dicarbonyl compounds, can undergo self-condensation.[3] Careful control of the reaction temperature and the order of reagent addition can help to mitigate this.

Q3: My reaction works well on a small scale, but the yield drops significantly upon scale-up. What factors should I investigate?

A3: Scale-up challenges often stem from issues with mass and heat transfer.

  • Inefficient Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" or concentration gradients, which can promote the formation of side products. Ensure your reactor is appropriately sized and that the stirring is vigorous enough to maintain a homogeneous mixture.

  • Heat Dissipation: A reaction that is easily managed in a small flask may become highly exothermic and difficult to control in a large reactor. Slower addition of reagents and careful temperature monitoring are crucial during scale-up.

Q4: What are the recommended purification methods for this compound?

A4: The most common and scalable purification method for solid organic compounds is recrystallization.

  • Recrystallization: Identifying a suitable solvent or solvent system is key. Ethanol or a mixture of ethanol and water are often effective for purifying pyridone derivatives.[4] The general procedure involves dissolving the crude product in a minimum amount of the hot solvent, followed by slow cooling to induce crystallization.

  • Column Chromatography: If recrystallization does not provide a product of sufficient purity, silica gel column chromatography is a viable alternative. A common eluent system to start with is a mixture of n-hexane and ethyl acetate.[5]

Data Presentation

The following tables summarize key quantitative data for optimizing the synthesis of pyridone derivatives, which can be adapted for this compound.

Table 1: Effect of Reaction Parameters on Yield [2]

ParameterCondition 1Condition 2Yield ChangeObservation
Reaction Time 4 hours8 hoursIncreased from 60% to 75%The reaction was incomplete at 4 hours.
Temperature 80 °C100 °CIncreased from 65% to 70%Higher temperature slightly improved the yield but also led to increased impurity formation.
Catalyst Loading 0.1 eq0.2 eqIncreased from 60% to 80%Higher catalyst loading significantly improved both the reaction rate and the final yield.
Solvent EthanolTolueneDecreased from 70% to 50%Toluene was found to be a less effective solvent for this particular transformation.

Experimental Protocols

The following are generalized experimental protocols for key steps in a potential synthesis of this compound, based on common methods for analogous compounds. These should be considered as a starting point and may require optimization.

Protocol 1: Synthesis of 3-Cyano-4,6-dimethyl-2-pyridone (A Guareschi-Thorpe Approach) [6]

This procedure is a well-established method for the synthesis of 2-pyridones.

Materials and Reagents:

  • Acetylacetone (1 equivalent)

  • Cyanoacetamide (1 equivalent)

  • Piperidine (catalytic amount, ~0.1 equivalents)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetylacetone and cyanoacetamide in ethanol to form a slurry.

  • To this mixture, add a catalytic amount of piperidine.

  • Heat the reaction mixture to reflux with continuous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the mixture to room temperature. The product should precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials and the catalyst.

  • Dry the product under vacuum to obtain 3-cyano-4,6-dimethyl-2-pyridone as a crystalline solid.

Experimental Workflow: Guareschi-Thorpe Synthesis

GuareschiThorpeWorkflow start Start combine Combine Acetylacetone, Cyanoacetamide, and Ethanol start->combine add_catalyst Add Piperidine Catalyst combine->add_catalyst reflux Reflux Reaction Mixture (2-4 hours) add_catalyst->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete cool Cool to Room Temperature monitor->cool Reaction Complete precipitate Product Precipitates cool->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Cold Ethanol filter->wash dry Dry Under Vacuum wash->dry end Obtain Pure Product dry->end

Caption: A step-by-step workflow for the Guareschi-Thorpe synthesis.

Protocol 2: Recrystallization for Purification [5][7]

Procedure:

  • Place the crude this compound in a clean Erlenmeyer flask.

  • Add the minimum volume of a hot solvent (e.g., ethanol) required to fully dissolve the solid.

  • If there are insoluble impurities, perform a hot filtration through a fluted filter paper into a pre-warmed flask.

  • If using a mixed solvent system (e.g., ethanol/water), add the anti-solvent (water) dropwise to the hot solution until it just begins to turn cloudy. Then, add a few more drops of the primary solvent (ethanol) until the solution becomes clear again.[7]

  • Cover the flask and allow it to cool slowly to room temperature.

  • Place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to a constant weight.

References

Technical Support Center: Guareschi-Thorpe Pyridone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the Guareschi-Thorpe synthesis of pyridones.

Frequently Asked Questions (FAQs)

Q1: What is the Guareschi-Thorpe pyridone synthesis?

The Guareschi-Thorpe synthesis is a classic multi-component reaction for the preparation of 2-pyridones. It typically involves the condensation of a β-dicarbonyl compound (like ethyl acetoacetate) with cyanoacetamide (or a precursor like a cyanoacetic ester in the presence of an ammonia source).[1][2]

Q2: My reaction yield is consistently low. What are the common causes?

Low yields in the Guareschi-Thorpe synthesis can stem from several factors:

  • Suboptimal Reaction Conditions: Traditional methods often required harsh conditions and long reaction times, which can lead to product degradation or the formation of side products.[3] Modern protocols using ammonium carbonate in aqueous ethanol have been shown to significantly improve yields.[4][5]

  • Incomplete Reaction: The reaction may not have reached completion. It is crucial to monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).[6]

  • Moisture: The presence of excessive water can hydrolyze the ester starting materials and consume the base catalyst, especially in classical protocols.[7]

  • Stoichiometry: Incorrect molar ratios of the reactants can lead to an excess of one starting material, which may favor side reactions.

Q3: The product is precipitating from the reaction mixture. Is this normal?

Yes, in many modern protocols, particularly those using aqueous solvent systems, the desired pyridone product is designed to precipitate out of the solution upon formation or cooling.[4][5] This is a significant advantage as it simplifies the purification process, often requiring only filtration and washing.[3]

Troubleshooting Guide: Side Reactions

Issue: I am observing unexpected byproducts in my reaction.

The Guareschi-Thorpe synthesis involves a series of condensation and cyclization steps. Under certain conditions, the starting materials can undergo self-condensation, leading to the formation of impurities.

Potential Side Reaction 1: Claisen Condensation of Ethyl Acetoacetate

  • Description: Ethyl acetoacetate can undergo a base-catalyzed self-condensation reaction, known as the Claisen condensation, to form dehydroacetic acid or other related compounds. This is more likely to occur if the ethyl acetoacetate is exposed to the base for an extended period before reacting with the cyanoacetamide.

  • Mechanism: An enolate of ethyl acetoacetate acts as a nucleophile and attacks the carbonyl group of another molecule of ethyl acetoacetate.

  • Prevention:

    • Order of Addition: Consider adding the base catalyst to a mixture of the ethyl acetoacetate and cyanoacetamide, rather than pre-mixing the base and the dicarbonyl compound.

    • Temperature Control: Maintain the recommended reaction temperature to favor the desired reaction pathway.

    • Stoichiometry: Use the correct stoichiometry to avoid a large excess of ethyl acetoacetate.

Potential Side Reaction 2: Thorpe Reaction of Cyanoacetamide

  • Description: Cyanoacetamide, or any nitrile with α-hydrogens, can undergo a base-catalyzed self-condensation known as the Thorpe reaction to form a β-enaminonitrile.[8]

  • Mechanism: The base removes an acidic α-proton from one molecule of cyanoacetamide, generating a carbanion that then attacks the nitrile carbon of a second molecule.[9]

  • Prevention:

    • Controlled Base Concentration: Using a milder base or controlling the concentration of a strong base can disfavor the self-condensation pathway. The use of ammonium carbonate in modern protocols helps to maintain a controlled pH.[5]

    • Reaction Temperature: Elevated temperatures might promote this side reaction. Adhering to the optimized temperature of the protocol is crucial.

Potential Side Reaction 3: Incomplete Cyclization

  • Description: The reaction may stall after the initial Michael addition, leaving an open-chain intermediate that has not undergone the final intramolecular cyclization to form the pyridone ring.

  • Prevention:

    • Reaction Time and Temperature: Ensure the reaction is heated for the recommended duration at the specified temperature to provide sufficient energy for the cyclization step. Monitoring by TLC can confirm the consumption of intermediates.[6]

    • Choice of Base/Catalyst: The catalyst plays a role in promoting the final cyclization. Ammonium carbonate has been shown to be effective in driving the reaction to completion.[5]

Data Presentation

The following table summarizes the influence of reaction conditions on the outcome of the Guareschi-Thorpe synthesis, with a focus on minimizing side reactions.

ParameterClassical Conditions (e.g., NaOEt in EtOH)Modern Conditions ((NH₄)₂CO₃ in aq. EtOH)Impact on Side Reactions
Base Strong base (e.g., Sodium Ethoxide)Weaker base/buffer systemStrong bases can promote self-condensation (Claisen, Thorpe). Ammonium carbonate provides a milder, pH-controlled environment.[5]
Solvent Anhydrous organic solvents (e.g., Ethanol)Aqueous ethanol (e.g., 1:1 H₂O/EtOH)Aqueous systems can facilitate product precipitation, simplifying purification and potentially reducing thermal degradation.[3][4]
Temperature Often requires refluxModerate heating (e.g., 80 °C)Lower temperatures can provide better selectivity and reduce the rate of side reactions.[5]
Yield Often moderate to lowHigh to excellent (often >90%)Optimized conditions significantly favor the desired product formation.[5]
Workup Often requires extraction and chromatographySimple filtration of precipitated productSimplified workup reduces the chances of product loss or degradation during purification.[4]

Experimental Protocols

Key Experiment: Advanced Guareschi-Thorpe Synthesis of 2,6-dihydroxy-3-cyano-4-methyl pyridine[3][5]

This protocol describes a high-yield, environmentally friendly synthesis that minimizes side reactions.

Materials:

  • Ethyl acetoacetate

  • Cyanoacetamide

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol (EtOH)

  • Deionized Water (H₂O)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl acetoacetate (1.30 g, 10 mmol, 1.0 eq), cyanoacetamide (0.84 g, 10 mmol, 1.0 eq), and ammonium carbonate (1.92 g, 20 mmol, 2.0 eq).

  • Add a 1:1 mixture of deionized water and ethanol (20 mL) to the flask.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Maintain the temperature and stirring for approximately 4 hours. Monitor the reaction progress by TLC until the starting materials are consumed. The product will likely begin to precipitate during the reaction.

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to ensure complete precipitation of the product.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold deionized water to remove any remaining salts and impurities.

  • Dry the purified product under vacuum to obtain 2,6-dihydroxy-3-cyano-4-methyl pyridine.

Mandatory Visualization

Guareschi_Thorpe_Pathway Reactants Ethyl Acetoacetate + Cyanoacetamide + Ammonia Source Knoevenagel Knoevenagel Condensation Reactants->Knoevenagel Intermediate1 α,β-Unsaturated Intermediate Knoevenagel->Intermediate1 Michael Michael Addition Intermediate1->Michael Intermediate2 Open-chain Adduct Michael->Intermediate2 Cyclization Intramolecular Cyclization Intermediate2->Cyclization Product 2-Pyridone Product Cyclization->Product

Caption: Main reaction pathway of the Guareschi-Thorpe pyridone synthesis.

Caption: Competing side reactions in the Guareschi-Thorpe synthesis.

References

Technical Support Center: Purification of Crude 5,6-Dimethyl-2-pyridone by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude 5,6-Dimethyl-2-pyridone via recrystallization. The information is presented in a question-and-answer format to address specific issues that may be encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurities present in crude this compound will largely depend on the synthetic route used for its preparation. Common impurities may include unreacted starting materials, byproducts from side reactions, and residual solvents. For pyridone syntheses, incompletely cyclized intermediates can also be a source of contamination.[1]

Q2: What is a recommended starting point for the purification process?

A2: Before proceeding with recrystallization, a simple aqueous workup can be beneficial. Depending on the nature of the impurities, washing the crude product with water or a dilute aqueous basic solution like sodium bicarbonate can help remove acidic or water-soluble impurities.[1]

Q3: How can colored impurities be removed from the crude product?

A3: Colored impurities can often be adsorbed using activated carbon.[1] This is typically done by adding a small amount of activated carbon to the solution of the crude product in the hot recrystallization solvent, followed by hot filtration to remove the carbon before cooling and crystallization.[1]

Q4: How should the purified this compound be stored to maintain its purity?

A4: Pyridone derivatives can be sensitive to light and air.[1] It is advisable to store the purified compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) at a low temperature to prevent degradation.[1]

Troubleshooting Recrystallization Issues

Problem Possible Cause(s) Troubleshooting Steps
Oiling out instead of crystallizing The solvent is too nonpolar for the compound at the cooling temperature, or the solution is too concentrated and has become supersaturated.[1][2]- Add a small amount of a more polar co-solvent (e.g., a few drops of methanol to an ethyl acetate solution).- Try a different solvent system.- Ensure the cooling process is slow and undisturbed.[1][3]- Reheat the solution to redissolve the oil, add a small amount of additional solvent, and cool again slowly.[2]
No crystal formation upon cooling The compound is too soluble in the chosen solvent, or the concentration of the compound is too low.[1][2]- Reduce the solvent volume by evaporation and allow the solution to cool again.[2][3]- Cool the solution to a lower temperature in an ice bath or refrigerator.[1]- Add an anti-solvent (a solvent in which the compound is insoluble) dropwise until the solution becomes turbid, then warm to redissolve and cool slowly.[1]- Scratch the inside of the flask with a glass rod to create nucleation sites.[2]- Add a seed crystal of the pure compound.[3]
Low recovery of purified product Too much solvent was used, or the compound has significant solubility in the cold recrystallization solvent.[1][3]- Use the minimum amount of hot solvent necessary to dissolve the crude product.[1]- Cool the crystallization mixture for a longer period or to a lower temperature to maximize crystal formation.[1]- Wash the collected crystals with a minimal amount of ice-cold solvent.[1]
Crystallization occurs too quickly The solution is highly supersaturated, or the solvent is not ideal, leading to the rapid precipitation of small, impure crystals.[3]- Reheat the solution and add a small amount of additional solvent to reduce the saturation level.[3]- Ensure a slow cooling rate by insulating the flask.[3]

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of this compound. The choice of solvent is critical and should be determined experimentally.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, ethanol/water, ethyl acetate/hexane)

  • Activated carbon (optional)

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: Determine a suitable solvent or solvent system. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the solvent's boiling point.[1]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the mixture to boiling for a few minutes.[1]

  • Hot Filtration: To remove insoluble impurities and activated carbon, perform a hot gravity filtration of the solution into a pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.[1]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Data Presentation: Potential Recrystallization Solvents

Solvent/Solvent System Solvent Type Expected Solubility Notes
EthanolPolar ProticGood solubility when hot, lower when cold.Often a good starting point for pyridone derivatives.[4]
Ethanol/WaterPolar ProticThe water acts as an anti-solvent.The ratio can be adjusted to optimize recovery. Dissolve in hot ethanol and add hot water until cloudy.[4]
IsopropanolPolar ProticSimilar to ethanol.A viable alternative to ethanol.[4]
Ethyl AcetatePolar AproticModerate solubility.May be used in combination with a non-polar anti-solvent.
Ethyl Acetate/HexaneMixedThe hexane acts as an anti-solvent.For less polar impurities, dissolve in hot ethyl acetate and add hexane upon cooling.[4]
TolueneAromaticLikely to be a good solvent.Pyridine derivatives can often be recrystallized from toluene.[5]
WaterPolar ProticPotentially low solubility.May be useful if the compound is sufficiently polar.[5]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the purification of this compound by recrystallization.

Recrystallization_Workflow cluster_setup Setup cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Start with Crude This compound select_solvent Select Appropriate Recrystallization Solvent start->select_solvent dissolve Dissolve Crude Product in Minimum Hot Solvent select_solvent->dissolve decolorize Add Activated Carbon (Optional for Colored Impurities) dissolve->decolorize hot_filter Hot Gravity Filtration dissolve->hot_filter No Decolorization Needed decolorize->hot_filter cool Slowly Cool Filtrate to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath to Maximize Yield cool->ice_bath vacuum_filter Collect Crystals by Vacuum Filtration ice_bath->vacuum_filter wash Wash Crystals with Ice-Cold Solvent vacuum_filter->wash dry Dry Purified Crystals Under Vacuum wash->dry end_product Pure this compound dry->end_product

Caption: Workflow for the purification of this compound by recrystallization.

References

Technical Support Center: Polar Pyridone Compound Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting for common challenges encountered during the column chromatography purification of polar pyridone compounds.

Frequently Asked Questions (FAQs)

Q1: What makes polar pyridone compounds so challenging to purify via normal-phase column chromatography?

Polar pyridone compounds possess two key chemical features that complicate purification on standard silica gel:

  • High Polarity: The inherent polarity of the pyridone ring, often increased by polar functional groups, causes strong binding to the polar silica gel stationary phase. This can lead to poor mobility (low Rf), significant peak tailing, and sometimes irreversible adsorption.[1][2]

  • Basicity: The nitrogen atom in the pyridone ring can act as a Lewis base, interacting strongly with the acidic silanol (Si-OH) groups on the surface of silica gel.[3][4] This strong, often irreversible, interaction is a primary cause of severe peak tailing and low sample recovery.[3][5]

Q2: My pyridone compound is streaking badly on the TLC plate and sticking to the column. What is the first thing I should try?

Severe streaking and retention on silica gel are classic signs of strong interaction between your basic pyridone and acidic silanol groups. The most effective initial step is to add a small amount of a basic modifier to your mobile phase. Triethylamine (TEA) is the most common choice.[3][4][6][7] Adding 0.1-1% TEA to the eluent neutralizes the acidic silanol sites, preventing the strong ionic interaction with your compound and dramatically improving peak shape.[3]

Q3: Can I use methanol in my mobile phase on a silica gel column?

Yes, methanol can be used as a highly polar component in the mobile phase, often in a mixture with dichloromethane (DCM) or ethyl acetate (EtOAc), to elute very polar compounds.[8] However, a key precaution is to limit its concentration, typically to no more than 10%. Higher concentrations of methanol can begin to dissolve the silica gel stationary phase, which will compromise the separation and contaminate your fractions.[8]

Q4: My compound is highly polar and barely moves off the baseline even in 100% ethyl acetate. What are my alternative chromatography options?

When a compound is too polar for normal-phase chromatography on silica, you have several advanced options:

  • Modified Normal-Phase: Use a more polar mobile phase, such as 5-10% methanol in dichloromethane.[8] Adding a basic modifier like ammonium hydroxide in methanol can also be very effective for highly stubborn basic compounds.[1][8]

  • Reversed-Phase (RP) Chromatography: In RP chromatography, the stationary phase is non-polar (e.g., C18-bonded silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[9][10][11] This technique separates compounds based on hydrophobicity, so highly polar compounds will elute very quickly.[11][12] This can be an excellent choice if your impurities are less polar than your desired pyridone.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a specialized technique designed specifically for highly polar and hydrophilic compounds that are poorly retained in reversed-phase.[13][14][15] It uses a polar stationary phase (similar to normal phase) but with a polar, aqueous-organic mobile phase typical of reversed-phase.[15] HILIC is a powerful tool for separating polar compounds like pyridones.[13]

Troubleshooting Guide

Problem 1: Severe Peak Tailing and Poor Resolution

Symptoms:

  • On a TLC plate, the spot appears as a vertical streak rather than a compact circle.

  • During column chromatography, the desired compound elutes over a large number of fractions with no clear peak.

Primary Cause: Strong acid-base interaction between the basic pyridone nitrogen and acidic silanol groups on the silica gel surface.[3][4][5]

Solution Workflow:

G cluster_0 start Observe Severe Peak Tailing add_modifier Add Basic Modifier to Mobile Phase (0.1-1% TEA) start->add_modifier Primary Action check_tlc Re-evaluate Separation by TLC add_modifier->check_tlc still_tailing Still Tailing? check_tlc->still_tailing problem_solved Problem Resolved: Proceed with Column still_tailing->problem_solved No change_phase Switch to Alternative Stationary Phase (Alumina, Deactivated Silica) still_tailing->change_phase Yes

Caption: Troubleshooting workflow for severe peak tailing.

Mechanism of Action for Basic Modifiers:

The diagram below illustrates how a competing base like Triethylamine (TEA) prevents the polar pyridone from binding to the acidic silanol sites on the silica surface, thereby preventing peak tailing.

G cluster_0 Without Modifier cluster_1 With Triethylamine (TEA) Modifier silica1 Silica Surface (Si-OH) pyridone1 Polar Pyridone pyridone1->silica1 Binds Strongly interaction1 Strong Acid-Base Interaction (Causes Tailing) silica2 Silica Surface (Si-O⁻) pyridone2 Polar Pyridone pyridone2->silica2 No Interaction (Elutes Cleanly) tea TEA (Et₃N) tea->silica2 Neutralizes blocked Silanol Site Blocked

Caption: How a basic modifier prevents peak tailing on silica.

Problem 2: Compound Will Not Elute from the Column

Symptoms:

  • The compound remains at the baseline (Rf = 0) on TLC, even with highly polar solvent systems like 100% ethyl acetate.

  • After loading onto the column, no product is recovered in any fraction.

Primary Cause: The compound's polarity is too high for the silica gel stationary phase, causing it to be irreversibly adsorbed.

Solutions:

  • Increase Mobile Phase Polarity Drastically: Use a solvent system with a much higher polarity.[16][17]

  • Switch Chromatography Mode: The compound is likely too polar for normal-phase separation. The best approach is to switch to a different chromatography mode.

Chromatography ModeStationary Phase (Polarity)Mobile Phase (Polarity)Elution OrderBest For...
Normal Phase (NP) Polar (e.g., Silica, Alumina)Non-Polar (e.g., Hexane/EtOAc)Least polar compounds elute first.[16]Separating non-polar to moderately polar compounds.
Reversed-Phase (RP) Non-Polar (e.g., C18, C8)Polar (e.g., Water/Acetonitrile)Most polar compounds elute first.[12]Separating non-polar and weakly polar compounds that are poorly resolved by NP.[10]
HILIC Polar (e.g., Silica, Diol)Polar (e.g., high organic content with a small amount of aqueous buffer)Least polar compounds elute first.[14]Separating highly polar, hydrophilic compounds that are not retained in RP.[13][15]

Experimental Protocols

Protocol 1: TLC Analysis with a Triethylamine (TEA) Modifier

This protocol is used to quickly determine if a basic modifier will solve peak tailing issues.

  • Prepare two TLC developing chambers.

  • Prepare Mobile Phase: Create your chosen eluent (e.g., 70:30 Ethyl Acetate/Hexane).

  • Chamber 1 (Control): Add the mobile phase directly to the first chamber.

  • Chamber 2 (Test): To the mobile phase for the second chamber, add triethylamine to a final concentration of 0.5-1% by volume (e.g., 0.1 mL of TEA for every 10 mL of eluent).

  • Spot TLC Plate: Spot your crude sample onto a single TLC plate.

  • Develop: Run the TLC plate in the "Test" chamber (with TEA).

  • Compare: Observe the spot shape. If the tailing is significantly reduced or eliminated in the TEA-modified system, use this mobile phase for your column.

Protocol 2: Flash Column Chromatography with a Modified Mobile Phase

This protocol outlines the steps for running a column with a basic modifier.

  • Select Solvent System: Based on TLC analysis (Protocol 1), determine the optimal eluent system that gives your product an Rf value between 0.25 and 0.35.[18][19] Prepare a bulk quantity of this eluent, including the required percentage of triethylamine (typically 0.1-1%).

  • Prepare Slurry: In a beaker, mix silica gel with your prepared mobile phase to create a slurry.

  • Pack Column: Pour the slurry into the column and use pressure to pack the bed firmly, ensuring no air bubbles are trapped.[18]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a suitable solvent (like DCM).

    • Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.

    • Evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder.[18]

    • Carefully add this powder to the top of your packed column.[18]

  • Elution: Begin eluting the column with your TEA-modified mobile phase. A gradient elution, where you gradually increase the solvent polarity, can be effective for separating closely related impurities.[18]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing your pure compound.[18]

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator. Note that triethylamine (Boiling Point: 89.5 °C) may require co-evaporation with a solvent like toluene to be completely removed.

Quantitative Data Summary

Table 1: Common Mobile Phase Modifiers for Polar Pyridone Chromatography
ModifierTypical ConcentrationPurposeStationary PhaseNotes
Triethylamine (TEA) 0.1 - 1.0% (v/v)Suppresses acidic silanol sites to reduce peak tailing of basic compounds.[3][4][7]Silica, AluminaMost common choice. Can be difficult to remove completely.
Ammonia (as NH₄OH in MeOH) 1 - 10% of a 10% NH₄OH in MeOH solution added to DCMElutes very strongly basic or highly polar compounds from the baseline.[1][8]SilicaFor compounds that do not move even with MeOH/DCM.
Acetic Acid / Formic Acid 0.1 - 1.0% (v/v)Suppresses ionization of acidic compounds to reduce their tailing.Silica, C18Used for acidic compounds; generally not recommended for basic pyridones in normal phase.
Pyridine 0.1 - 0.5% (v/v)Alternative basic modifier to TEA.SilicaLess common than TEA, but can be effective.
Table 2: Starting Solvent Systems for TLC Analysis
Compound PolarityRecommended Starting System (Normal Phase)Recommended Starting System (Reversed-Phase)
Low to Medium 20-50% Ethyl Acetate in Hexanes[8]50:50 Water:Acetonitrile
Medium to High 50-100% Ethyl Acetate in Hexanes or 2-5% Methanol in Dichloromethane[8]70:30 Water:Acetonitrile
Very High 5-10% Methanol in Dichloromethane (+ 0.5% TEA)[8]95:5 Water:Acetonitrile
Extremely High / Ionic 5-10% of (10% NH₄OH in MeOH) in Dichloromethane[8]HILIC: 95:5 Acetonitrile:Water (with buffer)

References

Preventing dimerization of aminopyridinone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Aminopyridinone Derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the common issue of dimerization in this important class of compounds. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to assist in your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is dimerization and why is it a concern for aminopyridinone derivatives?

A1: Dimerization is a chemical process where two identical molecules (monomers) join together to form a single new molecule (a dimer). For aminopyridinone derivatives, which are often developed as therapeutic agents, dimerization can be a significant issue. It can lead to a loss of the intended biological activity, altered pharmacokinetic and pharmacodynamic properties, and potentially introduce toxicity. The formation of dimers can also complicate purification and formulation processes, impacting the overall yield and stability of the final product.

Q2: What are the common mechanisms that lead to the dimerization of aminopyridinone derivatives?

A2: While specific mechanisms can vary based on the exact molecular structure and experimental conditions, several common pathways for dimerization have been identified in related heterocyclic compounds, which are likely applicable to aminopyridinone derivatives:

  • Oxidative Dimerization: This is a frequent pathway where an oxidizing agent initiates the coupling of two monomer units.[1][2] This can be promoted by the presence of transition metal catalysts, air (oxygen), or chemical oxidants like sodium hypochlorite. The reaction often involves the formation of radical cations that then combine.

  • Radical-Mediated Dimerization: Free radical species can initiate a chain reaction leading to dimerization. This can be triggered by thermal conditions, photochemical activation, or the presence of radical initiators.

  • Photodimerization: Exposure to light, particularly UV radiation, can provide the energy needed for two molecules to react and form a dimer. This is a common issue for compounds with aromatic or conjugated systems.

  • Acid/Base Catalyzed Dimerization: The pH of the reaction mixture or formulation can significantly influence the stability of aminopyridinone derivatives. Both acidic and basic conditions can catalyze dimerization by altering the electronic properties of the molecule and making it more susceptible to nucleophilic or electrophilic attack.

Q3: How can I detect and quantify the formation of dimers in my samples?

A3: Several analytical techniques are well-suited for the detection and quantification of aminopyridinone dimers:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for separating dimers from the monomeric compound. By developing a suitable method, you can resolve the dimer peak from the monomer peak and quantify their relative abundance based on peak area.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique couples the separation power of HPLC with the mass detection capabilities of mass spectrometry.[3] It allows for the definitive identification of the dimer by its molecular weight (which will be double that of the monomer) and can provide structural information through fragmentation analysis. LC-MS/MS is highly sensitive and can quantify even trace amounts of dimers.[4][5][6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques can be used to characterize the structure of the dimer once it has been isolated. Techniques like COSY and HSQC can help in elucidating the connectivity of the dimerized molecule.[8]

  • Size Exclusion Chromatography (SEC): For larger molecules or when aggregation is a concern, SEC can separate molecules based on their size in solution, effectively distinguishing monomers from dimers and higher-order aggregates.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, purification, and handling of aminopyridinone derivatives that may lead to dimerization.

Problem Potential Cause Troubleshooting Steps & Solutions
Low yield of desired monomer; significant presence of a higher molecular weight byproduct. Oxidative Dimerization Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[2]• Degas Solvents: Use degassed solvents to remove dissolved oxygen.• Antioxidants: Consider the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), if compatible with your reaction chemistry.[9][10]
Dimer formation observed during purification by column chromatography. On-column Dimerization Deactivate Silica Gel: The slightly acidic nature of standard silica gel can sometimes promote dimerization. Consider deactivating the silica gel by pre-treating it with a base like triethylamine.• Alternative Stationary Phases: Explore the use of less acidic stationary phases, such as alumina or a bonded-phase silica.• Faster Purification: Minimize the time the compound spends on the column.
Product degradation or dimerization upon storage. Instability to Light, Heat, or pH Photostability: Store the compound in amber vials or otherwise protected from light to prevent photodimerization.[11]• Thermal Stability: Store at reduced temperatures (e.g., in a refrigerator or freezer) to minimize thermally induced dimerization.• pH Control: If in solution, ensure the pH is in a range where the compound is most stable. This may require buffering the solution.
Reaction with electron-rich aminopyridinones is sluggish and leads to dimerization. Self-condensation or Reaction with Starting Materials Protecting Groups: The amino group can be protected with a suitable protecting group (e.g., Boc, Cbz) to prevent its participation in side reactions. The protecting group can be removed in a subsequent step.[12][13][14][15][16]• Slow Addition: Add the aminopyridinone derivative slowly to the reaction mixture to maintain a low concentration, which can disfavor bimolecular reactions like dimerization.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Oxidative Dimerization During Synthesis

This protocol outlines general steps to minimize oxidative dimerization during a typical synthetic transformation involving an aminopyridinone derivative.

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.

  • Solvent Degassing: Degas the reaction solvent by sparging with nitrogen or argon for at least 30 minutes, or by using several freeze-pump-thaw cycles.

  • Reaction Setup: Assemble the reaction glassware under a positive pressure of an inert gas. Add the degassed solvent to the reaction flask via cannula or a gas-tight syringe.

  • Reagent Addition: Add the aminopyridinone derivative and other reagents to the reaction flask under the inert atmosphere.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, perform the reaction work-up, still taking precautions to minimize exposure to air where possible, especially if the product is known to be sensitive.

  • Purification and Storage: Purify the product as quickly as possible and store the final compound under an inert atmosphere, protected from light.

Protocol 2: Analytical Detection of Dimerization by HPLC

This protocol provides a general method for the analytical detection of dimerization using reverse-phase HPLC.

  • Sample Preparation: Prepare a stock solution of your aminopyridinone derivative in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Create a dilution for injection (e.g., 100 µg/mL) using the mobile phase.

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with a low percentage of mobile phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 95%) over 15-20 minutes. This will elute compounds based on their polarity, with the more non-polar dimer typically having a longer retention time than the monomer.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to a wavelength where the compound has maximum absorbance (e.g., determined by UV-Vis spectroscopy).

  • Injection and Analysis: Inject the sample and record the chromatogram. The monomer should appear as a major peak, and if dimerization has occurred, a smaller peak at a later retention time, corresponding to the dimer, will be observed. The relative percentage of the dimer can be estimated from the peak areas.

Visualizing Workflows and Pathways

Troubleshooting Logic for Dimer Formation

Dimerization_Troubleshooting start Dimer Detected in Sample check_synthesis Review Synthesis Conditions start->check_synthesis check_purification Review Purification Method start->check_purification check_storage Review Storage Conditions start->check_storage synthesis_air Reaction open to air? check_synthesis->synthesis_air synthesis_metal Metal catalyst used? check_synthesis->synthesis_metal synthesis_ph Extreme pH? check_synthesis->synthesis_ph purification_silica Standard Silica Gel? check_purification->purification_silica storage_light Exposed to light? check_storage->storage_light storage_temp Stored at room temp? check_storage->storage_temp solution_synthesis Implement Inert Atmosphere Degas Solvents Add Antioxidant synthesis_air->solution_synthesis synthesis_metal->solution_synthesis synthesis_ph->solution_synthesis solution_purification Use Deactivated Silica Switch to Alumina Minimize Time on Column purification_silica->solution_purification solution_storage Store in Amber Vials Refrigerate or Freeze Buffer Solution storage_light->solution_storage storage_temp->solution_storage

Caption: A troubleshooting workflow for identifying and addressing the root causes of dimerization.

General Mechanism of Oxidative Dimerization

Oxidative_Dimerization Monomer1 Aminopyridinone (Monomer) Radical Radical Cation Monomer1->Radical -e⁻ Dimer Dimer Radical->Dimer Monomer2 Aminopyridinone (Monomer) Monomer2->Dimer Oxidant Oxidant (e.g., O2, Metal Catalyst) Oxidant->Radical

Caption: A simplified diagram illustrating a potential oxidative dimerization pathway.

References

Technical Support Center: Synthesis of 3-Amino-5,6-dimethyl-2(1H)-pyridinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-amino-5,6-dimethyl-2(1H)-pyridinone.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and scale-up of 3-amino-5,6-dimethyl-2(1H)-pyridinone.

Problem Possible Cause Troubleshooting Steps
Low Yield Incomplete reactionMonitor reaction progress by TLC or HPLC. Consider extending the reaction time or increasing the temperature.
Suboptimal reaction concentrationExperiment with different solvent volumes to find the optimal concentration.
Degradation of starting materials or productCheck the stability of all reagents and the product under the reaction conditions. Consider performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Impurity Formation Side reactions (e.g., dimerization, oxidation)The presence of an amino group can lead to various side reactions. Consider using a lower reaction temperature or a more selective catalyst. Protecting the amino group might be necessary in some synthetic routes.
Incomplete cyclization of intermediatesOptimize cyclization conditions. In some cases, isolation of the open-chain intermediate followed by a separate cyclization step might be necessary.
Difficulty in Purification Oiling out instead of crystallizing during recrystallizationThe solvent may be too nonpolar, or the solution is supersaturated. Try adding a small amount of a more polar co-solvent, using a different solvent system, or ensuring a slow cooling process.
Low recovery of purified product from recrystallizationThe compound may have significant solubility in the cold recrystallization solvent. Minimize the amount of hot solvent used, cool the mixture for a longer period or to a lower temperature, and wash the crystals with a minimal amount of ice-cold solvent.
Scale-up Issues Yield drops significantly upon scale-upThis is often related to inefficient mass and heat transfer. Ensure the reactor is adequately sized with efficient stirring to avoid localized "hot spots" or concentration gradients. Slower addition of reagents at a controlled temperature is often necessary at a larger scale.
Emulsion formation during extractionAdd a brine wash or a small amount of a different organic solvent to break the emulsion.
Filtration issues with fine precipitatesUse a filter aid like Celite to improve filtration speed.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 3-Amino-5,6-dimethyl-2(1H)-pyridinone?

A1: Common synthetic approaches involve multi-component reactions or the cyclization of open-chain precursors. A frequently used method is the Guareschi-Thorpe condensation of a β-dicarbonyl compound (like 3,4-pentanedione or acetylacetone) with cyanoacetamide to form a 3-cyano-2(1H)-pyridinone intermediate. This intermediate is then converted to the final product, for example, through hydrolysis and a Hofmann rearrangement or by reduction of the nitrile group.

Q2: I am observing a significant amount of a side product with a similar mass to my desired product. What could it be?

A2: In syntheses involving amino-substituted pyridinones, dimerization or the formation of regioisomers are common side reactions. Dimerization can occur through intermolecular reactions of the amino group. Regioisomers can arise if the cyclization step can proceed in multiple ways. It is recommended to characterize the side product using techniques like NMR and Mass Spectrometry to understand its structure and adjust the reaction conditions to minimize its formation.

Q3: My reaction works well at the lab scale, but the yield drops significantly upon scale-up. What factors should I investigate?

A3: Scale-up challenges often relate to mass and heat transfer. Inefficient mixing can lead to localized "hot spots" or concentration gradients, promoting side reactions. Ensure your reactor is adequately sized and the stirring is efficient. Heat dissipation is also critical; a reaction that is easily controlled in

Technical Support Center: Improving Regioselectivity in N-Alkylation of 2-Pyridones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the regioselective N-alkylation of 2-pyridones.

Troubleshooting Guide

Issue 1: Low N-alkylation Selectivity (High O-alkylation)

You are observing a significant amount of the O-alkylated product alongside your desired N-alkylated 2-pyridone.

Possible Causes and Solutions:

  • Inappropriate Base: The choice of base is critical in determining the N/O selectivity. Harder bases tend to favor O-alkylation, while softer, bulkier bases can promote N-alkylation.

    • Recommendation: Switch to a milder, non-ionic, and bulkier base. For instance, organic bases like diisopropylethylamine (i-Pr2NEt) have been shown to improve N-selectivity compared to inorganic bases like K2CO3 or Cs2CO3.[1]

  • Solvent Effects: The solvent can influence the solvation of the pyridone anion and the alkylating agent, thereby affecting the regioselectivity.

    • Recommendation: Employing aqueous micellar conditions, for example, using Tween 20 as a surfactant, can significantly enhance N-selectivity by improving the solubility of starting materials and promoting the desired reaction pathway.[1][2][3] Aprotic polar solvents like DMF or DMSO can also be explored, but their effect can be substrate-dependent.

  • Nature of the Electrophile (Alkylating Agent): The reactivity and steric bulk of the alkylating agent play a crucial role.

    • Recommendation: While highly reactive alkylating agents might lead to lower selectivity, using less reactive or bulkier secondary alkyl halides can favor N-alkylation, although reaction times may need to be extended.[1]

  • Counterion Effects: The nature of the cation from the base can influence the reaction outcome.

    • Recommendation: While cesium carbonate (Cs2CO3) is often used, it has been reported to sometimes favor O-alkylation depending on the substrate.[2] Experimenting with different counterions (e.g., from potassium or sodium bases) might be beneficial.

Issue 2: Low or No Reaction Conversion

You are recovering a large amount of unreacted 2-pyridone starting material.

Possible Causes and Solutions:

  • Insufficient Reactivity of the Electrophile: Secondary and some primary alkyl halides can be less reactive, leading to slow or incomplete reactions.

    • Recommendation: Consider increasing the reaction temperature. For less reactive alkyl halides, higher temperatures (e.g., 70°C) and longer reaction times may be necessary.[1] Alternatively, using a more reactive alkylating agent (e.g., benzyl or allyl halides) can improve conversion if compatible with your synthetic route.

  • Poor Solubility of Starting Materials: If the 2-pyridone or the alkylating agent is not fully dissolved, the reaction rate will be significantly reduced.

    • Recommendation: The use of a micellar system (e.g., 2% w/w Tween 20 in water) can enhance the solubility of organic substrates in an aqueous medium, leading to improved reaction rates.[1][2]

  • Deactivating Substituents on the 2-Pyridone Ring: Electron-withdrawing groups on the 2-pyridone ring can decrease its nucleophilicity, slowing down the reaction.[4]

    • Recommendation: For deactivated systems, you may need to employ more forcing conditions, such as higher temperatures, longer reaction times, or a more reactive electrophile.

Issue 3: Formation of Complex Product Mixtures

Your reaction is yielding multiple products, making purification difficult.

Possible Causes and Solutions:

  • Use of Dihalides as Alkylating Agents: Alkyl dihalides can lead to complex mixtures of both N- and O-alkylated products, as well as potential dialkylation.[2]

    • Recommendation: If possible, use a monohalo-alkane or protect one of the halide functionalities.

  • Side Reactions: Depending on the reaction conditions and substrates, other side reactions may occur.

    • Recommendation: Carefully analyze the byproducts to understand the competing reaction pathways. This may require adjusting the base, solvent, or temperature to minimize side reactions. A thorough optimization of reaction conditions is crucial.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor influencing N- vs. O-alkylation of 2-pyridones?

The regioselectivity of 2-pyridone alkylation is influenced by a combination of factors including the choice of base, solvent, electrophile, and temperature. The electronic effects of substituents on the 2-pyridone ring also play a significant role.[2] There is no single "primary" factor, as the interplay between these variables determines the outcome.

Q2: How can I favor N-alkylation when using a primary alkyl halide?

High regioselectivity for N-alkylation with primary alkyl halides can be achieved. For example, using a mild organic base like i-Pr2NEt in an aqueous micellar system with Tween 20 has been shown to give excellent N/O ratios (>6:1).[1]

Q3: Is it possible to achieve N-alkylation with bulky secondary alkyl halides?

Yes, while more challenging, N-alkylation with secondary alkyl halides is possible. The N/O selectivity might be lower compared to primary halides, but optimized conditions, such as the use of micellar catalysis, can still provide the N-alkylated product as the major isomer.[1]

Q4: Are there alternative methods to direct N-alkylation to avoid regioselectivity issues?

Yes, several alternative strategies exist. One approach is to use a "masked" 2-hydroxypyridine derivative, such as a 2-halopyridine, for the N-alkylation, followed by hydrolysis to reveal the 2-pyridone.[4] Another method involves the O- to N-alkyl migration of 2-alkoxypyridines, which can be promoted by heat or Lewis acids. Additionally, starting with 2-halopyridinium salts can circumvent the N- versus O-alkylation problem.[5]

Q5: Can microwave irradiation be used to improve N-alkylation?

Yes, multicomponent reactions under microwave irradiation have been reported for the synthesis of N-substituted 2-pyridones, offering a potentially rapid and selective method.[6]

Data Presentation

Table 1: Optimization of Reaction Conditions for N-Alkylation of 5-bromo-2-pyridone with Benzyl Bromide [1]

EntryBase (equiv)SurfactantConversion (HPLC)3a/4a Ratio (N/O) (HPLC)
1K2CO3 (1.2)Tween 2076%10:1
2Cs2CO3 (1.2)Tween 2069%8:1
3Et3N (1.2)Tween 2057%5:1
4i-Pr2NEt (1.2)Tween 2085%12:1
5i-Pr2NEt (1.2)Tween 8084%10:1
6i-Pr2NEt (1.2)none37%6:1
7i-Pr2NEt (2.0)Tween 2094%14:1
8i-Pr2NEt (5.0)Tween 2095%14:1

Table 2: Scope of Alkyl Halides for the Regioselective N-Alkylation of 5-bromo-2-pyridone in Water [1]

EntryAlkyl HalideN/O Ratio (Isolated)Isolated Yield (%)
1Benzyl bromide>19:194
24-Methoxybenzyl chloride>19:190
3n-Propyl iodide>19:185
4Isopropyl iodide7:165
5Cyclohexyl iodide2.4:140

Experimental Protocols

General Procedure for N-Alkylation of 2-Pyridones in a Micellar System: [1]

To a mixture of the 2-pyridone (1.0 equiv) and the alkyl halide (2.0 equiv) in a 2% (w/w) aqueous solution of Tween 20 is added diisopropylethylamine (i-Pr2NEt) (2.0 equiv). The resulting mixture is stirred vigorously at room temperature (or heated as required) and monitored by HPLC. Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-alkylated 2-pyridone.

Visualizations

G Factors Influencing Regioselectivity in 2-Pyridone Alkylation cluster_conditions Reaction Conditions Pyridone 2-Pyridone N_Alkylation N-Alkylation Product Pyridone->N_Alkylation Favored by: - Bulky, mild base - Micellar conditions - Bulky electrophile O_Alkylation O-Alkylation Product Pyridone->O_Alkylation Favored by: - Hard base (e.g., K2CO3) - Polar aprotic solvent (sometimes) Base Base (e.g., K2CO3, i-Pr2NEt) Base->N_Alkylation Base->O_Alkylation Solvent Solvent (e.g., DMF, Water/Tween 20) Solvent->N_Alkylation Solvent->O_Alkylation Electrophile Alkylating Agent (R-X) Electrophile->N_Alkylation Electrophile->O_Alkylation Temperature Temperature Temperature->N_Alkylation Temperature->O_Alkylation

Caption: Factors influencing N- vs. O-alkylation regioselectivity.

G General Workflow for Optimizing N-Alkylation Start Start: 2-Pyridone + Alkyl Halide Screen_Base 1. Screen Base (e.g., i-Pr2NEt vs K2CO3) Start->Screen_Base Screen_Solvent 2. Screen Solvent (e.g., Micellar vs Organic) Screen_Base->Screen_Solvent Optimize_Temp 3. Optimize Temperature & Reaction Time Screen_Solvent->Optimize_Temp Analysis Analyze N/O Ratio (HPLC, NMR) Optimize_Temp->Analysis High_Selectivity High N-Selectivity? Analysis->High_Selectivity End Proceed to Scale-up High_Selectivity->End Yes Troubleshoot Troubleshoot: - Change electrophile - Consider alternative route High_Selectivity->Troubleshoot No Troubleshoot->Screen_Base Re-optimize

Caption: Experimental workflow for optimizing N-alkylation conditions.

References

Technical Support Center: Removal of Colored Impurities from Pyridone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of colored impurities during pyridone synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of colored impurities in pyridone synthesis?

Colored impurities in pyridone synthesis often arise from a variety of sources, including:

  • Side Reactions: In multicomponent reactions like the Hantzsch pyridine synthesis, side products can form, some ofwhich may be highly colored.[1][2][3][4][5] These can include oxidized or polymerized species.

  • Starting Material Impurities: The purity of starting materials, such as aldehydes and β-keto esters, is crucial. Impurities in these reagents can lead to the formation of colored byproducts.

  • Oxidation: Pyridine and its derivatives can be susceptible to oxidation, which may lead to the formation of colored N-oxides or other degradation products, especially when exposed to air and light over time.

  • Residual Catalysts or Reagents: Incomplete removal of catalysts or reagents can sometimes lead to color formation during workup or storage.

  • Charge-Transfer Complexes: The interaction between electron-donating and electron-accepting molecules can form colored charge-transfer complexes.

Q2: What are the primary methods for removing colored impurities from pyridone products?

The most common and effective methods for decolorizing pyridone compounds are:

  • Recrystallization: This is a fundamental technique for purifying solid compounds. By dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, the desired pyridone crystallizes out, leaving the impurities in the mother liquor.

  • Activated Carbon Treatment: Activated carbon is a highly porous material with a large surface area that can effectively adsorb colored organic impurities.[6][7][8][9] It is often used as a step during recrystallization.

  • Column Chromatography: This technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica gel or alumina).[10][11][12][13][14] It is highly effective for separating a wide range of impurities, including colored ones.

  • Mixed-Mode Chromatography (MMC): This advanced chromatographic technique utilizes stationary phases with multiple interaction modes (e.g., ion exchange and hydrophobic).[15][16][17][18][19] MMC can be particularly useful for purifying polar and charged pyridone derivatives that are challenging to separate by conventional methods.

Q3: How can I quantify the removal of colored impurities?

The removal of colored impurities can be quantitatively assessed using UV-Visible (UV-Vis) spectrophotometry.[20][21][22][23][24] By measuring the absorbance of the solution at the wavelength of maximum absorption (λmax) of the colored impurity before and after purification, the percentage of color removal can be calculated. A decrease in the absorbance indicates a reduction in the concentration of the colored species.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of your pyridone product.

Recrystallization Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Product does not crystallize upon cooling. - The solution is not saturated (too much solvent was added).- The chosen solvent is too good a solvent for the compound at all temperatures.- Evaporate some of the solvent to increase the concentration and then try cooling again.- Add a co-solvent (anti-solvent) in which the pyridone is less soluble to induce crystallization.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound.
Product "oils out" instead of crystallizing. - The cooling rate is too fast.- The boiling point of the solvent is higher than the melting point of the pyridone.- The compound is impure.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.- Re-heat the solution to dissolve the oil, and then add a small amount of a solvent in which the compound is more soluble to lower the saturation point slightly before slow cooling.- Choose a solvent with a lower boiling point.
Colored impurities co-crystallize with the product. - The colored impurity has similar solubility properties to the desired product.- The concentration of the impurity is very high.- Perform a hot filtration after dissolving the crude product to remove any insoluble impurities.- Add a small amount of activated carbon to the hot solution before filtration to adsorb the colored impurities.- Try a different recrystallization solvent or a solvent pair.
Low recovery of the purified product. - The chosen solvent dissolves a significant amount of the product even at low temperatures.- Too much solvent was used.- Premature crystallization occurred during hot filtration.- Cool the solution in an ice bath for a longer period to maximize crystal formation.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the filtration apparatus is pre-heated to prevent the product from crystallizing in the funnel.
Activated Carbon Treatment Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Color is not completely removed. - Insufficient amount of activated carbon was used.- The type of activated carbon is not suitable for the specific impurity.- The contact time was too short.- Increase the amount of activated carbon (typically 1-5% by weight of the crude product).- Try a different grade or type of activated carbon (e.g., wood-based vs. coal-based).- Increase the stirring/reflux time after adding the activated carbon.
Significant loss of product. - The activated carbon has adsorbed the desired pyridone product.- The product was lost during the hot filtration step.- Use the minimum effective amount of activated carbon.- Wash the filtered activated carbon with a small amount of hot solvent to recover any adsorbed product.- Ensure efficient transfer and washing during the filtration process.
Column Chromatography Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Poor separation of the product from colored impurities. - The chosen eluent system is not optimal.- The column was not packed properly (channeling).- The sample was overloaded on the column.- Optimize the solvent system using Thin Layer Chromatography (TLC) first to achieve good separation (aim for an Rf of 0.2-0.4 for the desired compound).- Use a gradient elution, starting with a less polar solvent and gradually increasing the polarity.- Ensure the column is packed uniformly without any air bubbles.- Use an appropriate amount of stationary phase for the amount of sample being purified (typically a 30:1 to 100:1 ratio of silica gel to crude product by weight).
The colored band is streaking or tailing. - The compound is too polar for the chosen eluent.- The sample is not sufficiently soluble in the eluent.- The column is overloaded.- Increase the polarity of the eluent.- Add a small amount of a more polar solvent (e.g., methanol or acetic acid) to the eluent system, but be mindful of compatibility with your compound.- Dissolve the sample in a minimal amount of a more polar solvent before loading it onto the column.
The product elutes with the solvent front. - The eluent is too polar.- Start with a less polar solvent system.

Quantitative Data Summary

The effectiveness of different purification methods can vary depending on the specific pyridone derivative and the nature of the colored impurities. The following table provides a general comparison based on typical outcomes in organic synthesis.

Purification Method Typical Purity Achieved Typical Yield Color Removal Efficiency Notes
Single Solvent Recrystallization >95%60-90%Moderate to HighHighly dependent on the choice of solvent and the solubility difference between the product and impurities.
Recrystallization with Activated Carbon >98%50-85%High to Very HighActivated carbon can adsorb some of the desired product, potentially lowering the yield.
Silica Gel Column Chromatography >99%40-80%Very HighCan be time-consuming and requires larger volumes of solvent. Yield can be lower due to irreversible adsorption or difficult separation.
Mixed-Mode Chromatography >99%50-85%Very HighParticularly effective for complex mixtures and polar compounds that are difficult to purify by other methods.[15][16][17][18][19]

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

This protocol is a general procedure for the recrystallization of a solid pyridone derivative.

  • Dissolution: In a fume hood, place the crude, colored pyridone product into an Erlenmeyer flask. Add a minimal amount of hot ethanol while stirring and heating to dissolve the solid completely.[10]

  • Decolorization (Optional): If the solution is still colored, remove it from the heat and add a small amount of activated carbon (1-2% of the crude product's weight). Swirl the flask and then gently heat the mixture to boiling for 5-10 minutes.

  • Hot Filtration: If activated carbon or other insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-warmed clean Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.[10]

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.[10]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[10]

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Protocol 2: Silica Gel Column Chromatography

This protocol describes a standard procedure for purifying a pyridone derivative using silica gel chromatography.

  • Prepare the Column:

    • Secure a glass chromatography column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., a mixture of hexane and ethyl acetate).

    • Pour the slurry into the column and allow the silica gel to settle, ensuring a uniform packing without air bubbles. Drain the excess solvent until the solvent level is just above the top of the silica gel.

    • Add a thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude pyridone in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add this dry powder to the top of the prepared column.[10]

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Open the stopcock and begin collecting the eluate in fractions (e.g., test tubes or small flasks).

    • Continuously add more eluent to the top of the column to prevent it from running dry.

  • Monitoring and Collection:

    • Monitor the separation by spotting the collected fractions on a TLC plate and visualizing them under UV light or with a suitable stain.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified pyridone product.[10]

Visualizing Purification Workflows

The following diagrams illustrate the logical steps involved in the purification processes.

experimental_workflow General Purification Workflow for Pyridone Synthesis cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis crude_product Crude Pyridone Product (with colored impurities) recrystallization Recrystallization crude_product->recrystallization column_chromatography Column Chromatography crude_product->column_chromatography For complex mixtures activated_carbon Activated Carbon Treatment recrystallization->activated_carbon If color persists pure_product Pure Pyridone Product recrystallization->pure_product If pure & colorless activated_carbon->pure_product column_chromatography->pure_product analysis Purity & Color Analysis (TLC, NMR, UV-Vis) pure_product->analysis

Caption: A flowchart illustrating the general workflow for the purification of crude pyridone products.

troubleshooting_logic Troubleshooting Logic for Color Removal start Is the final product colored? recrystallize Attempt Recrystallization start->recrystallize Yes success Colorless Product Achieved start->success No add_carbon Add Activated Carbon during Recrystallization recrystallize->add_carbon Failure recrystallize->success Success column_chrom Perform Column Chromatography add_carbon->column_chrom Failure add_carbon->success Success mm_chrom Consider Mixed-Mode Chromatography column_chrom->mm_chrom Failure column_chrom->success Success mm_chrom->success Success fail Color Persists mm_chrom->fail Failure

Caption: A decision-making flowchart for troubleshooting persistent color in pyridone products.

References

Managing exothermic reactions in pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pyridine Synthesis

This guide provides troubleshooting advice and frequently asked questions for managing exothermic reactions during pyridine synthesis. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of thermal runaway during pyridine synthesis?

A1: Thermal runaway reactions during pyridine synthesis are primarily caused by the highly exothermic nature of the condensation and cyclization steps. Key contributing factors include:

  • Inadequate Heat Dissipation: The rate of heat generation exceeds the rate of heat removal from the reactor.

  • High Reactant Concentration: Elevated concentrations of reactants can lead to a rapid increase in reaction rate and heat output.

  • Improper Reagent Addition: A rapid or uncontrolled addition of a key reactant can create localized hot spots, initiating a runaway reaction.

  • Catalyst Activity: Highly active catalysts can significantly accelerate the reaction rate and heat generation.

  • Solvent Choice: The selection of a solvent with a low boiling point or poor heat transfer properties can hinder effective cooling.

Q2: How can the choice of solvent impact the management of an exothermic reaction in pyridine synthesis?

A2: The choice of solvent is critical for managing exothermicity. An ideal solvent should possess:

  • High Heat Capacity: To absorb a significant amount of heat with only a moderate temperature increase.

  • Appropriate Boiling Point: A boiling point that is high enough to allow the reaction to proceed at a desired rate but low enough to enable reflux cooling if necessary.

  • Good Thermal Conductivity: To facilitate efficient heat transfer from the reaction mixture to the cooling system.

  • Inertness: The solvent should not react with the starting materials, intermediates, or products.

Q3: What are the advantages of using flow chemistry for managing exothermic pyridine synthesis?

A3: Flow chemistry offers several advantages for managing highly exothermic reactions:

  • Superior Heat Transfer: The high surface-area-to-volume ratio in microreactors allows for extremely efficient heat exchange, rapidly dissipating the heat generated.

  • Enhanced Safety: The small reaction volumes minimize the risk associated with a potential thermal runaway.

  • Precise Temperature Control: The ability to precisely control the temperature profile along the reactor length allows for optimization of the reaction conditions.

  • Improved Mixing: Efficient mixing in flow reactors ensures a homogeneous reaction mixture, preventing the formation of localized hot spots.

Troubleshooting Guide

Issue 1: Unexpectedly Rapid Temperature Increase

Potential Cause Troubleshooting Step
Incorrect Reagent Stoichiometry Immediately halt the addition of reagents. Verify the calculations and concentrations of all starting materials.
Inadequate Cooling Ensure the cooling system is functioning correctly. Check the coolant flow rate and temperature. Consider using a more efficient cooling bath.
Catalyst Overload If the reaction has just started, it may be necessary to quench the reaction and restart with a lower catalyst loading.

Issue 2: Low Product Yield and Formation of Byproducts

Potential Cause Troubleshooting Step
Poor Temperature Control Localized hot spots can lead to the degradation of reactants or products and the formation of side products. Improve stirring and consider a semi-batch or continuous flow setup for better temperature homogeneity.
Incorrect Reaction Time Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, HPLC) to determine the optimal reaction time.
Oxygen Sensitivity Some intermediates in pyridine synthesis can be sensitive to oxidation. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: Hantzsch Pyridine Synthesis with Controlled Reagent Addition

This protocol describes the synthesis of a substituted pyridine using the Hantzsch method with a focus on controlling the exotherm through the slow addition of one of the reactants.

Materials:

  • Ethyl acetoacetate

  • Aldehyde (e.g., benzaldehyde)

  • Ammonia

  • Ethanol (solvent)

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the aldehyde and one equivalent of ethyl acetoacetate in ethanol.

  • Cool the flask in an ice bath to 0-5 °C.

  • In a separate beaker, prepare a solution of ammonia in ethanol.

  • Slowly add the ammonia solution to the cooled reaction mixture via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, the product can be isolated by precipitation or extraction.

Visualizations

ExothermicReactionManagementWorkflow Start Initiate Pyridine Synthesis MonitorTemp Monitor Reaction Temperature Continuously Start->MonitorTemp TempStable Temperature Stable? MonitorTemp->TempStable Exotherm Exotherm Detected TempStable->Exotherm No Proceed Proceed with Reaction TempStable->Proceed Yes Cooling Increase Cooling Rate Exotherm->Cooling SlowAddition Slow/Stop Reagent Addition Exotherm->SlowAddition Cooling->MonitorTemp SlowAddition->MonitorTemp End Reaction Complete Proceed->End

Caption: Workflow for managing exothermic events during pyridine synthesis.

TroubleshootingLogic Problem Problem Low Yield High Byproducts Thermal Runaway Cause Potential Cause Poor Temp. Control Reagent Issue Inadequate Mixing Problem:low->Cause:temp Problem:byprod->Cause:temp Problem:runaway->Cause:temp Problem:runaway->Cause:reagents Problem:byprod->Cause:reagents Problem:low->Cause:mixing Solution Solution Use Flow Chemistry Controlled Addition Improve Stirring Cause:temp->Solution:flow Cause:reagents->Solution:add Cause:mixing->Solution:stir

Caption: Troubleshooting logic for common issues in pyridine synthesis.

Validation & Comparative

A Comparative Guide to Purity Analysis of 5,6-Dimethyl-2-pyridone: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of compound purity is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity analysis of 5,6-Dimethyl-2-pyridone, a key heterocyclic building block in medicinal chemistry. Detailed experimental protocols and supporting data are presented to offer an objective performance comparison.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC, particularly in its reversed-phase mode (RP-HPLC), is the most widely adopted method for the purity analysis of non-volatile and thermally stable compounds like this compound. Its high resolution, sensitivity, and robustness make it ideal for separating the main compound from structurally similar impurities that may arise during synthesis.

A typical RP-HPLC method for this compound would utilize a C18 stationary phase and a mobile phase gradient of water and acetonitrile with an acidic modifier to ensure good peak shape and resolution.

Detailed Experimental Protocol: RP-HPLC Method for this compound

Objective: To determine the purity of a synthesized this compound sample by separating it from potential process-related impurities and degradation products.

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Chromatography Data System (CDS) for data acquisition and processing.

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or purified)

  • Phosphoric acid (85%, analytical grade)

  • This compound reference standard (of known high purity)

  • Synthesized this compound sample

Chromatographic Conditions:

ParameterCondition
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient 10% B to 80% B over 15 minutes, hold at 80% B for 2 minutes, return to 10% B over 1 minute, and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm and 275 nm
Injection Volume 10 µL

Sample Preparation:

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 100 mL of a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the synthesized this compound and dissolve it in 25 mL of the diluent. Filter the solution through a 0.45 µm syringe filter before injection.

Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (diluent) to ensure a clean baseline.

  • Inject the standard solution to determine the retention time and response of the main peak.

  • Inject the sample solution to analyze for purity and any impurity peaks.

  • Calculate the purity of the synthesized sample using the area normalization method. For higher accuracy, the relative response factors of known impurities should be determined and applied.

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, other techniques can offer complementary or, in specific cases, advantageous approaches for purity assessment. This section compares HPLC with Supercritical Fluid Chromatography (SFC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

FeatureHPLC-UVSFC-UVGC-MSqNMR
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Differential partitioning between a supercritical fluid mobile phase and a solid stationary phase.Separation of volatile compounds based on their boiling points and interactions with a stationary phase, with mass-based detection.Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative information.
Typical Run Time 15-30 minutes5-15 minutes10-25 minutes5-10 minutes per sample
Resolution High to Very HighHighVery HighNot a separation technique
Sensitivity (LOD/LOQ) Low µg/mL to high ng/mLSimilar to HPLCLow ng/mL to pg/mLmg range for accurate quantification
Precision (%RSD) < 1%< 2%< 5%< 1%
Sample Requirements Soluble in mobile phase, non-volatile.Soluble in supercritical CO2/co-solvent.Volatile and thermally stable. Derivatization may be required.Soluble in deuterated solvent.
Key Advantages Robust, versatile, well-established, high resolution for a wide range of compounds."Green" technique (less organic solvent), faster analysis, ideal for chiral separations.[1][2]High sensitivity and selectivity, provides structural information of impurities.Absolute quantification without a specific reference standard of the analyte, orthogonal to chromatography.[3][4]
Key Disadvantages Requires significant volumes of organic solvents.Higher initial instrument cost, less suitable for highly polar compounds without derivatization.Limited to volatile and thermally stable analytes.Lower sensitivity compared to chromatographic methods, potential for signal overlap.

Experimental Protocols for Alternative Techniques

Supercritical Fluid Chromatography (SFC)

SFC is a "green" chromatographic technique that uses supercritical carbon dioxide as the primary mobile phase, significantly reducing organic solvent consumption.[1][2] It is particularly well-suited for the rapid analysis and purification of chiral compounds.

Hypothetical SFC Method Parameters:

ParameterCondition
Stationary Phase Chiral or achiral packed column suitable for SFC
Mobile Phase A Supercritical CO2
Mobile Phase B (Co-solvent) Methanol with 0.1% formic acid
Gradient 5% B to 40% B over 8 minutes
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 40 °C
Detection UV at 225 nm
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.[5] For this compound, its applicability would depend on its volatility and thermal stability.

Hypothetical GC-MS Method Parameters:

ParameterCondition
GC Column Capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl polysiloxane)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (hold 1 min), then ramp to 280 °C at 15 °C/min (hold 5 min)
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400
Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[3][4] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

qNMR Experimental Protocol:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and a suitable internal standard (e.g., maleic anhydride, with a known purity) into a clean NMR tube.

  • Dissolution: Add a known volume of a deuterated solvent (e.g., DMSO-d6) to completely dissolve the sample and internal standard.

  • NMR Acquisition: Acquire a proton (¹H) NMR spectrum using appropriate quantitative parameters (e.g., long relaxation delay, calibrated 90° pulse).

  • Data Processing: Process the spectrum (phasing, baseline correction) and accurately integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Purity Calculation: Calculate the purity of the this compound sample using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

    • analyte refers to this compound

    • std refers to the internal standard

Visualizing the Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample & Reference Standard dissolve Dissolve in Diluent weigh->dissolve filter Filter Sample Solution dissolve->filter equilibrate System Equilibration filter->equilibrate inject_blank Inject Blank equilibrate->inject_blank inject_std Inject Standard inject_blank->inject_std inject_sample Inject Sample inject_std->inject_sample acquire Data Acquisition (CDS) inject_sample->acquire integrate Peak Integration acquire->integrate calculate Calculate Purity (Area %) integrate->calculate

Caption: Experimental workflow for the HPLC purity analysis of this compound.

Conclusion

For the routine purity analysis of this compound, a well-developed RP-HPLC method offers a robust, reliable, and high-resolution solution. However, for specific applications, alternative techniques provide significant advantages. SFC presents a faster and more environmentally friendly option, particularly for chiral separations. GC-MS is unparalleled for the identification of volatile impurities, provided the analyte is thermally stable. qNMR stands out as a powerful, orthogonal technique for absolute purity determination without the need for a specific reference standard, making it an excellent tool for the certification of reference materials and for confirming the purity of key samples where a standard is unavailable. The choice of the most appropriate analytical method will ultimately depend on the specific requirements of the analysis, including the nature of the expected impurities, the required level of accuracy and precision, and available instrumentation.

References

A Comparative Analysis of Pyridone and Quinazoline Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of kinase inhibitor drug discovery, the selection of a core chemical scaffold is a critical determinant of a compound's potency, selectivity, and overall druglikeness. Among the myriad of heterocyclic structures exploited for this purpose, pyridone and quinazoline rings have emerged as "privileged scaffolds," forming the basis of numerous clinical candidates and approved drugs. This guide provides an objective, data-driven comparison of pyridone and quinazoline scaffolds as kinase inhibitors, offering insights into their respective strengths, structure-activity relationships (SAR), and applications in targeting various kinase families.

The Pyridone Scaffold: A Versatile Hydrogen Bonding Motif

The pyridone scaffold, a six-membered aromatic ring containing a nitrogen atom and a carbonyl group, offers a unique combination of hydrogen bond donor and acceptor capabilities.[1] This allows for versatile interactions within the ATP-binding pocket of kinases, often engaging with the hinge region, a critical area for inhibitor binding. Pyridone-based inhibitors have been developed against a range of kinase targets, demonstrating their broad applicability in drug discovery.

The Quinazoline Scaffold: A Clinically Validated Powerhouse

The quinazoline scaffold, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, is one of the most successful scaffolds in the history of kinase inhibitor development.[2][3] Its rigid structure provides a well-defined vector for substituents to interact with the ATP-binding site, leading to high-potency inhibitors. The 4-anilinoquinazoline substitution pattern is a particularly well-established pharmacophore for targeting receptor tyrosine kinases (RTKs) like EGFR and VEGFR.[4][5]

Comparative Performance: Potency and Selectivity

Biochemical Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific kinase. The following tables summarize the IC50 values of representative pyridone and quinazoline-based inhibitors against various kinase targets.

Table 1: Potency of Representative Pyridone-Based Kinase Inhibitors

Compound/ClassTarget KinaseIC50 (nM)Reference
Pyridone 6JAK115[6]
JAK21[6]
JAK35[6]
TYK21[6]
Pyrrolopyridine-pyridoneMet1.8[1][7]
Flt-34[1][7]
VEGFR-227[1][7]
Pyridine-2-carboxamideHPK1Good in vitro activity[8]
Pyridin-2(1H)-one analogueTRKPotent inhibitor[9]

Table 2: Potency of Representative Quinazoline-Based Kinase Inhibitors

CompoundTarget KinaseIC50 (nM)Reference
Gefitinib EGFR (wt)15.5[10]
Erlotinib EGFR (wt)~2
Lapatinib EGFR-[3]
HER2-[3]
Vandetanib VEGFR-254.0[10]
Novel Quinazoline 1 (NQ1) EGFR (L858R/T790M)4.62[10]
Novel Quinazoline 2 (NQ2) VEGFR-260.0[10]
Novel Quinazoline 3 (NQ3) FLT3 / AURKA19 / 22[10]
Quinazoline-Isatin Hybrid (6c) CDK2183[11]
EGFR83[11]
VEGFR-276[11]
HER2138[11]
Kinase Selectivity

Kinase selectivity is crucial for minimizing off-target effects and associated toxicities. Both scaffolds can be modified to achieve high selectivity.

Table 3: Selectivity Profile of Representative Inhibitors

ScaffoldCompoundPrimary Target(s)Key Off-Targets (and IC50 if available)Selectivity NotesReference
Pyridone Pyridone 6JAK familyWeaker affinity for other tyrosine kinases (130 nM to >10 µM)Pan-JAK inhibitor with good selectivity over other kinase families.[6]
Pyrrolopyridine-pyridoneMet, Flt-3, VEGFR-2-Multi-targeted inhibitor.[1][7]
Pyridine-2-carboxamideHPK1>637-fold vs GCK-like kinase, >1022-fold vs LCKExcellent kinase selectivity.[8]
Quinazoline GefitinibEGFR-Generally selective for EGFR.[10]
VandetanibVEGFR-2, EGFR, RETMultiple kinasesMulti-targeted inhibitor.[10]
Novel Quinazoline 1 (NQ1)mutant EGFRSRC (>1000 nM)High selectivity for mutant EGFR over other kinases.[10]

Pharmacokinetic Properties

The pharmacokinetic (PK) profile of a drug candidate, encompassing its absorption, distribution, metabolism, and excretion (ADME), is a critical factor for its clinical success.

Table 4: Overview of Pharmacokinetic Characteristics

ScaffoldGeneral ObservationsRepresentative Examples
Pyridone Can be optimized for good oral bioavailability and metabolic stability.[9] PK properties are highly dependent on the specific substitutions.A pyridin-2(1H)-one analogue targeting TRK displayed 37.8% oral bioavailability in mice.[9] A pyridine-2-carboxamide derivative targeting HPK1 showed good oral bioavailability across multiple species (F% = 35-63).[8]
Quinazoline Generally, quinazoline-based inhibitors exhibit favorable PK profiles, with many approved as oral medications.[4][5][12] However, metabolism can be a challenge, sometimes leading to the generation of active metabolites.Erlotinib undergoes hepatic metabolism, and its PK can be influenced by CYP3A4 inhibitors or inducers.[13] In silico studies suggest that quinazoline derivatives can be designed to have good pharmacokinetic parameters.[1][4]

Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a key target for many quinazoline-based inhibitors. Its signaling cascade plays a crucial role in cell proliferation, survival, and differentiation.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Quinazoline_Inhibitor Quinazoline Inhibitor (e.g., Gefitinib) Quinazoline_Inhibitor->EGFR

Caption: EGFR signaling pathway and the point of intervention for quinazoline inhibitors.

General Experimental Workflow for Kinase Inhibitor Evaluation

The evaluation of a novel kinase inhibitor, whether based on a pyridone or quinazoline scaffold, typically follows a standardized workflow from initial biochemical screening to in vivo efficacy studies.

Kinase_Inhibitor_Workflow Start Compound Library (Pyridone/Quinazoline Derivatives) Biochemical_Assay In Vitro Kinase Assay (e.g., ADP-Glo) Determine IC50 Start->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (e.g., MTT, Western Blot) Determine Cellular Potency & Target Engagement Biochemical_Assay->Cell_Based_Assay Selectivity_Profiling Kinome-wide Selectivity Profiling Cell_Based_Assay->Selectivity_Profiling PK_Studies Pharmacokinetic (ADME) Studies in Animals Selectivity_Profiling->PK_Studies In_Vivo_Efficacy In Vivo Efficacy Studies (Xenograft Models) PK_Studies->In_Vivo_Efficacy Lead_Candidate Lead Candidate In_Vivo_Efficacy->Lead_Candidate

Caption: A typical workflow for the preclinical evaluation of kinase inhibitors.

Logical Relationship in Scaffold Comparison

The decision to pursue a pyridone or quinazoline scaffold depends on a variety of factors, including the target kinase, desired selectivity profile, and novelty of the chemical space.

Scaffold_Comparison_Logic Target_Kinase Target Kinase Family Pyridone Pyridone Scaffold Target_Kinase->Pyridone Quinazoline Quinazoline Scaffold Target_Kinase->Quinazoline SAR_Considerations Structure-Activity Relationship (SAR) Pyridone->SAR_Considerations Quinazoline->SAR_Considerations Decision Scaffold Selection SAR_Considerations->Decision Selectivity_Goals Desired Selectivity Profile Selectivity_Goals->Decision IP_Landscape Intellectual Property Landscape IP_Landscape->Decision

Caption: Key factors influencing the choice between pyridone and quinazoline scaffolds.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the accurate assessment of kinase inhibitors. Below are representative methodologies for key assays.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • ATP Solution: Prepare a stock solution of ATP in kinase buffer at the desired concentration (typically at or near the Km for the specific kinase).

  • Kinase Solution: Dilute the kinase to the appropriate concentration in kinase buffer.

  • Substrate Solution: Prepare the specific peptide or protein substrate in kinase buffer.

  • ADP-Glo™ Reagent and Kinase Detection Reagent: Prepare according to the manufacturer's instructions (Promega).[14][15][16]

2. Assay Procedure (384-well plate format):

  • Add 2.5 µL of test compound (in DMSO, serially diluted) or DMSO (vehicle control) to the assay wells.

  • Add 2.5 µL of a 2X kinase/substrate solution to each well.

  • Initiate the kinase reaction by adding 5 µL of 2X ATP solution to each well.

  • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.[15]

  • Add 10 µL of Kinase Detection Reagent to each well and incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[15]

  • Measure the luminescence using a plate reader.

3. Data Analysis:

  • Convert the raw luminescence units (RLU) to the percentage of ATP converted to ADP using a standard curve.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

1. Reagent Preparation:

  • Cell Culture Medium: Use the appropriate medium for the cell line of interest, supplemented with fetal bovine serum (FBS) and antibiotics.

  • MTT Solution: Prepare a 5 mg/mL stock solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in sterile PBS.

  • Solubilization Solution: Prepare a solution to dissolve the formazan crystals (e.g., 10% SDS in 0.01 M HCl or DMSO).[17]

2. Assay Procedure (96-well plate format):

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound or vehicle control for the desired duration (e.g., 72 hours).

  • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[17]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

3. Data Analysis:

  • Subtract the background absorbance (from wells with no cells).

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Detection of Protein Phosphorylation (Western Blot)

Western blotting is used to detect changes in the phosphorylation status of a target kinase or its downstream substrates upon inhibitor treatment.

1. Sample Preparation:

  • Culture cells to approximately 80-90% confluency and treat with the kinase inhibitor or vehicle control for the desired time.

  • Wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[18][19]

  • Determine the protein concentration of the lysates using a BCA assay.

2. Gel Electrophoresis and Transfer:

  • Denature the protein lysates by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[18][20] Avoid using milk for blocking when detecting phosphoproteins, as it contains casein, a phosphoprotein.[19]

  • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein overnight at 4°C.

  • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

4. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein or a housekeeping protein like GAPDH.[18]

  • Quantify the band intensities using densitometry software.

Conclusion

Both pyridone and quinazoline scaffolds are highly valuable in the development of kinase inhibitors. The quinazoline core is a well-established and clinically validated scaffold, particularly for targeting tyrosine kinases like EGFR and VEGFR, with a wealth of SAR data available. The pyridone scaffold, while less represented in approved drugs, offers significant versatility in its hydrogen bonding patterns and has demonstrated high potency against various kinase targets, including the JAK family and Met.

The choice between these two scaffolds will ultimately depend on the specific drug discovery program's goals, including the target kinase, the desired selectivity profile, and the intellectual property landscape. The experimental protocols provided in this guide offer a robust framework for the preclinical evaluation and comparison of novel inhibitors based on either of these privileged structures. As our understanding of the human kinome continues to expand, both pyridone and quinazoline scaffolds will undoubtedly remain at the forefront of kinase inhibitor design.

References

Unlocking the Therapeutic Potential of 5,6-Dimethyl-2-pyridone Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 5,6-Dimethyl-2-pyridone analogs. By objectively comparing the performance of various derivatives and providing detailed experimental data, this document aims to facilitate the rational design of novel therapeutic agents.

The 2-pyridone scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Analogs of this compound have emerged as promising candidates in the development of anticancer and anti-inflammatory agents. Understanding the relationship between their chemical structure and biological function is paramount for optimizing their therapeutic efficacy. This guide summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological pathways and workflows to provide a foundational resource for researchers in the field.

Comparative Analysis of Biological Activity

The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on the pyridone ring. The following tables summarize the in vitro anticancer and anti-inflammatory activities of representative analogs, highlighting key structure-activity relationships.

Anticancer Activity of 2-Pyridone Analogs

The anticancer effects of 2-pyridone derivatives are often evaluated by their ability to inhibit the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxic potency.

Compound IDR1 SubstituentR2 SubstituentCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
1a -H-PhenylMCF-7 (Breast)53.47 ± 0.50Doxorubicin-
1b -H-2-NaphthylMCF-7 (Breast)38.71 ± 2.31Doxorubicin-
1c -H-4-ChlorophenylHT-29 (Colon)-5-Fluorouracil-
2a -CH3-PhenylHepG2 (Liver)4.5 ± 0.3Doxorubicin-
2b -CH3-(2,4-dimethoxyphenyl)HepG2 (Liver)-Doxorubicin-
3a -CN-3-PyridylMCF-7 (Breast)1.89Doxorubicin-
3b -CN-2-NaphthylMCF-7 (Breast)1.69Doxorubicin-

Data synthesized from multiple sources for illustrative comparison.[3][4][5]

Key SAR Insights for Anticancer Activity:

  • Substitution at C4: The nature of the aryl group at the 4-position significantly impacts cytotoxicity. Bulky aromatic systems, such as a naphthyl group (Compound 1b and 3b), tend to enhance anticancer activity compared to a simple phenyl ring.[4][5]

  • Substitution at C3: The presence of a cyano group at the C3 position appears to contribute positively to the antiproliferative effects, as seen in the low micromolar activity of compounds 3a and 3b.[5]

  • Methyl Groups at C5 and C6: While direct comparisons are limited in the literature, the presence of methyl groups at the C5 and C6 positions is a common feature in many biologically active 2-pyridone scaffolds, suggesting their role in optimizing the overall conformation and interaction with biological targets.

Anti-inflammatory Activity of 2-Pyridone Analogs

The anti-inflammatory properties of 2-pyridone derivatives are often assessed through their ability to inhibit key inflammatory mediators, such as cyclooxygenase (COX) enzymes.

Compound IDR Substituent% Inhibition of Carrageenan-induced EdemaCOX-2 Inhibition (IC50, µM)Reference CompoundCOX-2 Inhibition (IC50, µM)
4a -HPotent-Prednisolone-
4b -Fused SteroidMore potent than PrednisolonePotentIndomethacin-

Data generalized from studies on pyridone derivatives.[6]

Key SAR Insights for Anti-inflammatory Activity:

  • The fusion of a steroidal moiety to the pyridone core can enhance anti-inflammatory activity, with some analogs showing greater potency than the reference drug, prednisolone.[6]

  • The mechanism of action for many of these compounds involves the inhibition of COX-2, a key enzyme in the inflammatory cascade.[6]

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the comparative evaluation of novel compounds. The following are standard protocols for key assays used to determine the biological activity of this compound analogs.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the 2-pyridone analogs for 48-72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: An MTT solution is added to each well and the plate is incubated for 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.[7][8]

Flow Cytometry for Cell Cycle Analysis

Flow cytometry is employed to determine the effect of the compounds on cell cycle progression.

  • Cell Treatment: Cells are treated with the test compounds for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: The fixed cells are treated with RNase A and stained with a fluorescent DNA-intercalating agent, such as propidium iodide (PI).

  • Data Acquisition: The DNA content of the stained cells is analyzed using a flow cytometer.

  • Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.

Western Blotting for Protein Expression Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by the 2-pyridone analogs.

  • Protein Extraction: Cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p53, JNK, cyclin D1), followed by incubation with HRP-conjugated secondary antibodies.[3]

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Visualizing Molecular Pathways and Experimental Workflows

Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex biological processes and experimental procedures.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_data_analysis Data Analysis cell_seeding Seed Cancer Cells incubation_24h Incubate 24h cell_seeding->incubation_24h compound_treatment Treat with 2-Pyridone Analogs incubation_24h->compound_treatment mtt_assay MTT Assay for Viability compound_treatment->mtt_assay flow_cytometry Flow Cytometry for Cell Cycle compound_treatment->flow_cytometry western_blot Western Blot for Protein Expression compound_treatment->western_blot ic50_calc Calculate IC50 mtt_assay->ic50_calc cell_cycle_dist Analyze Cell Cycle Distribution flow_cytometry->cell_cycle_dist protein_quant Quantify Protein Levels western_blot->protein_quant

Caption: General experimental workflow for in vitro evaluation of 2-pyridone analogs.

apoptosis_pathway pyridone 2-Pyridone Analog jnk JNK Upregulation pyridone->jnk p53 p53 Upregulation pyridone->p53 cyclin_d1 Cyclin D1 Downregulation pyridone->cyclin_d1 apoptosis Apoptosis jnk->apoptosis p21 p21 Upregulation p53->p21 g2m_arrest G2/M Cell Cycle Arrest p21->g2m_arrest cyclin_d1->g2m_arrest g2m_arrest->apoptosis

Caption: Proposed signaling pathway for anticancer activity of 2-pyridone analogs.[3]

This guide serves as a starting point for researchers interested in the SAR of this compound analogs. The provided data and protocols can aid in the design of new derivatives with improved potency and selectivity, ultimately contributing to the development of novel therapeutics for cancer and inflammatory diseases. Further investigation into the specific roles of the 5- and 6-methyl groups is warranted to fully elucidate their contribution to the biological activity of this promising class of compounds.

References

A Comparative Analysis of the Biological Activities of 5,6-Dimethyl-2-pyridone and its 3,4-dihydro Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-pyridone scaffold and its partially saturated analog, 3,4-dihydro-2(1H)-pyridone, are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comparative overview of the biological activities of 5,6-Dimethyl-2-pyridone and its corresponding 3,4-dihydro analog. While direct comparative studies on these specific dimethylated analogs are not extensively available in the public domain, this report synthesizes existing data on closely related derivatives to infer potential similarities and differences in their biological profiles. The primary focus will be on their anticancer, antimicrobial, and anti-inflammatory properties.

Summary of Biological Activities

The aromatic nature of the 2-pyridone ring in this compound versus the saturated C3-C4 bond in its 3,4-dihydro analog is expected to significantly influence their physicochemical properties and, consequently, their interactions with biological targets. Aromaticity can impact planarity, electron distribution, and metabolic stability, which are all critical determinants of pharmacological activity.

Biological ActivityThis compound Derivatives3,4-dihydro-2-pyridone DerivativesKey Comparative Insights (Inferred)
Anticancer Often exhibit cytotoxicity through mechanisms like cell cycle arrest and apoptosis induction.[1] Some derivatives act as inhibitors of specific kinases involved in cancer progression.Also demonstrate significant anticancer potential, with some derivatives showing potent cytotoxicity against various cancer cell lines.[2][3][4] The 5,6-dihydropyridin-2(1H)-one unit is considered a potent pharmacophore for anticancer activity in some natural products.[5][6]The planarity of the 2-pyridone ring may favor intercalation with DNA or binding to flat enzymatic active sites, while the conformational flexibility of the dihydro analog might allow for different binding modes.
Antimicrobial Derivatives have shown a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[7]Dihydrothiazolo ring-fused 2-pyridone compounds have demonstrated potent antimicrobial activities against a broad spectrum of Gram-positive pathogens.The electronic properties of the aromatic ring in this compound may be crucial for interactions with microbial targets. The dihydro analog's altered electronics might lead to a different spectrum of activity.
Anti-inflammatory Pyridone derivatives have been investigated for their anti-inflammatory effects, with some compounds showing potent inhibition of inflammatory mediators.[8][9][10]Limited specific data is available for the anti-inflammatory activity of 3,4-dihydro-5,6-dimethyl-2-pyridone itself. However, the general class of dihydropyridones has been explored for various biological activities.The mechanism of anti-inflammatory action for 2-pyridones often involves the modulation of inflammatory signaling pathways. The structural differences may lead to differential engagement with key proteins in these pathways.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the evaluation of this compound and its 3,4-dihydro analog.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well plates

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (this compound and its 3,4-dihydro analog) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Antibacterial Screening (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Test compounds dissolved in a suitable solvent

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Spectrophotometer or microplate reader

Procedure:

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Controls: Include a positive control (broth with bacteria and a standard antibiotic), a negative control (broth with bacteria and no compound), and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Anti-inflammatory Assay (Inhibition of NO Production in Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • 96-well plates

  • Complete culture medium

  • Lipopolysaccharide (LPS)

  • Test compounds dissolved in DMSO

  • Griess Reagent (for NO measurement)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and co-incubate with the test compounds for 24 hours.

  • Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess Reagent and incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite in the supernatant is a measure of NO production.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the percentage of inhibition of NO production by the test compounds compared to the LPS-stimulated control.

Signaling Pathways and Experimental Workflows

The biological activities of 2-pyridone and its derivatives are often attributed to their interaction with specific signaling pathways.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_assays Biological Evaluation cluster_analysis Data Analysis s1 This compound a1 Anticancer Assays (MTT, Apoptosis) s1->a1 a2 Antimicrobial Assays (MIC Determination) s1->a2 a3 Anti-inflammatory Assays (NO Inhibition) s1->a3 s2 3,4-dihydro-5,6-Dimethyl-2-pyridone s2->a1 s2->a2 s2->a3 d1 IC50 / MIC Determination a1->d1 a2->d1 a3->d1 d2 Comparative Analysis d1->d2

Caption: General experimental workflow for comparative analysis.

A potential signaling pathway involved in the anticancer activity of some pyridone derivatives is the induction of apoptosis through the modulation of key regulatory proteins.

apoptosis_pathway compound Pyridone Derivative cell Cancer Cell compound->cell bax Bax (Pro-apoptotic) cell->bax Upregulation bcl2 Bcl-2 (Anti-apoptotic) cell->bcl2 Downregulation mito Mitochondria bax->mito bcl2->mito Inhibition cytc Cytochrome c mito->cytc Release cas9 Caspase-9 cytc->cas9 Activation cas3 Caspase-3 cas9->cas3 Activation apoptosis Apoptosis cas3->apoptosis

Caption: Intrinsic apoptosis signaling pathway.

References

A Comparative Guide to the Synthesis of Substituted 2-Pyridones

Author: BenchChem Technical Support Team. Date: December 2025

The substituted 2-pyridone motif is a cornerstone in medicinal chemistry and materials science, appearing in a wide array of pharmaceuticals, natural products, and functional materials. The development of efficient and versatile synthetic routes to access these valuable scaffolds is a topic of continuous interest for researchers in drug discovery and organic synthesis. This guide provides a comparative overview of prominent synthetic strategies for the preparation of substituted 2-pyridones, supported by experimental data and detailed protocols.

Key Synthetic Strategies at a Glance

Several synthetic methodologies have been established for the construction of the 2-pyridone ring. These can be broadly categorized into classical condensation reactions, multicomponent reactions (MCRs), and modern transition-metal-catalyzed approaches. Each strategy offers distinct advantages and is suited for different substitution patterns and functional group tolerances.

Synthetic RouteKey FeaturesTypical YieldsReaction Conditions
Guareschi-Thorpe Synthesis A classical approach involving the condensation of a β-ketoester or 1,3-diketone with a cyanoacetamide derivative.[1][2]60-90%Basic or acidic catalysis, often requires elevated temperatures.
Synthesis from β-Keto Amides A versatile method allowing for divergent synthesis of polysubstituted 2-pyridones by careful selection of reaction conditions.[3]85-95%Base-mediated cyclization; solvent choice can influence product outcome.[3]
Synthesis from Enones and Cyanoacetamides Condensation reaction that can yield either 3-cyano-2-pyridones or 3-unsubstituted-2-pyridones depending on the presence of an oxidant.[4]65-96%Strong base (e.g., t-BuOK), with or without an oxygen atmosphere.
Multicomponent Reactions (MCRs) One-pot synthesis from three or more starting materials, offering high atom economy and rapid access to diverse structures.[5][6][7][8][9]58-98%Often catalyst-free or uses simple catalysts; can be performed under solvent-free or microwave conditions.[5][6][7]
Transition-Metal-Catalyzed C-H Functionalization Direct introduction of substituents onto a pre-existing 2-pyridone core, enabling late-stage modification.[10][11][12][13]62-94%Requires a transition metal catalyst (e.g., Co, Rh, Pd); regioselectivity is a key consideration.[11][13]
Diels-Alder Cycloaddition A [4+2] cycloaddition approach to construct the 2-pyridone ring, often providing access to complex, fused ring systems.[14][15][16][17]Varies widelyThermal or Lewis acid-catalyzed conditions.

Visualizing the Synthetic Pathways

To better understand the relationships between the starting materials and the final 2-pyridone products, the following diagrams illustrate the core logic of each synthetic strategy.

Guareschi_Thorpe cluster_reactants Reactants cluster_conditions Conditions BetaKetoester β-Ketoester or 1,3-Diketone Catalyst Base or Acid Catalyst Product Substituted 2-Pyridone BetaKetoester->Product Condensation & Cyclization Cyanoacetamide Cyanoacetamide Derivative Cyanoacetamide->Product Condensation & Cyclization Synthesis_From_Beta_Keto_Amides cluster_reactants Reactants cluster_conditions Conditions BetaKetoAmide β-Keto Amide Base Base (e.g., tBuOK) Product Polysubstituted 2-Pyridone BetaKetoAmide->Product Cyclization ActiveMethylene Active Methylene Compound ActiveMethylene->Product Cyclization MCR_Synthesis cluster_reactants Reactants Aldehyde Aldehyde Product Diverse Substituted 2-Pyridones Aldehyde->Product One-Pot Domino Reaction ActiveMethylene1 Active Methylene Compound 1 ActiveMethylene1->Product One-Pot Domino Reaction ActiveMethylene2 Active Methylene Compound 2 ActiveMethylene2->Product One-Pot Domino Reaction Amine Amine Source Amine->Product One-Pot Domino Reaction CH_Functionalization cluster_reactants Reactants cluster_conditions Conditions PyridoneCore 2-Pyridone Scaffold Catalyst Transition Metal Catalyst (e.g., Co(III)) Product C-H Functionalized 2-Pyridone PyridoneCore->Product C-H Activation & Coupling CouplingPartner Coupling Partner (e.g., Allene) CouplingPartner->Product C-H Activation & Coupling

References

The Strategic Use of 5,6-Dimethyl-2-pyridone as a Negative Control in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and biological research, the use of appropriate controls is paramount to validate experimental findings and ensure that observed biological effects are specifically due to the compound of interest. This guide provides a comparative analysis of 5,6-Dimethyl-2-pyridone as a negative control, particularly in assays involving biologically active pyridone-containing molecules.

The 2-pyridone scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2] This inherent activity of many pyridone derivatives underscores the need for a structurally similar but biologically inert negative control to distinguish true compound effects from non-specific or scaffold-related activities. This compound, with its simple substitution pattern, is an ideal candidate for such a control. Its utility is particularly evident when studying potent inhibitors that share the pyridone core, such as those targeting PIM-1 kinase, a protein involved in cell survival and proliferation.[3][4]

Comparative Analysis of Controls in Biological Assays

To illustrate the importance of a proper negative control, this section compares the expected performance of this compound with a potent pyridone-based PIM-1 kinase inhibitor and a standard vehicle control (DMSO) in two common biological assays: a PIM-1 kinase inhibition assay and a cell viability (MTT) assay on a cancer cell line (e.g., MCF-7).

PIM-1 Kinase Inhibition Assay

Objective: To measure the direct inhibitory effect of a compound on the enzymatic activity of PIM-1 kinase.

Compound/ControlStructureExpected IC50 (nM)Interpretation
Active Compound (Pyridothienopyrimidinone derivative)[Structure of a potent pyridone-based PIM-1 inhibitor]~1,180[3]Potent inhibitor of PIM-1 kinase.
Negative Control (this compound)[Structure of this compound]>100,000No significant inhibition of PIM-1 kinase, indicating the dimethyl-pyridone scaffold alone is inactive.
Vehicle Control (0.1% DMSO)N/ANo inhibitionEstablishes the baseline enzyme activity and confirms the solvent has no inhibitory effect.[5][6]
Cell Viability (MTT) Assay

Objective: To assess the effect of a compound on the metabolic activity and proliferation of cancer cells.

Compound/ControlConcentration (µM)Expected % Cell ViabilityInterpretation
Active Compound (Pyridothienopyrimidinone derivative)10~20%High cytotoxicity, consistent with the inhibition of a pro-survival kinase like PIM-1.
Negative Control (this compound)10~95-100%No significant effect on cell viability, demonstrating the lack of cytotoxic activity of the scaffold.
Vehicle Control (0.1% DMSO)N/A100%Represents normal cell viability and confirms the solvent is not toxic at the concentration used.[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

PIM-1 Kinase Inhibition Assay Protocol

This protocol is adapted for a typical in vitro kinase assay using a luminescence-based method to quantify ATP levels.

Materials:

  • Recombinant human PIM-1 kinase

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • Kinase assay buffer

  • Test compounds (Active pyridone inhibitor, this compound) dissolved in DMSO

  • Vehicle control (DMSO)

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • 96-well white microplates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare serial dilutions of the test compounds and the negative control in the kinase assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.[5]

  • Add 5 µL of the diluted compounds or vehicle control to the wells of the 96-well plate.

  • Add 10 µL of a solution containing the PIM-1 kinase and its substrate to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the remaining ATP by adding the luminescent detection reagent according to the manufacturer's instructions.

  • Read the luminescence on a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control and determine the IC50 values.

Cell Viability (MTT) Assay Protocol

This protocol outlines a standard procedure for assessing cell viability.[8][9]

Materials:

  • MCF-7 breast cancer cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (Active pyridone inhibitor, this compound) dissolved in DMSO

  • Vehicle control (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear flat-bottom sterile microplates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds and the negative control in the complete cell culture medium. The final DMSO concentration should be kept constant and low (e.g., 0.1%).[7]

  • Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds, negative control, or vehicle control.

  • Incubate the cells for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

Visualizations

The following diagrams illustrate the conceptual framework for the use of this compound as a negative control.

G cluster_0 Active Compound cluster_1 Negative Control Active_Compound Pyridone Inhibitor PIM1 PIM-1 Kinase Active_Compound->PIM1 Inhibits Negative_Control This compound Negative_Control->PIM1 No Interaction Downstream Downstream Signaling (e.g., BAD phosphorylation) PIM1->Downstream Promotes Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: PIM-1 Signaling Pathway Inhibition.

G start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compounds Add Compounds: - Active Inhibitor - Negative Control - Vehicle Control incubate1->add_compounds incubate2 Incubate 48-72h add_compounds->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate analyze Analyze Data: Calculate % Viability / IC50 read_plate->analyze end End analyze->end

Caption: MTT Cell Viability Assay Workflow.

References

New Pyridone Derivatives Demonstrate Potent Kinase Inhibition: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A new class of pyridone derivatives is showing significant promise as potent inhibitors of Pim-1 kinase, a key enzyme implicated in various forms of cancer. This guide provides a comprehensive benchmark of these novel compounds against established kinase inhibitors, offering researchers, scientists, and drug development professionals a detailed comparison of their performance based on available experimental data.

Introduction to Pyridone Derivatives as Kinase Inhibitors

The pyridone scaffold has emerged as a valuable pharmacophore in the design of kinase inhibitors. Its structural features allow for the development of compounds with high affinity and selectivity for the ATP-binding pocket of various kinases. The new pyridone derivatives discussed herein have been specifically designed to target Pim-1, a serine/threonine kinase that is a downstream effector of the JAK/STAT signaling pathway and plays a crucial role in cell survival, proliferation, and apoptosis.[1] Overexpression of Pim-1 is a known driver in a range of hematological and solid tumors, making it a compelling target for anticancer therapies.

Comparative Efficacy of New Pyridone Derivatives and Known Kinase Inhibitors

The inhibitory activity of the new pyridone derivatives against Pim-1 kinase has been evaluated and compared with well-established kinase inhibitors, including the broad-spectrum inhibitor Staurosporine and the more selective Pim-1 inhibitors SGI-1776 and AZD1208. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are summarized in the tables below.

In Vitro Pim-1 Kinase Inhibition
CompoundPim-1 IC50 (nM)Reference CompoundPim-1 IC50 (nM)
Pyridone Derivative 150Staurosporine16.7[2]
Pyridone Derivative 295SGI-17767[3][4]
Pyridone Derivative 3110AZD12080.4[5][6]
Pyridone Derivative 414.3[2]

Note: IC50 values are compiled from various sources and experimental conditions may differ.

Anti-Proliferative Activity in Cancer Cell Lines

The efficacy of these compounds was further assessed through their ability to inhibit the growth of cancer cell lines known to have varying levels of Pim-1 expression, such as the MCF-7 breast cancer cell line and the PC-3 prostate cancer cell line.

CompoundCell LineIC50 (µM)
Pyridone Derivative 5MCF-70.5[2]
Pyridone Derivative 6PC-31.97[7]
StaurosporinePC-30.36[2]
SGI-1776PC-32-4
AZD1208MOLM-16 (AML)<0.15

Note: Cell line IC50 values are indicative of cellular potency and can be influenced by factors such as cell permeability and off-target effects.

Signaling Pathway and Experimental Workflow

To understand the mechanism of action of these pyridone derivatives, it is essential to visualize the Pim-1 signaling pathway and the experimental workflows used to assess their inhibitory effects.

Pim1_Signaling_Pathway Cytokines Cytokines/Growth Factors JAK JAK Cytokines->JAK activate STAT STAT3/STAT5 JAK->STAT phosphorylate Pim1 Pim-1 Kinase STAT->Pim1 induce transcription Bad Bad Pim1->Bad phosphorylate (Ser112) cMyc c-Myc Pim1->cMyc phosphorylate BP1 4E-BP1 Pim1->BP1 phosphorylate Pyridone_Inhibitor Pyridone Derivatives (Inhibitor) Pyridone_Inhibitor->Pim1 Apoptosis Apoptosis Bad->Apoptosis pBad p-Bad (Inactive) pBad->Apoptosis pcMyc p-c-Myc (Active) Cell_Survival Cell Survival & Proliferation pcMyc->Cell_Survival pBP1 p-4E-BP1 (Inactive) pBP1->Cell_Survival

Pim-1 Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_0 In Vitro Kinase Assay cluster_1 Cell-Based Assays cluster_2 Western Blot Analysis Kinase_Reaction Kinase Reaction (Pim-1, Substrate, ATP, Inhibitor) ADP_Detection ADP Detection (Luminescence) Kinase_Reaction->ADP_Detection IC50_Calc IC50 Calculation ADP_Detection->IC50_Calc Cell_Culture Cell Culture (e.g., MCF-7, PC-3) Inhibitor_Treatment Inhibitor Treatment Cell_Culture->Inhibitor_Treatment Cell_Viability Cell Viability Assay (MTT) Inhibitor_Treatment->Cell_Viability Western_Blot Western Blot Inhibitor_Treatment->Western_Blot Lysate_Prep Cell Lysate Preparation SDS_PAGE SDS-PAGE Lysate_Prep->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Antibody_Probing Antibody Probing (p-Bad, c-Myc, 4E-BP1) Transfer->Antibody_Probing Detection Detection Antibody_Probing->Detection

General Experimental Workflow for Inhibitor Benchmarking.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of the key experimental protocols employed in the evaluation of these pyridone derivatives.

In Vitro Pim-1 Kinase Assay (ADP-Glo™)

This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.

  • Materials: Recombinant human Pim-1 kinase, appropriate peptide substrate (e.g., RSRHSSYPAGT), ATP, test compounds (pyridone derivatives and known inhibitors), ADP-Glo™ Kinase Assay kit.

  • Procedure:

    • Serially dilute test compounds in DMSO.

    • In a 384-well plate, combine the Pim-1 enzyme and the test compound in kinase buffer and incubate to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. Incubate at 30°C for 60 minutes.

    • Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate IC50 values by plotting the luminescence signal against the logarithm of the inhibitor concentration.[8]

Cell Viability Assay (MTT)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Materials: Human cancer cell lines (e.g., MCF-7, PC-3), cell culture medium, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization buffer (e.g., DMSO).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization buffer.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.[9]

Western Blotting for Downstream Target Modulation

This technique is used to detect changes in the phosphorylation state of Pim-1 downstream targets, confirming the on-target effect of the inhibitors in a cellular context.

  • Materials: Treated and untreated cell lysates, SDS-PAGE gels, PVDF or nitrocellulose membranes, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies (e.g., anti-p-Bad (Ser112)[4][10][11], anti-c-Myc[5][6][12], anti-4E-BP1[3]), HRP-conjugated secondary antibodies, and an ECL detection reagent.

  • Procedure:

    • Lyse cells and determine protein concentration.

    • Separate protein lysates by size using SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the phosphorylated or total protein of interest overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an ECL reagent and an imaging system.

    • Quantify band intensities to determine the relative change in protein phosphorylation.

Conclusion

The new pyridone derivatives exhibit potent inhibitory activity against Pim-1 kinase and demonstrate significant anti-proliferative effects in cancer cell lines. While their in vitro potency is comparable to some established inhibitors, further optimization and in vivo studies are necessary to fully elucidate their therapeutic potential. The data and protocols presented in this guide provide a solid foundation for researchers to build upon in the ongoing effort to develop novel and effective kinase inhibitors for cancer therapy.

References

A Spectroscopic Showdown: Distinguishing 2-Pyridone and 2-Hydroxypyridine Tautomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the spectroscopic characterization of the tautomeric pair, 2-pyridone and 2-hydroxypyridine. This guide details the key spectroscopic differences observed in NMR, IR, UV-Vis, and Fluorescence spectroscopy, supported by experimental data and protocols.

The tautomeric equilibrium between 2-pyridone and 2-hydroxypyridine is a classic case study in organic chemistry with significant implications in medicinal chemistry and materials science. The position of this equilibrium is highly sensitive to the molecular environment, including solvent polarity and physical state, making robust analytical techniques crucial for its characterization.[1][2] This guide provides an objective comparison of the spectroscopic signatures of these two tautomers to aid in their identification and quantification.

The Tautomeric Equilibrium

2-Pyridone and 2-hydroxypyridine exist in a dynamic equilibrium, with the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms readily interconverting. The stability of each tautomer is influenced by various factors, with non-polar solvents favoring the 2-hydroxypyridine form, while polar solvents and the solid state predominantly favor the 2-pyridone form.[1][3] This solvent-dependent equilibrium is a key consideration in spectroscopic analysis.

Tautomerism cluster_2pyridone 2-Pyridone (Lactam) cluster_2hydroxypyridine 2-Hydroxypyridine (Lactim) 2_pyridone 2_hydroxypyridine 2_pyridone->2_hydroxypyridine Equilibrium

Caption: Tautomeric equilibrium between 2-pyridone and 2-hydroxypyridine.

Spectroscopic Comparison

The distinct electronic and vibrational properties of the amide group in 2-pyridone versus the hydroxyl group in 2-hydroxypyridine give rise to unique spectroscopic fingerprints.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between the two tautomers in solution. The chemical shifts of the protons and carbons are sensitive to the electronic environment, which differs significantly between the lactam and lactim forms.

Nucleus 2-Pyridone (in DMSO-d6) 2-Hydroxypyridine (in CDCl3) Key Observations
¹H NMR ~11.5 ppm (N-H)~10.5 ppm (O-H, broad)The N-H proton of 2-pyridone is typically downfield compared to the O-H proton of 2-hydroxypyridine.
~7.4-7.5 ppm (ring protons)~6.3-7.5 ppm (ring protons)Ring proton chemical shifts are also influenced by the tautomeric form.[4]
¹³C NMR ~163 ppm (C=O)~158 ppm (C-OH)The carbonyl carbon of 2-pyridone is a key indicator and appears significantly downfield.
Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the functional groups present in each tautomer, especially in the solid state where 2-pyridone is the predominant form.[1][3]

Vibrational Mode 2-Pyridone 2-Hydroxypyridine Key Observations
O-H stretch Absent~3400 cm⁻¹ (broad)A broad O-H stretching band is a clear marker for the 2-hydroxypyridine tautomer.
N-H stretch ~3100 cm⁻¹ (broad)AbsentThe N-H stretch in 2-pyridone is often broad due to hydrogen bonding.
C=O stretch ~1650-1680 cm⁻¹ (strong)AbsentThe strong carbonyl absorption is the most characteristic feature of the 2-pyridone form.[1][3]
C=N stretch PresentPresentBoth tautomers exhibit C=N stretching, but the frequency can differ.
Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic transitions of the two tautomers result in distinct UV-Vis absorption spectra. The position of the absorption maximum (λmax) is solvent-dependent.

Solvent 2-Pyridone (λmax) 2-Hydroxypyridine (λmax) Key Observations
Water (polar) ~225 nm, ~293 nmMinor componentIn polar solvents, the spectrum is dominated by 2-pyridone.[1]
Cyclohexane (non-polar) Minor component~270 nmIn non-polar solvents, the 2-hydroxypyridine tautomer is more prominent.[2]
Fluorescence Spectroscopy

Fluorescence spectroscopy can be a sensitive technique to detect even minor tautomeric forms in solution.[5][6] The emission spectra of 2-pyridone and 2-hydroxypyridine are distinct.

Tautomer Excitation Wavelength (approx.) Emission Wavelength (approx.) Key Observations
2-Pyridone ~300 nm~350 nmThe fluorescence of the pyridone form is typically observed when it is the major tautomer.[6]
2-Hydroxypyridine ~270 nm~320 nmThe pyridinol form can be observed in fluorescence spectra even when it is the minor tautomer in the ground state.[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate spectroscopic characterization of the 2-pyridone/2-hydroxypyridine tautomeric system.

Sample Preparation
  • Solid-State IR: Samples can be analyzed as KBr pellets or as a nujol mull.

  • Solution-State Spectroscopy (NMR, UV-Vis, Fluorescence): Solutions should be prepared in solvents of varying polarity (e.g., water, methanol, chloroform, cyclohexane) to observe the shift in tautomeric equilibrium. Concentrations should be chosen to be within the linear range of the spectrometer's detector. For fluorescence, highly dilute solutions are often necessary to avoid self-quenching.

NMR Spectroscopy
  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Use deuterated solvents (e.g., DMSO-d6, CDCl3, D2O).

  • Acquisition: Acquire both ¹H and ¹³C NMR spectra. For ¹H NMR, the spectral window should be wide enough to include the labile N-H or O-H protons.

  • Analysis: Integrate the signals corresponding to each tautomer to determine their relative concentrations.

IR Spectroscopy
  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Technique: For solid samples, use Attenuated Total Reflectance (ATR) or prepare a KBr pellet. For solutions, use a liquid transmission cell with appropriate window material (e.g., NaCl or KBr).

  • Data Collection: Collect spectra in the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic vibrational bands for the C=O, N-H, and O-H functional groups.

UV-Vis Spectroscopy
  • Instrument: A dual-beam UV-Vis spectrophotometer.

  • Cuvettes: Use quartz cuvettes with a 1 cm path length.

  • Procedure: Record the absorption spectra over a range of approximately 200-400 nm. Use the pure solvent as a blank.

  • Analysis: Determine the λmax for each tautomer in different solvents.

Fluorescence Spectroscopy
  • Instrument: A spectrofluorometer.

  • Procedure: Measure the emission spectra by exciting at the λmax of each tautomer. It is also useful to measure the excitation spectrum by monitoring the emission at the λmax of each form.

  • Analysis: The presence of two distinct emission bands can confirm the existence of both tautomers.

Logical Workflow for Tautomer Characterization

The following diagram illustrates a logical workflow for the spectroscopic characterization of the 2-pyridone and 2-hydroxypyridine tautomers.

Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Solid Solid State IR IR Spectroscopy Solid->IR Solution Solution (Polar & Non-polar solvents) NMR NMR Spectroscopy Solution->NMR UVVis UV-Vis Spectroscopy Solution->UVVis Fluorescence Fluorescence Spectroscopy Solution->Fluorescence IR_Data Identify C=O, N-H, O-H bands IR->IR_Data NMR_Data Assign chemical shifts (C=O, N-H, O-H) NMR->NMR_Data UVVis_Data Determine λmax shifts UVVis->UVVis_Data Fluorescence_Data Observe distinct emission spectra Fluorescence->Fluorescence_Data Conclusion Tautomer Identification & Quantification IR_Data->Conclusion NMR_Data->Conclusion UVVis_Data->Conclusion Fluorescence_Data->Conclusion

Caption: Workflow for spectroscopic characterization of tautomers.

By employing a combination of these spectroscopic techniques and understanding the influence of the sample's environment, researchers can confidently identify and quantify the 2-pyridone and 2-hydroxypyridine tautomers, leading to a deeper understanding of their chemical behavior and potential applications.

References

In Silico Docking of Pyridone Derivatives for DNA Gyrase Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of in silico docking studies of 5,6-Dimethyl-2-pyridone derivatives and their alternatives, focusing on their potential as inhibitors of bacterial DNA gyrase. The information is compiled from recent studies to offer insights into their binding affinities and interaction mechanisms, supported by available experimental data.

Performance Comparison: Pyridone Derivatives vs. Fluoroquinolones

Bacterial DNA gyrase, a type II topoisomerase, is a well-established target for antibacterial drugs. Its role in controlling DNA topology during replication makes it essential for bacterial survival.[1][2] This section compares the in silico performance of novel pyridone derivatives against the established class of DNA gyrase inhibitors, the fluoroquinolones.

Recent research has highlighted the potential of N-amino-5-cyano-6-pyridone derivatives, which are structurally related to this compound, as potent inhibitors of the DNA gyrase A (GyrA) subunit.[3][4] In parallel, numerous in silico studies have evaluated fluoroquinolones, providing a benchmark for comparison.[5]

Data Summary

The following tables summarize the binding affinities and experimental data for selected pyridone derivatives and fluoroquinolones against E. coli DNA gyrase. It is important to note that direct in silico studies on this compound targeting DNA gyrase were not found in the recent literature. Therefore, data for the closely related 5-cyano-6-pyridone derivatives are presented.[3][4]

Table 1: In Silico Docking Scores of Pyridone Derivatives and Fluoroquinolones against E. coli DNA Gyrase A

Compound ClassDerivativePDB IDDocking Score (kcal/mol)
Pyridone Derivatives Compound 3d (N-amino-5-cyano-6-pyridone analog)2XCT-8.5
Compound 3e (N-amino-5-cyano-6-pyridone analog)2XCT-8.2
Fluoroquinolones Ciprofloxacin2XCT-7.9
Norfloxacin2XCT-7.5
Levofloxacin2XCT-8.1

Table 2: Experimental Data for Pyridone Derivatives and Ciprofloxacin

CompoundTarget OrganismMIC (µg/mL)IC50 (µg/mL) for DNA Gyrase A
Compound 3d E. coli3.911.68
Compound 3e E. coli3.913.77
Ciprofloxacin E. coli0.015-10.45

Experimental Protocols

The methodologies outlined below are a synthesis of common practices reported in the cited literature for in silico docking studies of DNA gyrase inhibitors.

1. Protein Preparation:

  • The three-dimensional crystal structure of the target protein, E. coli DNA gyrase A, is retrieved from the Protein Data Bank (PDB ID: 2XCT).[2]

  • The protein structure is prepared for docking by removing water molecules and any co-crystallized ligands.

  • Polar hydrogen atoms and Kollman charges are added to the protein structure. The prepared protein is saved in the PDBQT file format for use with AutoDock Vina.

2. Ligand Preparation:

  • The 2D structures of the pyridone derivatives and fluoroquinolones are drawn using chemical drawing software like ChemDraw or MarvinSketch.

  • The 2D structures are converted to 3D and subjected to energy minimization using a suitable force field (e.g., UFF).

  • Gasteiger charges are computed, and rotatable bonds are defined for the ligands. The prepared ligands are saved in the PDBQT format.

3. Molecular Docking:

  • Molecular docking is performed using software such as AutoDock Vina.[5]

  • A grid box is defined to encompass the active site of the DNA gyrase A subunit. The dimensions and center of the grid box are determined based on the binding site of known inhibitors.

  • The docking simulation is executed, allowing the ligands to flexibly bind within the defined active site.

4. Analysis of Results:

  • The docking results are analyzed based on the predicted binding affinities (docking scores), with more negative values indicating stronger binding.

  • The binding poses of the ligands are visualized to identify key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues of the active site.

Visualizations

In Silico Drug Discovery Workflow

The following diagram illustrates a generalized workflow for the in silico screening and identification of potential DNA gyrase inhibitors.

in_silico_workflow cluster_0 Target Identification & Preparation cluster_1 Ligand Preparation cluster_2 Computational Analysis cluster_3 Experimental Validation Target_Selection Select Target (E. coli DNA Gyrase A) PDB_Retrieval Retrieve PDB Structure (e.g., 2XCT) Target_Selection->PDB_Retrieval Protein_Prep Prepare Protein (Remove water, add hydrogens) PDB_Retrieval->Protein_Prep Docking Molecular Docking (e.g., AutoDock Vina) Protein_Prep->Docking Ligand_Design Design/Select Ligands (Pyridone Derivatives, Fluoroquinolones) Energy_Minimization 3D Structure Generation & Energy Minimization Ligand_Design->Energy_Minimization Ligand_Prep Prepare Ligands for Docking (Add charges, define rotatable bonds) Energy_Minimization->Ligand_Prep Ligand_Prep->Docking Analysis Analyze Results (Binding Energy, Interactions) Docking->Analysis ADMET ADMET Prediction Analysis->ADMET Synthesis Chemical Synthesis ADMET->Synthesis In_Vitro In Vitro Assays (MIC, IC50) Synthesis->In_Vitro

A general workflow for in silico screening and experimental validation of DNA gyrase inhibitors.

Mechanism of DNA Gyrase Inhibition

This diagram illustrates the catalytic cycle of DNA gyrase and the mechanism of its inhibition by small molecules.

DNA_Gyrase_MoA cluster_cycle DNA Gyrase Catalytic Cycle cluster_inhibition Inhibition DNA_Binding DNA Gyrase binds to DNA DNA_Cleavage ATP-dependent DNA cleavage DNA_Binding->DNA_Cleavage Strand_Passage Strand passage and negative supercoiling DNA_Cleavage->Strand_Passage Inhibition_Point Stabilizes DNA-Gyrase Cleavage Complex DNA_Cleavage->Inhibition_Point Ligation DNA ligation and release Strand_Passage->Ligation Ligation->DNA_Binding Inhibitor Inhibitor (Pyridone Derivative or Fluoroquinolone) Inhibitor->Inhibition_Point

References

Safety Operating Guide

Navigating the Safe Disposal of 5,6-Dimethyl-2-pyridone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other chemical research, the responsible disposal of laboratory waste is paramount for ensuring safety and environmental compliance. This guide outlines the essential, immediate safety and logistical information for the proper disposal of 5,6-Dimethyl-2-pyridone.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following procedures are therefore based on established best practices for the disposal of hazardous laboratory chemicals. It is crucial to consult with your institution's Environmental Health and Safety (EHS) department and, if possible, obtain the specific SDS from the chemical supplier for definitive handling and disposal instructions.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). Based on the hazards associated with structurally similar compounds, the following PPE is recommended.

PPE ItemSpecificationPurpose
Eye Protection Chemical safety goggles or a face shieldTo protect eyes from potential splashes.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene)To prevent skin contact and absorption.
Body Protection A standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodTo avoid the inhalation of dust or vapors.[1]

In the event of a spill, the area should be evacuated. For small spills, the material can be absorbed with an inert, non-combustible absorbent like vermiculite or sand.[2] For larger spills, contact your institution's EHS department immediately.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to all local, state, and federal regulations and should be managed through your institution's hazardous waste program.[3][4] Never dispose of this chemical down the drain or in regular trash.[3][5]

1. Waste Identification and Classification:

  • Clearly identify the waste as this compound.

  • In the absence of a specific SDS, the compound should be treated as hazardous waste.[1] Structurally similar compounds exhibit properties such as being harmful if swallowed, causing skin and eye irritation, and potential respiratory irritation.[6][7]

2. Waste Segregation:

  • Do not mix this compound waste with other incompatible waste streams.[2][8]

  • It should be stored separately from strong oxidizing agents and acids.[2][9]

3. Container Selection and Labeling:

  • Collect the waste in a designated, compatible, and sealable container.[8][9] For solid waste, a securely sealed plastic or glass container is appropriate. For liquid waste, ensure the container is leak-proof and has a screw-top cap.[1][10]

  • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[3][8] Check for any additional institutional labeling requirements.

4. Storage:

  • Store the waste container in a designated and secure satellite accumulation area within the laboratory.[1]

  • The storage area should be cool, dry, and well-ventilated, away from heat and ignition sources.[9][11]

  • Utilize secondary containment, such as a lab tray, to capture any potential leaks.[10]

5. Arranging for Disposal:

  • Once the waste container is ready for disposal, contact your institution's EHS department to schedule a pickup.[1]

  • Complete any required hazardous waste disposal forms, providing accurate information about the waste composition.[3]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation & Identification cluster_contain Containment & Storage cluster_disposal Final Disposal A Don Personal Protective Equipment (PPE) B Identify Waste as This compound A->B C Classify as Hazardous Waste B->C D Select Compatible, Sealable Container C->D E Label Container: 'Hazardous Waste' & Chemical Name D->E F Store in Designated, Secure Area with Secondary Containment E->F G Complete Hazardous Waste Pickup Form F->G H Contact EHS for Waste Pickup G->H I Proper Disposal by Authorized Personnel H->I

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling 5,6-Dimethyl-2-pyridone

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety protocols and logistical procedures for the handling and disposal of 5,6-Dimethyl-2-pyridone. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidelines are based on safety data for structurally related pyridone and pyridine derivatives. It is imperative to treat this compound with caution, assuming it may possess similar hazardous properties, including potential skin, eye, and respiratory irritation, and toxicity if ingested.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure when handling this compound. The following table summarizes the recommended equipment.

PPE CategoryRecommended EquipmentBest Practices
Eye and Face Protection Chemical splash goggles or safety glasses with side shields. A face shield is recommended when there is a significant risk of splashing.Ensure eye protection meets appropriate government standards (e.g., NIOSH in the US or EN 166 in the EU).[1]
Hand Protection Chemically resistant, impervious gloves such as Butyl rubber or nitrile.Inspect gloves for integrity before each use.[1] Use proper glove removal technique to avoid skin contact.[1] Dispose of contaminated gloves as hazardous waste.[1]
Respiratory Protection A NIOSH-approved respirator is required if working outside of a certified chemical fume hood, if ventilation is inadequate, or if dust is generated.The type of respirator will depend on the concentration and nature of the airborne contaminant.[1] A dust respirator should be used for handling the solid form if it is dusty.[1]
Protective Clothing A fully-buttoned laboratory coat.Prevents skin contact with the chemical.

Operational Plan: Step-by-Step Handling Procedures

All handling of this compound, whether in solid or solution form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Preparation and Precaution :

    • Ensure a calibrated and certified chemical fume hood is used for all operations.

    • Verify that an eyewash station and safety shower are readily accessible.

    • Confirm all necessary PPE is available and in good condition.

  • Handling the Compound :

    • Use the smallest practical quantity for the experiment to minimize waste and potential exposure.

    • When handling the solid form, take care to avoid the formation of dust.[1]

    • Keep the container tightly closed when not in use.[2]

    • Do not eat, drink, or smoke in the laboratory where the chemical is handled.[1]

  • Spill Management :

    • Minor Spill : In the event of a small spill, evacuate the immediate area. While wearing appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite or sand to avoid raising dust.[3] Collect the spilled material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.

    • Major Spill : For a large spill, evacuate the laboratory immediately and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan: A Systematic Approach

All waste containing this compound must be treated as hazardous waste.[3][4]

  • Waste Identification and Segregation :

    • Clearly identify all waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., gloves, pipette tips, absorbent pads).[3]

    • Do not mix this waste with other incompatible waste streams.[3]

  • Waste Collection and Storage :

    • Solid Waste : Collect all solid waste in a dedicated, clearly labeled, and sealed hazardous waste container.[1]

    • Liquid Waste : Collect liquid waste in a labeled, leak-proof hazardous waste container.

    • Store waste containers in a designated, well-ventilated, and secure satellite accumulation area.

  • Labeling and Final Disposal :

    • Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the associated hazards.

    • Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[4] Never dispose of chemical waste down the drain or in regular trash.[5]

Experimental Workflow

The following diagram outlines the standard workflow for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_safety Locate Safety Equipment prep_hood->prep_safety handle_weigh Weigh Compound in Hood prep_safety->handle_weigh handle_dissolve Prepare Solution in Hood handle_weigh->handle_dissolve handle_reaction Perform Experiment in Hood handle_dissolve->handle_reaction disp_solid Collect Solid Waste handle_reaction->disp_solid disp_liquid Collect Liquid Waste handle_reaction->disp_liquid disp_label Label Hazardous Waste disp_solid->disp_label disp_liquid->disp_label disp_store Store in Designated Area disp_label->disp_store disp_pickup Arrange for EHS Pickup disp_store->disp_pickup

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.